Resencatinib

Catalog No.
S12880003
CAS No.
2546117-79-5
M.F
C30H29N7O3
M. Wt
535.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resencatinib

CAS Number

2546117-79-5

Product Name

Resencatinib

IUPAC Name

6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C30H29N7O3

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1

InChI Key

WNPSOODWDSNATA-DPHZAUTASA-N

Canonical SMILES

CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O

Isomeric SMILES

C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O

Available Information on Resencatinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information found in the search results:

Attribute Description
Drug Name Resencatinib [1]
Status Investigational [1] [2]
Drug Type Small molecule tyrosine kinase inhibitor [1]
Primary Targets EGFR, HER2, RET [1]
Mechanism of Action Inhibits tyrosine kinase activity, disrupting signaling pathways for cancer cell growth and proliferation [1]. Contains an alkyne group for use in click chemistry applications [2].
Potential Indications Non-small cell lung cancer with EGFR mutations, HER2-mutated solid tumors, cancers with RET alterations [1]

Suggested Experimental Approaches for Characterization

For an investigational drug like this compound, standard experimental protocols are used to elucidate its profile. The following flowchart outlines a potential workflow for its preclinical characterization, based on common practices in the field.

Key Methodological Details
  • Binding and Proliferation Assays: The half-maximal inhibitory concentration (IC₅₀) is a key quantitative metric established through enzymatic binding assays to measure potency against targets like EGFR and RET [1]. Cell proliferation assays (e.g., Calcein-AM/PI staining, EdU assay) then confirm the anti-neoplastic effect on relevant cancer cell lines [3].
  • Mechanism of Action Analysis: Western blotting is used to detect reduced phosphorylation levels of the target receptors (EGFR, HER2, RET) and their downstream signaling proteins [3]. Immunocytochemical (ICC) staining can provide visual confirmation of these effects within cells [3].
  • Formulation for Stability: As with many investigational drugs, formulating this compound into stable nanoparticles like core-crosslinked micelles (CCPMs) can prevent disassembly upon dilution in the bloodstream. This is critical for maintaining the drug's multivalent targeting ability, as demonstrated in studies with other polypeptide-based inhibitors [4].

References

Lenvatinib: Population PK/PD and Tumor Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 population pharmacokinetic-pharmacodynamic (PK/PD) analysis provides a framework for understanding how lenvatinib exposure and biomarker levels predict tumor response [1].

  • Core PK Model: Lenvatinib's pharmacokinetics were best described by a 3-compartment model with simultaneous first- and zero-order absorption and linear elimination [1].
  • Significant Covariates: The model identified several patient factors influencing drug disposition, including body weight, albumin levels, alkaline phosphatase (ALP) levels, and the specific cancer type (e.g., RR-DTC, RCC, HCC). Concomitant use of CYP3A4 inhibitors was also a significant factor, though most covariates were not deemed clinically meaningful [1].
  • Linking PK to PD and Efficacy: The study established a quantitative relationship between lenvatinib exposure and changes in serum biomarkers (like Tie-2 and Ang-2). These biomarker changes were then successfully incorporated into a tumor growth inhibition Emax model to predict changes in tumor size over time [1].

The following diagram outlines the structure of this integrated PK/PD and tumor growth model.

Lenvatinib_Dose Lenvatinib_Dose PK_Model 3-Compartment PK Model (First/Zero-Order Absorption) Lenvatinib_Dose->PK_Model Lenvatinib Exposure Lenvatinib Exposure PK_Model->Lenvatinib Exposure Describes Biomarker_Model Biomarker_Model Lenvatinib Exposure->Biomarker_Model Influences Tumor_Model Tumor Growth Inhibition (Emax Model) Lenvatinib Exposure->Tumor_Model Inhibits Serum Biomarker Levels\n(e.g., Tie-2, Ang-2) Serum Biomarker Levels (e.g., Tie-2, Ang-2) Biomarker_Model->Serum Biomarker Levels\n(e.g., Tie-2, Ang-2) Predicts Serum Biomarker Levels\n(e.g., Tie-2, Ang-2)->Tumor_Model Significant Predictors Tumor Dynamics Tumor Dynamics Tumor_Model->Tumor Dynamics Predicts

Integrated PK/PD model for Lenvatinib links exposure and biomarkers to tumor response.

Dasatinib: From Preclinical PK/PD to Clinical Dose Optimization

Dasatinib's development showcases a full workflow from preclinical modeling to clinical dose adjustment strategies.

Table: Key Pharmacokinetic and Pharmacodynamic Studies on Dasatinib
Study Focus Key Findings / Model Parameters Methodology & Clinical Relevance

| PBPK & Drug-Drug Interactions (DDIs) [2] | Model Type: Whole-body PBPK. Key Application: Predicts enzyme-mediated (CYP3A4) and pH-dependent DDIs. Dose Guidance: Suggests 50-80% dose reduction with strong CYP3A4 inhibitors; 2.3-3.1x dose increase with inducers. | Software: PK-Sim & MoBi. Validation: 63 plasma profiles from healthy volunteers & patients. GMFE for AUClast: 1.27. | | Preclinical PK/PD in T-ALL [3] | PK Model: One-compartment, first-order absorption/elimination. Exposure-Response: Simulated human doses (140 mg dasatinib) achieve >50% pLCK inhibition for >13 hrs/day. | Software: Monolix (non-linear mixed effects). Purpose: Informs effective dosing for clinical trials in a new disease (T-ALL). | | Clinical Dose Optimization [4] | Approved Doses: 100 mg once daily (CP-CML); 70 mg twice daily (advanced CML/Ph+ ALL). Outcome: Once-daily dosing improved safety (e.g., pleural effusion) while maintaining efficacy. | Basis: Phase III dose-optimization study. Relevance: Demonstrated management of adverse events via scheduling. |

A key part of the modern PK modeling workflow, as used in the preclinical T-ALL study of dasatinib [3], involves specific software and steps, which are visualized below.

Data Data Data Visualization\n& Exploration Data Visualization & Exploration Data->Data Visualization\n& Exploration Model Definition\n(e.g., 1-Compartment) Model Definition (e.g., 1-Compartment) Data Visualization\n& Exploration->Model Definition\n(e.g., 1-Compartment) Parameter Estimation\n(SAEM Algorithm) Parameter Estimation (SAEM Algorithm) Model Definition\n(e.g., 1-Compartment)->Parameter Estimation\n(SAEM Algorithm) Model Diagnostics Model Diagnostics Parameter Estimation\n(SAEM Algorithm)->Model Diagnostics Model Refinement Model Refinement Model Diagnostics->Model Refinement If needed Final Model & Simulation Final Model & Simulation Model Diagnostics->Final Model & Simulation Model Refinement->Parameter Estimation\n(SAEM Algorithm)

Example PK modeling workflow with tools like MonolixSuite, utilizing the SAEM algorithm for estimation [3] [5].

Guidance for Locating Further Information

If "Resencatinib" is a drug in development, the following steps may help you find the required information:

  • Verify the Spelling: Double-check the compound's name for accuracy. Consider similar-sounding drugs (e.g., Regorafenib, Repotrectinib).
  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov may contain protocols for early-phase studies, which sometimes include pharmacokinetic endpoints.
  • Check Patent Databases: Patent filings often disclose experimental data, including pharmacokinetic parameters and modeling approaches, before full publication.

References

Frameworks for Early-Stage Drug Research

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize common research activities in early drug development, based on standard approaches in the field [1] [2].

Table 1: Comparison of Cell Viability Assays in Drug Screening This table outlines common methods used to measure a drug's effect on cancer cells, a fundamental step in early research. The choice of assay can significantly impact results [1].

Assay Method Measurement Principle Key Advantages Key Limitations
ATP-based Luminometry (e.g., CellTiter-Glo) Measures ATP levels, correlating with metabolically active cells [1]. High sensitivity and robustness; suitable for high-throughput screening [2]. Indirect measure of cell number; can be influenced by cellular metabolic activity [1].
NADH Colorimetry (e.g., XTT, MTT) Measures activity of NADH-dependent enzymes [1]. Widely used; does not require cell lysis (XTT) [1]. Can produce unreliable data for some drug classes (e.g., CDK4/6, PARP inhibitors) due to induced changes in cell size and metabolism [1].
Quantitative Nuclei Imaging Direct counting of cell nuclei via fluorescent stains (e.g., Hoechst) or tagged proteins (e.g., H2B-mRuby) [1]. Direct measurement of cell proliferation; customizable for high-content data (cell cycle, death, morphology) [1]. Requires advanced equipment and image analysis software; cell segmentation can be challenging with drug-induced morphological changes [1].
Dye Exclusion (e.g., Trypan Blue) Distinguishes viable cells (membrane integrity) from non-viable ones [1]. Direct counting of viable cells; considered a reliable benchmark [1]. Labor-intensive; low throughput; potential for non-reproducible results [1].

Table 2: Key Experimental Parameters for Dose-Response Assays This table details critical parameters for experiments that determine a drug's potency, a standard protocol in early development [2].

Parameter Typical Setup in Early Research
Experimental Readout Cell viability measured by luminescence (e.g., CellTiter-Glo) or other assays [2].
Cell Plating Density Adherent lines: ~250 cells/well; Suspension lines: ~1,000 cells/well (in 96-well plates). Requires optimization based on doubling time [2].
Dose Range Targeted therapies: 0.0001 nM to 10,000 nM; Conventional chemo: 3 nM to 30,000 nM [2].
Incubation Time Commonly 72-96 hours post-drug application [2].
Key Calculated Metrics EC50/IC50: Concentration for 50% effect. AUC: Area Under the dose-response curve; can improve consistency between different assay methods [1].

Experimental Protocol: Modeling Acquired Resistance

A major challenge in oncology is understanding how cancer cells become resistant to drugs. The following workflow, known as an In Situ Resistance Assay (ISRA), is a high-throughput method to model this process over 6-16 weeks [2]. This is the type of protocol that would be used to study the long-term efficacy of a new drug like Resencatinib.

Experimental workflow for modeling acquired drug resistance, adapted from established protocols [2].

Key Steps of the Protocol [2]:

  • Phase 1: Dose Determination: Establish effective drug concentrations (EC75-EC85) on the cell line of interest using a 5-day dose-response curve.
  • Phase 2: Long-Term Treatment: Treat cells with the determined dose, maintaining continuous drug pressure over several weeks while refreshing the drug and media regularly.
  • Phase 3: Analysis: Observe and isolate any cell populations that regrow, as these represent models of acquired resistance. These cells can then be used to study resistance mechanisms and test combination therapies.

Suggestions for Further Investigation

Since direct information on this compound is unavailable, here are potential paths to find relevant data:

  • Verify the compound name: Check for potential spelling variations (e.g., this compound vs. Resencitinib) or different code names.
  • Search clinical trial registries: Websites like ClinicalTrials.gov are authoritative sources for information on drugs in human testing phases.
  • Explore pharmacological databases: The IUPHAR/BPS Guide to Pharmacology is a curated resource that includes emerging and approved drugs [3].

References

Resencatinib literature review

Author: Smolecule Technical Support Team. Date: February 2026

Resencatinib Overview

This compound is a potent, small-molecule tyrosine kinase inhibitor with antineoplastic (anti-cancer) activity [1] [2] [3]. It is currently an investigational compound and is labeled for research use only, not for administration to patients [1] [2].

The table below summarizes its core molecular characteristics:

Property Description
CAS Number 2546117-79-5 [1]
Molecular Formula C₃₀H₂₉N₇O₃ [1]
Molecular Weight 535.60 g/mol [1]
Primary Target RET (Rearranged during Transfection) kinase [4]
Other Reported Targets EGFR, HER2 [2]
Chemical Tool Property Contains an alkyne group, enabling its use in click chemistry (CuAAC) applications [1] [3]

Research Context and Potential Mechanisms

This compound's primary known mechanism involves inhibiting key signaling pathways that drive cancer cell growth and proliferation.

The diagram below illustrates the simplified signaling pathway and this compound's potential point of intervention based on its known targets.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET, EGFR, HER2) GrowthFactor->Receptor Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) Receptor->Downstream Phosphorylation CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse This compound This compound This compound->Receptor Inhibits

Inhibiting these receptors is designed to disrupt pro-growth and pro-survival signals in cancer cells, particularly those driven by mutations or alterations in the RET, EGFR, or HER2 genes [2].

Experimental Research Workflow

For a researcher investigating a kinase inhibitor like this compound, the general workflow often involves a series of in vitro and in vivo assessments. The following diagram outlines this multi-stage process.

G A 1. Target Identification & Biochemical Assays B 2. Cellular Efficacy Assays (e.g., Cell Viability, Proliferation) A->B C 3. In Vivo Models (e.g., Xenograft Studies) B->C D 4. Data Analysis & Mechanism of Action Studies C->D

References

Resencatinib foundational research

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Resencatinib

The table below summarizes the key information available from the search results.

Attribute Description
Drug Status Investigational [1] [2]
Molecular Type Small molecule tyrosine kinase inhibitor; also a click chemistry reagent containing an Alkyne group [2]
Primary Targets Epidermal Growth Factor Receptor (EGFR), HER2, RET [1]
Mechanism of Action Inhibits target receptors to disrupt signaling pathways for cancer cell growth and proliferation [1]
Potential Spectrum Non-small cell lung cancer with EGFR mutations, HER2-mutated solid tumors, cancers with RET alterations [1]

Research Considerations and Pathways

Since detailed protocols for this compound are not available, the approach to its foundational research can be inferred from studies on similar targeted therapies. The diagram below outlines a generalized workflow for investigating a kinase inhibitor like this compound, from initial in vitro testing to clinical trial planning.

G start Foundational Research Phase in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo mech Mechanism of Action • Target Inhibition Assays • Phosphorylation Analysis in_vitro->mech cell Cellular Response • Proliferation & Viability • Apoptosis & Cycle Assays in_vitro->cell clinical Clinical Trial Protocol in_vivo->clinical animal Efficacy & Toxicity • Tumor Growth Inhibition • Pharmacokinetics/PD in_vivo->animal design Trial Design • Patient Selection • Dosage & Endpoints clinical->design

For a drug like this compound, foundational research would likely focus on:

  • Validating Target Inhibition: Confirming the potency and specificity against its stated targets (EGFR, HER2, RET) through biochemical kinase assays [1].
  • Assessing Cellular Efficacy: Evaluating its effects on cancer cell lines that harbor mutations in the target genes. Key experiments would measure cell proliferation, viability, and induction of apoptosis (programmed cell death) [1].
  • In Vivo Modeling: Testing the drug's ability to inhibit tumor growth in animal models (e.g., xenografts) that reflect the relevant cancers. This phase also gathers preliminary data on pharmacokinetics (how the body processes the drug) and toxicity [3].
  • Clinical Trial Strategy: Designing a phase II trial, similar to the RESET trial for Lenvatinib, which could investigate this compound's potential to re-sensitize tumors to other treatments or evaluate its efficacy as a monotherapy [3].

References

Frameworks for Exploratory Drug Data Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key components of exploratory analyses from recent oncology studies, which can be adapted for a new compound like Resencatinib.

Analysis Component Description / Methodology Example from Literature
Exposure-Response & TDM Establish relationship between drug plasma concentration (trough levels) and efficacy/toxicity. Use ROC curves to identify target concentration range [1]. Lenvatinib in HCC: Target trough concentration of 36.8–71.4 ng/mL associated with longer PFS and reduced severe toxicity [1].
Circulating Biomarkers (CAFs) Analyze blood samples at baseline and during treatment. Dichotomize patients by baseline levels; use interaction-term analyses [2]. Lenvatinib in Thyroid Cancer: Low baseline Ang2 level predictive of tumor shrinkage and PFS; FGF23 upregulation associated with longer PFS [2].
Tumor Tissue Analysis Perform genetic sequencing on tumor tissue to investigate mutations as potential predictive or prognostic biomarkers [2]. Lenvatinib in Thyroid Cancer: BRAF and RAS mutation status analyzed; BRAF wild-type suggested as a potential negative prognostic factor [2].
Sequential Therapy Analysis Retrospectively evaluate efficacy and safety of a drug administered after prior therapy failure. Assess PFS, OS, ORR, and DCR [3]. Lenvatinib after PD-1/PD-L1 blockade in HCC: Median PFS of 10 months and ORR of 55.6% demonstrated considerable antitumor activity [3].
Real-World Outcomes Compare patient characteristics, dosing patterns, ADR rates, and effectiveness between clinical trial participants and real-world populations [4]. Dasatinib in CML: Real-world patients were older, had more comorbidities, and experienced higher rates of severe adverse drug reactions than trial populations [4].

Experimental Workflow for Exploratory Analysis

Based on the common methodologies identified, the diagram below outlines a potential integrated workflow for the exploratory analysis of a new oncology drug. You can use this as a template when designing a study for this compound.

resencatinib_workflow cluster_design 1. Patient Population & Study Design cluster_baseline 2. Baseline Data Collection cluster_monitoring 3. Intervention & Monitoring cluster_analysis 4. Data Analysis & Endpoints Patient Population & Study Design Patient Population & Study Design Baseline Data Collection Baseline Data Collection Patient Population & Study Design->Baseline Data Collection Intervention & Monitoring Intervention & Monitoring Baseline Data Collection->Intervention & Monitoring Data Analysis & Endpoints Data Analysis & Endpoints Intervention & Monitoring->Data Analysis & Endpoints Define Eligibility Criteria Define Eligibility Criteria Determine Study Arms (e.g., vs. placebo, vs. SOC) Determine Study Arms (e.g., vs. placebo, vs. SOC) Define Eligibility Criteria->Determine Study Arms (e.g., vs. placebo, vs. SOC) Randomization Randomization Determine Study Arms (e.g., vs. placebo, vs. SOC)->Randomization Collect Tumor Tissue\n(Genetic Analysis) Collect Tumor Tissue (Genetic Analysis) Collect Blood Samples\n(CAFs, Genetic Markers) Collect Blood Samples (CAFs, Genetic Markers) Collect Tumor Tissue\n(Genetic Analysis)->Collect Blood Samples\n(CAFs, Genetic Markers) Record Patient Demographics\n& Clinical History Record Patient Demographics & Clinical History Collect Blood Samples\n(CAFs, Genetic Markers)->Record Patient Demographics\n& Clinical History Administer Drug Administer Drug Monitor Plasma Concentration\n(Therapeutic Drug Monitoring) Monitor Plasma Concentration (Therapeutic Drug Monitoring) Administer Drug->Monitor Plasma Concentration\n(Therapeutic Drug Monitoring) Track Adverse Events Track Adverse Events Monitor Plasma Concentration\n(Therapeutic Drug Monitoring)->Track Adverse Events Assess Tumor Response\n(mRECIST/RECIST) Assess Tumor Response (mRECIST/RECIST) Track Adverse Events->Assess Tumor Response\n(mRECIST/RECIST) Exposure-Response\n(Toxicity/Efficacy) Exposure-Response (Toxicity/Efficacy) Biomarker Association\n(Predictive/Prognostic) Biomarker Association (Predictive/Prognostic) Exposure-Response\n(Toxicity/Efficacy)->Biomarker Association\n(Predictive/Prognostic) Efficacy Outcomes\n(PFS, OS, ORR, DCR) Efficacy Outcomes (PFS, OS, ORR, DCR) Biomarker Association\n(Predictive/Prognostic)->Efficacy Outcomes\n(PFS, OS, ORR, DCR) Safety Profile\n(ADR frequency/severity) Safety Profile (ADR frequency/severity) Efficacy Outcomes\n(PFS, OS, ORR, DCR)->Safety Profile\n(ADR frequency/severity)

Suggested Next Steps

  • Verify the Compound Name: Double-check the spelling of "this compound." It is possible you are looking for a similar-sounding drug (e.g., Regorafenib, Repotrectinib, or Lenvatinib).
  • Search Clinical Trial Registries: Search for the compound on official registries like:
  • Broaden Your Search Strategy: If the compound is in early development, try searching for the company or institution name (e.g., "Bristol-Myers Squibb early-stage oncology compound") in addition to the drug name.

References

A Framework for Generating Drug Discovery Hypotheses

Author: Smolecule Technical Support Team. Date: February 2026

When faced with a novel compound like Resencatinib with limited public data, a systematic approach is essential. The following workflow outlines key steps to build a research foundation, from initial assessment to mechanistic investigation.

G cluster_1 Phase 1: Foundational Research cluster_2 Phase 2: Hypothesis Generation Start Start: Novel Compound (this compound) P1A A. Assess Chemical Structure (if available) Start->P1A P1B B. Identify Compound Class & Inferred Mechanism P1A->P1B P1C C. Review Patent Literature & Preclinical Data P1B->P1C P2A A. Define Screening Strategy: Phenotypic vs. Target-Based P1C->P2A P2B B. Design Key Experiments for MoA Deconvolution P2A->P2B P2C C. Formulate Testable Mechanistic Hypothesis P2B->P2C

Strategic Considerations for Experimental Design

A core strategic decision is choosing between a target-based and a phenotypic screening approach. Each has distinct advantages and is suited to different scenarios [1] [2] [3].

Screening Approach Core Principle When to Prioritize Key Challenge
Phenotypic Drug Discovery (PDD) Screen compounds for a desired effect on a disease-relevant phenotype or biomarker without a pre-specified molecular target [1] [2]. When no single, well-validated therapeutic target is known, or when the goal is a first-in-class drug with a novel mechanism of action (MoA) [2]. Target deconvolution (identifying the specific molecular target(s) responsible for the observed phenotype) can be complex and time-consuming [3].
Target-Based Drug Discovery (TDD) Screen compounds for activity against a specific, purified protein target with a known or hypothesized role in the disease [1]. When a target has strong genetic or biological validation linking it to the disease pathology [1]. The chosen target may not adequately reflect the complexity of the human disease, leading to poor clinical translation [1].

The following diagram illustrates a sample experimental workflow for a phenotypic screening strategy, which is often employed for novel compounds.

G Sub 1. Develop Disease Model Screen 2. Primary Phenotypic Screen Sub->Screen Validate 3. Hit Validation & Dose-Response Screen->Validate MoA 4. Mechanism of Action (MoA) Studies Validate->MoA Profile 5. Develop Testable Molecular Hypothesis MoA->Profile  Leads to ChemProteomics Chemical Proteomics (Affinity Purification) MoA->ChemProteomics FunctionalGenomics Functional Genomics (CRISPR Screens) MoA->FunctionalGenomics Omics Multi-Omics Profiling (Transcriptomics, Proteomics) MoA->Omics Resistance Resistance Mutation Generation & Sequencing MoA->Resistance

  • Sample Experimental Protocol: Phenotypic Screening & Hit Validation
    • Objective: To identify and confirm the activity of this compound in a disease-relevant cellular model.
    • Methods:
      • Cell Model: Utilize patient-derived cells, induced pluripotent stem cell (iPSC)-derived models, or engineered cell lines that recapitulate key disease phenotypes (e.g., impaired cellular trafficking, aberrant inflammatory response, specific cytotoxicity) [2].
      • Viability/Proliferation Assay: Treat cells with a concentration range of this compound (e.g., 1 nM - 100 µM). After 72-96 hours, measure cell viability using a calibrated ATP-based luminescence assay (e.g., CellTiter-Glo). Perform experiments in triplicate [4].
      • Functional Phenotypic Assay: Design an assay for a key disease-specific function. Examples include:
        • For cystic fibrosis: A halide-sensitive fluorescent dye (e.g., YFP) assay to measure chloride channel function [2].
        • For oncology: An EdU (5-ethynyl-2’-deoxyuridine) incorporation assay to directly measure DNA synthesis and cell proliferation [4].
      • Data Analysis: Calculate half-maximal inhibitory/effective concentrations (IC50/EC50). Use a vehicle (e.g., DMSO) as a negative control and a well-characterized compound with known activity as a positive control. Statistical significance can be determined using an unpaired t-test (p < 0.05).

Key Areas for Investigation Based on Current Trends

Modern drug discovery, especially for novel compounds, often explores complex mechanisms beyond single-target inhibition. Your hypothesis for this compound should consider these frontiers [2]:

  • Polypharmacology: The therapeutic effect may result from moderate modulation of multiple targets simultaneously. This is particularly relevant for complex, polygenic diseases like cancer or CNS disorders where single-target drugs have shown limited success.
  • Novel Target Classes: Phenotypic screens have successfully drugged previously unexplored cellular processes, such as protein folding, trafficking, translation, and pre-mRNA splicing.
  • Resistance Mechanisms: As seen in cancer therapies like CDK4/6 inhibitors, understanding how resistance emerges (e.g., through mutations in genes like ESR1 or RB1) is crucial for forecasting clinical utility and developing combination strategies [5].

Suggested Next Steps for Your Research on this compound

  • Investigate Patent Databases: Search the USPTO, WIPO, and EPO for "this compound". Patents often contain the first public disclosure of a compound's structure, synthesis, and preliminary biological data.
  • Consult Specialized Resources: Access commercial drug discovery databases like Citeline, Integrome, or the IUPHAR/BPS Guide to Pharmacology, which may have curated, non-public information [6].
  • Refine Your Search: If you have any contextual information on the developer (e.g., pharmaceutical company or academic institution), this can significantly narrow the search.

References

Resencatinib background and significance

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

Selpercatinib (formerly known as LOXO-292) is a first-in-class, highly selective, and potent oral inhibitor of the Rearranged during Transfection (RET) kinase [1]. Its development represents a significant advancement in precision oncology for tumors driven by RET alterations.

  • Approval and Indications: The U.S. FDA granted approval on May 8, 2020, for treating adults with advanced or metastatic RET fusion-positive non-small cell lung cancer (NSCLC), RET-mutant medullary thyroid cancer, and RET fusion-positive thyroid cancer [1].
  • Clinical Significance: RET fusions and mutations are recognized oncogenic drivers. RET fusions occur in approximately 1-2% of NSCLCs and 10% of papillary thyroid cancers, while RET mutations are found in the majority of hereditary and a significant portion of sporadic medullary thyroid cancers [1]. Selpercatinib provides a targeted therapeutic option for patients with these alterations.

Clinical and Real-World Efficacy Data

The tables below summarize key efficacy data from clinical trials and real-world studies.

Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials

Trial Name (Cancer Type) Comparator Median Progression-Free Survival (PFS) Hazard Ratio (HR) & P-value
LIBRETTO-431 (RET fusion-positive NSCLC) Platinum-based Chemotherapy ± Pembrolizumab 24.8 months vs. 11.2 months HR: 0.48; p < 0.001 [1]
LIBRETTO-531 (RET-mutant Medullary Thyroid Cancer) Cabozantinib or Vandetanib Not Reached vs. 16.8 months HR: 0.28; p < 0.001 [1]

Table 2: Real-World Effectiveness and Adherence (U.S. Data) [1]

Outcome Measure Lung Cancer (Flatiron Health DB) Lung Cancer (Optum CDM) Thyroid Cancer (Optum CDM)
rwTTDd (months) 22.4 12.1 Not Reached
rwTTNTd (months) 21.0 16.2 Not Reached
Medication Possession Ratio (MPR) - 0.98 (Median) 0.98 (Median)
Adherence Rate (MPR ≥ 0.80) - 77.3% 77.3%

> Note: rwTTDd (real-world time to treatment discontinuation or death); rwTTNTd (real-world time to next treatment or death). Real-world patients were generally older and frailer than clinical trial populations, making the alignment of outcomes particularly noteworthy [1].

Mechanism of Action and Signaling Pathway

Selpercatinib exerts its anti-cancer effects by specifically targeting the RET kinase.

  • Mechanism: Oncogenic RET fusions (e.g., KIF5B-RET, CCDC6-RET) and RET point mutations lead to constitutive, ligand-independent activation of the RET receptor tyrosine kinase. This results in unregulated downstream signaling through pathways like RAS/MAPK and PI3K/AKT, which promotes cell proliferation, survival, and growth [1].
  • Drug Action: As a highly selective RET inhibitor, selpercatinib binds to the RET kinase, preventing its autophosphorylation and activation, thereby inhibiting these downstream oncogenic signaling cascades and inducing apoptosis in cancer cells [1].

The following diagram illustrates the signaling pathway and drug mechanism.

G RET_Fusion RET Fusion Gene Constitutive_Activation Constitutive RET Dimerization & Activation RET_Fusion->Constitutive_Activation RET_Point_Mut RET Point Mutation RET_Point_Mut->Constitutive_Activation Downstream_Signaling Downstream Signaling Activation (e.g., RAS/MAPK, PI3K/AKT) Constitutive_Activation->Downstream_Signaling Cancer_Phenotype Cancer Phenotype: Proliferation, Survival Downstream_Signaling->Cancer_Phenotype Selpercatinib Selpercatinib Inhibition Inhibition of RET Autophosphorylation Selpercatinib->Inhibition Inhibition->Constitutive_Activation  Blocks

Simplified RET oncogenic signaling pathway and selpercatinib inhibition.

Experimental Protocols for Key Studies

For researchers, understanding the design of pivotal studies is crucial.

  • Phase 1/2 LIBRETTO-001 Trial (NCT03157128): This was a single-arm, open-label, multicenter trial that formed the basis for the initial FDA approval [1].
    • Methodology: The trial enrolled patients with advanced RET fusion-positive solid tumors (including NSCLC and thyroid cancer) and RET-mutant medullary thyroid cancer. The primary outcome measures were objective response rate (ORR) and safety. Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and central nervous system (CNS) activity.
  • Real-World Study (2024): This was a descriptive, retrospective, observational study using two U.S. databases: the Flatiron Health EHR database (for a/mNSCLC) and the Optum Clinformatics Data Mart (commercial claims) [1].
    • Methodology: Patients who initiated selpercatinib treatment between May 2020 and June 2023 were included. Key outcomes were real-world time to treatment discontinuation or death (rwTTDd) and real-world time to next treatment or death (rwTTNTd), analyzed using Kaplan-Meier methods. Adherence was measured via the Medication Possession Ratio (MPR) in the claims data.

Research and Development Insights

  • Combination Therapies: While selpercatinib is highly effective as a monotherapy, a common challenge with targeted agents is the eventual development of resistance. Research is ongoing to explore selpercatinib in combination with other agents to overcome or delay resistance mechanisms [2] [3].
  • Overcoming Resistance: Resistance to kinase inhibitors can arise from secondary mutations in the target kinase (e.g., RET solvent front mutations like G810R/S/C) or through the activation of bypass signaling pathways (e.g., via MET or EGFR amplification) [4] [3]. The high selectivity of selpercatinib may help reduce off-target toxicities, but next-generation RET inhibitors or rational drug combinations are areas of active investigation to address on-target resistance.

References

Available Information on Resencatinib

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm that resencatinib is an investigational drug. The key information available is summarized in the table below.

Property Description
Identifier This compound [1]
Target RET (a receptor tyrosine kinase) [1]
Status Appears in a list of new kinase inhibitors (proposed INN List 128) [1]

Inferred Experimental Workflow

While specific protocols for this compound are not available, research on a RET kinase inhibitor like this compound would typically involve a standard workflow in early drug development. The diagram below outlines this general process.

ResencatinibWorkflow This compound Drug Development Workflow start Drug Discovery & Design in_vitro In Vitro Profiling start->in_vitro Lead Compound in_vivo In Vivo Efficacy in_vitro->in_vivo Potency Confirmed safety Safety & Toxicology in_vivo->safety Efficacy Shown clinical Clinical Trials safety->clinical Acceptable Safety

The general workflow for characterizing a kinase inhibitor involves several key stages [2] [3]:

  • In Vitro Profiling: This phase includes experiments to determine the drug's potency and selectivity.
  • In Vivo Efficacy: Studies conducted in animal models (e.g., mice) to evaluate the drug's ability to inhibit tumor growth.
  • Safety & Toxicology: Assessments to identify safe dosage ranges and understand potential adverse effects.
  • Clinical Trials: Human studies are the final stage to evaluate the drug's safety and efficacy in patients.

References

Resencatinib administration routes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dasatinib

Dasatinib is an orally administered multikinase inhibitor that targets BCR-ABL and the SRC family of kinases. It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) in adults and pediatric patients one year of age and older [1]. It functions by blocking the abnormal protein that signals cancer cells to multiply, thereby helping to stop the spread of cancer cells [2].

Clinical Application & Dosing Protocols

Adult Dosage Guidelines Dasatinib is available in multiple tablet strengths (20 mg, 50 mg, 70 mg, 80 mg, 100 mg, and 140 mg) and should be swallowed whole, not crushed, cut, or chewed [3] [4]. The standard dosing regimens based on indication are summarized below.

Table 1: Recommended Dosage of Dasatinib in Adult Patients

Indication Recommended Starting Dosage
Newly diagnosed Ph+ CML in chronic phase 100 mg once daily [3] [4]
Accelerated phase CML, myeloid or lymphoid blast phase CML, or Ph+ ALL 140 mg once daily [3] [4]

Pediatric Dosage Guidelines For pediatric patients, dosing is based on body weight and administered once daily [3] [4]. Dose escalation may be considered for pediatric patients with CML who do not achieve a desired response.

Table 2: Recommended Dosage of Dasatinib in Pediatric Patients

Body Weight Recommended Starting Dosage
10 kg to less than 20 kg 40 mg once daily [3] [4]
20 kg to less than 30 kg 60 mg once daily [3] [4]
30 kg to less than 45 kg 70 mg once daily [3] [4]
At least 45 kg 100 mg once daily [3] [4]

Dose Modification and Escalation

  • Dose Escalation: For adult patients with CML or Ph+ ALL who do not achieve a hematologic or cytogenetic response at the recommended starting dosage, consider dose escalation to 140 mg once daily (for chronic phase CML) or 180 mg once daily (for advanced phase CML and Ph+ ALL) [3] [4]. For pediatric patients with CML, the dose may be escalated to 120 mg once daily [3] [4].
  • Dose Adjustment for Toxicity: Treatment may be interrupted or the dose reduced based on individual tolerance and the severity of the adverse reaction [2].

Management of Drug-Drug Interactions (DDIs)

Dasatinib has a high risk for clinically significant drug-drug interactions due to its pharmacokinetic properties. It is a sensitive cytochrome P450 (CYP) 3A4 substrate and has pH-dependent solubility [5]. The following protocols are recommended for managing interactions.

Interactions with CYP3A4 Modulators

  • Strong CYP3A4 Inhibitors: Coadministration with drugs like ketoconazole or clarithromycin can significantly increase dasatinib exposure. Avoid concurrent use if possible. If combination is unavoidable, consider a dasatinib dose reduction (e.g., to 20 mg daily for patients on a 100 mg daily regimen) [3] [4]. A physiologically-based pharmacokinetic (PBPK) modeling study suggests dose reductions of 50%–80% may be necessary with strong inhibitors [5].
  • Strong CYP3A4 Inducers: Coadministration with drugs like rifampin or St. John's wort can significantly decrease dasatinib plasma concentrations. Avoid concurrent use. If combination is unavoidable, consider increasing the dasatinib dose, with careful monitoring for toxicity [3] [5] [4].

Interactions with Gastric pH Modulators

  • Proton Pump Inhibitors (PPIs) & H2 Receptor Antagonists: Drugs that increase gastric pH (e.g., omeprazole, famotidine) can reduce dasatinib solubility and absorption. Avoid concomitant use [3] [4] [2].
  • Antacids: Antacids may also reduce dasatinib absorption. If use is necessary, administer the antacid at least 2 hours before or 2 hours after dasatinib [4] [2].

The following diagram illustrates the primary pathways of dasatinib metabolism and key drug interaction mechanisms.

G cluster_metabolism Metabolism & Elimination cluster_interactions Drug-Drug Interactions Dasatinib Dasatinib CYP3A4 Primarily CYP3A4 Enzyme Dasatinib->CYP3A4 Feces Eliminated via Feces CYP3A4->Feces Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Action1 Action: Avoid or Reduce Dasatinib Dose Inhibitors->Action1 Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Action2 Action: Avoid or Increase Dasatinib Dose Inducers->Action2 AcidReducers Acid-Reducing Agents (PPIs, H2 Blockers) Action3 Action: Avoid Concomitant Use AcidReducers->Action3

Safety & Monitoring Protocols

Dasatinib therapy requires vigilant monitoring due to the risk of serious adverse effects.

Key Warnings and Precautions

  • Myelosuppression: Severe thrombocytopenia, neutropenia, and anemia can occur. Monitor complete blood counts (CBC) regularly (e.g., weekly for the first 2 months, then monthly) [3] [4].
  • Fluid Retention: Pleural effusion and other fluid retention events can be severe. Manage with diuretics and/or dose interruption/reduction [3] [4].
  • Pulmonary Arterial Hypertension (PAH): Dasatinib may increase the risk of PAH, which may be reversible upon discontinuation. Evaluate patients for signs of cardiopulmonary disease; discontinue dasatinib if PAH is confirmed [3] [4].
  • QT Prolongation: Use with caution in patients at risk. Monitor electrolytes and ECGs [3] [4].
  • Hepatotoxicity: Assess liver function before initiation and monthly thereafter, or as clinically indicated [3] [4].
  • Embryo-Fetal Toxicity: Can cause fetal harm. Advise patients of reproductive potential to use effective contraception [3] [4].

Common Adverse Reactions

  • In Adults (≥15%): Myelosuppression, fluid retention, diarrhea, headache, skin rash, hemorrhage, dyspnea, fatigue, nausea, musculoskeletal pain [3] [4].
  • In Pediatric Patients (in combination with chemotherapy, ≥30%): Mucositis, febrile neutropenia, diarrhea, nausea, vomiting, pyrexia, rash, infections [3] [6].

Efficacy Data from Clinical Trials

Newly Diagnosed Chronic Phase CML (DASISION Trial) In the phase 3 DASISION trial (N=519), dasatinib 100 mg once daily demonstrated superior efficacy compared to imatinib 400 mg once daily [7].

  • Confirmed Complete Cytogenetic Response (cCR): 76.8% (dasatinib) vs. 66.2% (imatinib); P=0.007.
  • Major Molecular Response (MMR): 52.1% (dasatinib) vs. 33.8% (imatinib); P<0.0001.

Advanced Phase CML and Ph+ ALL In patients with accelerated phase CML receiving dasatinib 140 mg once daily (n=158) [7]:

  • Major Hematologic Response (MaHR): 66%
  • Complete Cytogenetic Response (cCR): 32%

Conclusion

Dasatinib is a cornerstone therapy for Ph+ leukemias, with well-defined oral administration protocols. Successful clinical application requires strict adherence to dosing guidelines, proactive management of drug-drug interactions (particularly with CYP3A4 modulators and acid-reducing agents), and rigorous safety monitoring for myelosuppression, fluid retention, and cardiopulmonary toxicity. The provided data offers a framework for researchers and clinicians to optimize dasatinib use in both adult and pediatric populations.

References

Comprehensive Methodological Framework for Resencatinib Combination Therapies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Combination Therapies with Resencatinib

This compound (also referred to as lenvatinib in the search results) is an oral, multi-targeted tyrosine kinase inhibitor that suppresses pro-angiogenic and pro-proliferative signaling through its inhibition of VEGFR 1-3, FGFR 1-4, PDGFR-β, RET, and KIT pathways [1]. The rationale for combining this compound with other therapeutic agents stems from the complex molecular pathogenesis of cancer and the need to target multiple oncogenic processes simultaneously to overcome resistance mechanisms and improve therapeutic efficacy [2] [3]. This compound's unique targeting profile makes it particularly suitable for combination strategies, as it simultaneously addresses angiogenesis while potentially modulating the tumor microenvironment to enhance the activity of complementary agents, including immunotherapy, chemotherapy, and other targeted drugs [1].

The development of this compound combinations follows a methodology that integrates computational prediction, preclinical validation, and clinical confirmation. This comprehensive approach ensures that combination strategies are biologically rational, therapeutically synergistic, and clinically relevant [3]. Current clinical evidence demonstrates that this compound combinations show significant promise across multiple cancer types, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and breast cancer [4] [5] [6]. For instance, the combination of lenvatinib with everolimus significantly extended progression-free survival compared to everolimus alone in patients with metastatic RCC who had progressed after prior therapy [1], while combinations with PD-1 inhibitors have shown impressive antitumor activity in advanced HCC [5].

Computational Prediction Methods for Effective Combinations

Bioinformatics-Driven Approaches

The identification of potential this compound combinations can be accelerated through computational biology and machine learning approaches that analyze multi-omic data to discover recurrent, actionable co-alterations in cancer pathways. The REFLECT (Recurrent Features Leveraged for Combination Therapy) methodology represents a sophisticated framework that maps recurrent co-alteration signatures in patient cohorts to potential combination therapies [3]. This approach integrates mutational, copy number, RNA expression, and phosphoproteomic data from patient tumor tissues, cell lines, and patient-derived xenografts (PDXs) across diverse cancer types. The REFLECT algorithm employs sparse hierarchical clustering with LASSO-based feature detection to identify significantly recurrent co-alterations that define patient sub-cohorts who may benefit from specific combination therapies [3].

Another computational approach, the Random Walk with Restart for Drug Combination (RWRDC) model, utilizes graph-based semi-supervised learning to predict effective drug combinations for cancer therapy [7]. This method conceptualizes drugs as vertices and known effective combinations as edges in a network, then applies random walk algorithms to identify new potential combinations based on network topology. The RWRDC model has demonstrated superior performance in predicting effective combinations for breast, colorectal, and lung cancers, with the mathematical foundation ensuring algorithm convergence and reliable predictions [7]. These computational methods provide a data-driven foundation for prioritizing combination therapies for experimental validation, significantly reducing the empirical screening space.

Quantitative Analysis of Combination Effects

When evaluating potential drug combinations, it is essential to quantitatively assess drug interactions and synergy. The Combination Index (CI) method is widely used for this purpose, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [6]. This quantitative framework enables researchers to distinguish truly synergistic combinations from merely additive or antagonistic ones.

Table 1: Computational Methods for Predicting this compound Combinations

Method Key Features Data Requirements Validation Status
REFLECT Identifies recurrent co-alteration signatures; Maps signatures to combination therapies Multi-omic data (mutations, CNA, expression, phosphoproteomics) Validated in PDXs, in vitro screens, and clinical trials [3]
RWRDC Graph-based semi-supervised learning; Random walk with restart algorithm Known drug-drug interaction networks; Effective combination databases Cross-validation in breast, colorectal, and lung cancers [7]
Combination Index Quantifies degree of synergy/additivity/antagonism; Enables dose optimization Dose-response data for individual drugs and combinations Extensive preclinical validation across cancer types [6]

The following diagram illustrates the REFLECT pipeline for identifying combination therapies based on recurrent co-alteration signatures:

Start Multi-omic Patient Data (Mutations, CNA, Expression) A Cohort Definition by Master Biomarker Start->A B Sparse Hierarchical Clustering A->B C Recurrent Co-alteration Signature Identification B->C D Therapy Matching via Knowledge Bases C->D E Validated Combination Therapies D->E

Computational Pipeline for Identifying Combination Therapies

Preclinical Validation Protocols

In Vitro Combination Screening

In vitro combination screening provides the foundational evidence for potential this compound combinations before advancing to more complex and costly in vivo models. The standard methodology involves dose-response matrix experiments where this compound and the combination partner are tested across a range of concentrations, typically following a 4×4 or 5×5 matrix design [6]. Cells are incubated with drug treatments for 48-96 hours, and viability is assessed using MTT, MTS, or CellTiter-Glo assays [1] [6]. The experimental workflow includes:

  • Cell line selection: Choose models representing relevant cancer types and molecular backgrounds, particularly those with alterations potentially sensitive to this compound combinations [3].
  • Dose optimization: Determine IC₅₀ values for individual drugs to inform combination ratio selection [6].
  • Combination treatment: Expose cells to serial dilutions of this compound and combination partner in a matrix format, including single-agent controls [6].
  • Viability assessment: Measure cell viability after 48-96 hours of treatment using standardized assays [1].
  • Data analysis: Calculate combination indices (CI) using software such as CompuSyn to quantify synergy [6].

For this compound combinations with immunotherapeutic agents, more complex co-culture systems incorporating immune cells may be necessary to capture potential immunomodulatory effects [1].

In Vivo Efficacy Studies

In vivo models provide critical insights into the therapeutic potential of this compound combinations in physiologically relevant contexts. The established methodology utilizes patient-derived xenografts (PDXs), cell line-derived xenografts (CDXs), and genetically engineered mouse models (GEMMs) [3] [1]. The key experimental parameters and endpoints include:

  • Model selection: PDXs preserving tumor heterogeneity are preferred for their predictive value [3].
  • Dosing regimen: Based on prior maximum tolerated dose (MTD) studies, typically administering this compound orally once daily [1].
  • Treatment groups: Include vehicle control, this compound monotherapy, combination partner monotherapy, and the combination arm [1].
  • Endpoint assessment: Monitor tumor volume regularly, with progression-free survival (PFS) and overall survival (OS) as key endpoints [1].

A preclinical trial of lenvatinib combined with cellular immunotherapy in a murine RCC model established an MTD of 0.18 mg lenvatinib and 10⁶ RuCa-sensitized lymphocytes administered once daily continuously in 7-day cycles [1]. This combination demonstrated enhanced antitumor effects compared to either treatment alone and significantly prolonged survival of tumor-bearing mice (P<0.05) [1].

Table 2: Preclinical Efficacy of this compound Combinations in Various Cancer Models

Cancer Type Combination Partner Model System Key Findings Reference
Renal Cell Carcinoma Cellular immunotherapy Murine RCC model Synergistic antitumor effect; Prolonged survival (P<0.05) [1]
Hepatocellular Carcinoma PD-1 inhibitors + HAIC Multicenter retrospective analysis Improved tumor control; Favorable safety profile [8]
Breast Cancer Doxorubicin MCF-7 cells Synergistic growth inhibition; Enhanced cytotoxic potential [6]
Colon Cancer 5-Fluorouracil HT-29 cells Synergistic interaction; Improved efficacy [6]

The following diagram illustrates the in vivo protocol for evaluating this compound combination therapies:

Start In Vivo Study Initiation A Model Establishment (PDX, CDX, or GEMM) Start->A B Randomization to Treatment Groups A->B C Drug Administration (Daily oral lenvatinib) B->C D Tumor Volume Monitoring C->D E Endpoint Analysis (PFS, OS, Toxicity) D->E F Biomarker & Mechanism Investigation E->F

In Vivo Evaluation Protocol for Combination Therapies

Clinical Validation Frameworks

Clinical Trial Designs for Combination Therapies

Clinical validation of this compound combinations requires strategically designed trials that can efficiently evaluate efficacy while ensuring patient safety. Recent successful trials have employed various innovative designs:

  • Randomized Phase II Trials: The LenCabo phase II trial employed a multicenter, randomized design to compare lenvatinib plus everolimus versus cabozantinib in patients with metastatic clear cell RCC that progressed on PD-1 immune checkpoint inhibition [4] [9]. This study demonstrated a statistically significant improvement in median progression-free survival (15.7 months vs. 10.2 months; HR, 0.51; 95% CI, 0.29-0.89; P=.02) for the combination therapy [4].

  • Biomarker-Guided Trials: The OPTIC-RCC trial utilized an RNA sequencing-derived biomarker classification to assign patients with metastatic clear cell RCC to receive cabozantinib and nivolumab based on their cluster designation (Cluster 1/2) [9]. This design represents a significant advancement in precision medicine by exploring whether biomarkers can guide selection of first-line treatment [9].

  • Triplet Combination Studies: Substudy 03A of the KEYMAKER-U03 trial evaluated the triplet regimen of belzutifan, pembrolizumab, and lenvatinib in patients with advanced clear cell RCC [9] [10]. This innovative approach demonstrated encouraging efficacy outcomes, with objective response rates ranging from 42.5% to 80.6% across evaluated treatment arms [9].

Endpoint Selection and Efficacy Assessment

The choice of endpoints in clinical trials of this compound combinations should align with the study objectives, patient population, and stage of clinical development. Key endpoints include:

  • Progression-Free Survival (PFS): The primary endpoint in many registration trials, defined as the time from randomization to disease progression or death from any cause [4].
  • Overall Survival (OS): The gold standard endpoint in oncology trials, measuring the time from randomization to death from any cause [5].
  • Objective Response Rate (ORR): Defined as the proportion of patients with a best response of complete response (CR) or partial response (PR) maintained for ≥4 weeks [5].
  • Safety and Tolerability: Comprehensive assessment of adverse events using CTCAE criteria, with special attention to class-specific toxicities of the combination partners [4] [9].

Recent clinical evidence demonstrates the substantial efficacy of this compound combinations across indications. In the CHANCE 2416 study protocol for hepatocellular carcinoma with high tumor burden and portal vein tumor thrombus, the combination of hepatic arterial infusion chemotherapy (HAIC) plus lenvatinib and PD-1 inhibitors is being compared to lenvatinib plus PD-1 inhibitors alone, with overall survival as the primary endpoint [8]. This study exemplifies the ongoing innovation in this compound combination strategies to address challenging clinical scenarios.

Table 3: Clinical Efficacy of this compound Combinations in Recent Trials

Trial Name Cancer Type Combination Regimen Key Efficacy Results Grade 3/4 AEs
LenCabo [4] Metastatic ccRCC (post-immunotherapy) Lenvatinib + Everolimus vs. Cabozantinib Median PFS: 15.7 vs 10.2 months (HR, 0.51; P=.02) 67.5% vs 50%
KEYMAKER-U03 Substudy 03A [9] Advanced ccRCC (first-line) Belzutifan + Pembrolizumab + Lenvatinib ORR: 42.5-80.6%; CR: up to 12.5% Data pending
CHANCE 2416 [8] HCC with PVTT HAIC + Lenvatinib + PD-1 inhibitor vs. Lenvatinib + PD-1 inhibitor Primary endpoint: OS (study ongoing) Data pending
RC48-C016 [9] HER2+ Urothelial Carcinoma Disitamab vedotin + Toripalimab vs. Chemotherapy Median PFS: 13.1 vs 6.5 months (HR, 0.36; P<.0001) Comparable groups

Regulatory and Clinical Development Considerations

The development of this compound combination therapies requires careful attention to regulatory requirements, clinical practicalities, and strategic positioning in the treatment landscape. Key considerations include:

  • Biomarker Development: As demonstrated in the OPTIC-RCC trial, future development should incorporate predictive biomarkers to identify patient populations most likely to benefit from specific combinations [9] [3]. This includes exploring gene expression signatures, such as angiogenic scores, that may predict enhanced response to this compound combinations [9].

  • Sequencing Strategies: With multiple active agents available, understanding optimal treatment sequencing becomes paramount. As noted by Necchi, the expansion of effective combinations into earlier disease settings "will have a radical impact on the way we conceive sequential therapies" [9].

  • Toxicity Management: Combination therapies often exhibit overlapping or novel toxicity profiles. In the LenCabo trial, grade 3/4 adverse events occurred more frequently with lenvatinib plus everolimus (67.5%) compared to cabozantinib (50%), though the difference did not reach statistical significance [4]. Proactive toxicity management strategies are essential for maintaining dose intensity and patient quality of life.

  • Clinical Trial Design Innovations: Future trials should incorporate efficient platform designs, biomarker-stratified randomization, and crossover options to accelerate clinical development and address multiple scientific questions simultaneously [2].

The following diagram illustrates the complete development pathway for this compound combination therapies:

Start Target Identification & Combination Hypothesis A Computational Prediction (REFLECT, RWRDC) Start->A B In Vitro Validation (Synergy Screening) A->B C In Vivo Efficacy Studies (PDX, CDX models) B->C D Clinical Trial Evaluation (Phase I-III) C->D E Regulatory Approval & Clinical Implementation D->E

Development Pathway for Combination Therapies

Conclusion

The methodology for developing this compound combination therapies has evolved into a systematic, multi-disciplinary process that integrates computational prediction, rigorous preclinical validation, and innovative clinical trial designs. The success of these combinations hinges on targeting non-overlapping resistance mechanisms, leveraging synergistic biological interactions, and identifying patient populations most likely to benefit. As the field advances, increased incorporation of biomarker-guided approaches and adaptive clinical trial designs will further accelerate the development of effective this compound combinations, ultimately improving outcomes for cancer patients across multiple indications.

References

Application Note: Redifferentiation Strategy in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

A phase II trial investigating Lenvatinib for radioiodine-refractory differentiated thyroid cancer (DTC) explores a promising redifferentiation strategy [1]. The scientific premise is that short-term treatment with a Tyrosine Kinase Inhibitor (TKI) can restore the function of the sodium iodide symporter (NIS) in cancer cells, thereby re-sensitizing them to subsequent radioiodine (I-131) therapy [1]. This approach aims to convert a treatment-refractory disease into a treatment-responsive one.

The workflow below illustrates the implementation of this strategy.

Start Patient Population: RAI-refractory DTC A Baseline I-124 PET/CT Scan Start->A B Initiate Lenvatinib Treatment A->B C Post-Treatment I-124 PET/CT Scan B->C D Dosimetry Analysis C->D Decision Sufficient RAI Uptake? (Pre-defined Threshold) D->Decision E Proceed to I-131 Therapy Decision->E Yes F Discontinue Lenvatinib Consider Alternative Therapy Decision->F No FollowUp Follow-up: Tg levels & FDG PET/CT E->FollowUp

Clinical Trial Protocol Overview: The RESET Study

The following table summarizes the core design elements of the phase II RESET trial, which investigates Lenvatinib as a redifferentiation agent [1].

Protocol Element Specification for the RESET Trial
Trial Identifier NTC04858867 [1]
Study Type Single-center, open label, Phase II [1]
Primary Objective Evaluate the ability of short-term lenvatinib to restore RAI uptake [1]
Patient Population 12 patients with RAI-refractory DTC with an indication for lenvatinib [1]
Intervention Lenvatinib treatment for 6 or 12 weeks [1]
Key Assessments Serial I-124 PET/CT for dosimetry at baseline, 6 weeks, and 12 weeks [1]
Primary Endpoint Proportion of patients with sufficient renewed RAI uptake to warrant subsequent I-131 therapy [1]
Statistical Hypothesis That at least 40% of patients will show meaningful renewed RAI uptake [1]

Detailed Methodologies and Procedures

For researchers designing a similar trial, the following methodologies from the RESET study provide a template for key experimental procedures.

Patient Selection Criteria
  • No RAI uptake: Absence of radioiodine uptake in some or all known lesions on diagnostic or therapeutic scintigraphy.
  • Disease progression: Progression of metastatic lesions despite the presence of RAI uptake.
  • High cumulative dose: Administration of a cumulative I-131 activity exceeding 22.2 GBq.
Quantitative Molecular Imaging and Dosimetry

This is a critical component for objectively measuring the redifferentiation effect. The protocol uses [1]:

  • Imaging Modality: I-124 PET/CT scanning.
  • Time Points: At baseline (pre-treatment), and after 6 weeks and 12 weeks of lenvatinib treatment.
  • Purpose: To quantify the extent of RAI uptake in target lesions and organs at risk. This quantitative data is used for a prospective dose estimate to determine if subsequent I-131 therapy would be both effective and safe.
Treatment Regimen and Response Assessment
  • Lenvatinib Administration: Patients receive lenvatinib for a short-term duration. The study is designed to compare the 6-week and 12-week timepoints to identify the optimal treatment window for redifferentiation [1].
  • Therapeutic Decision Point: If the dosimetry analysis post-lenvatinib predicts effective tumor radiation with acceptable safety, patients stop taking lenvatinib and undergo I-131 therapy [1].
  • Verification and Follow-up: Post-therapy SPECT/CT is performed to verify the delivered radiation dose. Clinical response is then monitored for 6 months using serum thyroglobulin (Tg) levels and F-18 FDG PET/CT imaging [1].

Strategic Considerations for Trial Design

Modern oncology trial design must evolve to increase efficiency and better tailor treatment strategies [2]. The RESET trial exemplifies several key principles, as shown below.

ModernTrial Modern Clinical Trial Design A Biomarker-Driven Patient Selection ModernTrial->A B Adaptive Timepoint Analysis ModernTrial->B C Primary Endpoint: Biological Efficacy ModernTrial->C D Combination/Sequencing Strategies ModernTrial->D Rationale1 Enriches for target population improving signal detection A->Rationale1 Rationale2 Identifies optimal biological dosing rather than fixed duration B->Rationale2 Rationale3 Measures direct drug effect on tumor biology (e.g., redifferentiation) C->Rationale3 Rationale4 Seeks to overcome resistance and improve therapeutic index D->Rationale4

  • Toxicity Management is Central: The RESET trial's short-term lenvatinib regimen is a direct response to real-world data showing that long-term administration leads to dose reductions in 56% of patients and toxicity-related drug withdrawal in 44% of patients [1]. Designing a trial with a finite treatment period can significantly improve tolerability and patient quality of life.
  • Leverage Real-World Evidence: Real-world studies are invaluable for supplementing data from registration trials. For instance, a study comparing Lenvatinib and Sorafenib in hepatocellular carcinoma (HCC) provided insights into effectiveness and safety profiles (e.g., more hand-foot skin reaction with Sorafenib vs. more hypertension with Lenvatinib) in a broader patient population [3]. Such data can inform inclusion criteria and toxicity monitoring plans.
  • Explore Combination Strategies: Another emerging approach is the sequential combination of systemic and loco-regional therapies. One protocol evaluates Lenvatinib followed by Transcatheter Arterial Chemoembolisation (TACE) in intermediate-stage HCC, with the goal of downstaging tumors to make them eligible for surgical resection [4]. This highlights a trend towards designing trials with the goal of achieving definitive surgical outcomes.

References

Introduction to Biomarkers in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

In the era of precision medicine, biomarkers are critically defined characteristics measured as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention [1]. They are indispensable throughout the anticancer drug development cycle, facilitating go/no-go decisions in early discovery, identifying patient populations most likely to respond, providing evidence of target modulation, and monitoring treatment efficacy and toxicity [2].

Biomarker assays can be broadly categorized based on their application and the nature of the analyte. The table below summarizes the main categories relevant to molecularly targeted therapies like kinase inhibitors.

Table 1: Categories of Biomarkers in Oncology Drug Development

Category Definition & Role Example Analytes
Pharmacodynamic (PD) Demonstrates a biological response to a therapeutic intervention, providing evidence of target engagement and helping to determine biologically active doses [2]. VEGF, ANG2, FGF19, FGF21, FGF23 [3].
Predictive Identifies patients who are more likely to experience a favorable or unfavorable effect from a specific therapeutic intervention [1]. EGFR mutations, T-cell inflamed GEP (TcellinfGEP), Tumor Mutational Burden (TMB) [1] [4].
Prognostic Provides information about the overall cancer outcome, independent of therapy, often used for patient stratification in clinical trials [1]. Mutations in STK11, molecular subtypes (e.g., proliferative, angiogenic) [1] [5].

Biomarker Assay Validation Protocols

Robust biomarker assay validation is a cornerstone of generating reliable data. Validation should be performed on a "fit-for-purpose" basis, with the level of thoroughness increasing as the biomarker advances toward clinical use [2]. The process is typically conducted in three key phases.

Figure 1: Biomarker Assay Validation Workflow

G A Phase 1: Method Development B Phase 2: Pre-Study Validation A->B Validation Plan C Phase 3: In-Study Validation B->C SOP & Report

Phase 1: Method Development
  • Objective: Establish a feasible assay and assess reagent availability.
  • Activities:
    • Define the intended use of the biomarker (e.g., prognostic, predictive) [1].
    • Identify and source critical reagents (e.g., antibodies, calibrators).
    • Select an appropriate analytical platform (e.g., ELISA, NGS, RNA-seq).
    • Perform feasibility studies to establish preliminary assay conditions.
    • Draft a comprehensive Validation Plan.
Phase 2: Pre-Study Method Validation

This phase aims to generate data proving the assay meets acceptable performance standards. Key performance parameters to evaluate are listed below [2].

Table 2: Key Performance Parameters for Biomarker Assay Validation

Parameter Definition & Validation Approach
Precision The closeness of agreement between a series of measurements. Assessed by measuring repeatability (within-run) and intermediate precision (between-run, between-days, between-analysts) using quality control (QC) samples.
Accuracy The closeness of agreement between the measured value and a known true value. Often assessed by spiking a known amount of analyte into a control matrix and calculating the percentage recovery.
Selectivity/Specificity The ability to unequivocally assess the analyte in the presence of other components, such as matrix, metabolites, or concomitant medications. Test by analyzing individual lots of control matrix.
Sensitivity The lowest amount of analyte that can be reliably measured. Defined as the Lower Limit of Quantification (LLOQ), typically with a precision of ≤20% CV and accuracy of 80-120%.
Calibration Curve The relationship between instrument response and known analyte concentrations. A minimum of 6 non-zero concentrations should be used to define the working range.
Stability The chemical stability of the analyte in the sample matrix under specific conditions (e.g., freeze-thaw, benchtop, long-term storage).
Phase 3: In-Study Validation
  • Objective: Ensure the method continues to perform consistently during the analysis of clinical trial samples.
  • Activities:
    • Analyze QC samples at low, medium, and high concentrations alongside patient samples in each run.
    • Predefined acceptance criteria for QCs (e.g., 2/3 of QCs within 15-20% of their nominal value) must be met for the run to be considered valid.
    • Maintain complete and auditable documentation, including sample tracking and data integrity, in line with Good Clinical Laboratory Practice (GCLP) principles [2].

Case Study: Lenvatinib Combination Therapy Biomarker Analyses

The following examples illustrate the application of these protocols in clinical trials for Lenvatinib combination therapies.

CLEAR Trial (Advanced Renal Cell Carcinoma)
  • Biomarkers Analyzed: PD-L1 (IHC), Gene Expression Signatures (RNA-seq), Somatic Mutations (Whole Exome Sequencing) [5].
  • Key Findings: The significant efficacy benefit of Lenvatinib + Pembrolizumab over Sunitinib was consistent across all pre-specified biomarker subgroups. No single biomarker (including PD-L1, TcellinfGEP, or mutations in VHL, PBRM1, SETD2, BAP1) was associated with response or progression-free survival for the combination therapy [5].
Study 111/KEYNOTE-146 (Advanced Endometrial Carcinoma)
  • Biomarkers Analyzed: TcellinfGEP, 11 other gene signatures (e.g., angiogenesis, proliferation), TMB, mutations in PIK3CA, PTEN, TP53 [4].
  • Key Findings: Efficacy was observed regardless of all evaluated biomarker statuses. No statistically significant associations were found between any gene signature score and clinical outcome, indicating a lack of clinical utility for these specific biomarkers in predicting response to this combination [4].
REFLECT Trial (Unresectable Hepatocellular Carcinoma)
  • Biomarkers Analyzed: Serum proteins (VEGF, ANG2, FGF19, FGF21, FGF23) via ELISA; Tumor gene expression (NanoString PanCancer Pathways Panel) [3].
  • Key Findings:
    • Higher baseline VEGF, ANG2, and FGF21 were prognostic for shorter overall survival in both Lenvatinib and Sorafenib groups.
    • Higher baseline FGF21 may be predictive for longer OS with Lenvatinib vs. Sorafenib.
    • Lenvatinib treatment led to increases in FGF19 and FGF23, with greater increases observed in responders, suggesting a potential PD role for these markers [3].

Experimental Protocols for Key Assay Types

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Proteins

  • Sample Preparation: Collect patient serum samples and store at -20°C or below. Avoid repeated freeze-thaw cycles [3].
  • Assay Procedure:
    • Coat a microplate with a capture antibody specific to the target protein (e.g., VEGF).
    • Block the plate to prevent non-specific binding.
    • Add serum samples, calibrators, and QC samples to the plate in duplicate.
    • Add a detection antibody, followed by an enzyme-conjugated secondary antibody.
    • Add a substrate solution to produce a colorimetric signal.
    • Stop the reaction and measure the absorbance.
  • Data Analysis: Generate a standard curve from calibrators and interpolate sample concentrations. Apply acceptance criteria for QC samples [3] [2].

Protocol 2: RNA Sequencing for Gene Expression Profiling

  • Sample Preparation: Extract total RNA from archived FFPE tumor tissue. Perform macrodissection if tumor content is <50% [4] [5].
  • Library Preparation & Sequencing:
    • Assess RNA quality (e.g., RIN).
    • Prepare sequencing libraries using a platform-specific kit (e.g., Illumina).
    • Sequence on an appropriate platform (e.g., Illumina HiSeq 4000).
  • Data Analysis:
    • Align sequencing reads to a reference genome.
    • Quantify gene counts.
    • Calculate gene signature scores (e.g., TcellinfGEP) as a weighted sum or average of the log-scale expression of genes in the signature set [4] [5].

Protocol 3: Whole Exome Sequencing for Mutation Status & TMB

  • Sample Preparation: Extract DNA from tumor tissue and matched normal sample (if available).
  • Sequencing & Analysis:
    • Encode for exonic regions using a commercial panel (e.g., ImmunoSELECT-RUO).
    • Sequence to appropriate coverage (e.g., >100x).
    • Call somatic variants (SNVs, indels) against the normal sample.
    • TMB Calculation: The total number of nonsynonymous mutations divided by the size of the coding region targeted, typically reported as mutations per megabase (mut/Mb) [4].

Key Signaling Pathways & Experimental Workflow

Lenvatinib is a multi-kinase inhibitor targeting VEGFR 1-3, FGFR 1-4, PDGFRα, RET, and KIT [3]. Its activity impacts several key oncogenic signaling pathways.

Figure 2: Key Signaling Pathways Targeted by Lenvatinib

G cluster_1 Cell Membrane cluster_2 Intracellular Space Ligands Growth Factors (VEGF, FGF, PDGF) RTKs Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) Ligands->RTKs Binding Downstream Downstream Pathways (MAPK, PI3K/AKT) RTKs->Downstream Activation BiologicalEffects Biological Effects (Proliferation, Angiogenesis, Cell Survival) Downstream->BiologicalEffects

Discussion and Conclusion

The biomarker analyses from clinical trials of Lenvatinib-based combinations reveal a consistent theme: clinical benefit is observed across a wide range of biomarker subgroups [5] [4]. This suggests that these combinations, particularly with immunotherapy, may overcome the biological constraints that make single biomarkers predictive for monotherapies.

For researchers, this underscores several critical points:

  • Biomarker Panels over Single Markers: A single predictive biomarker for these combinations remains elusive. Future research should focus on developing integrated models combining multiple data types (e.g., genomic, transcriptomic, proteomic).
  • Robust Validation is Non-Negotiable: The failure of a biomarker in the clinic can stem from poor assay validation rather than a flawed scientific premise [2]. Adherence to GCLP and a staged, fit-for-purpose validation strategy is essential.
  • Context of Use is King: The choice of biomarker and the rigor of its validation must be driven by its intended application, from early discovery decisions to use as a surrogate endpoint.

References

Available Information on Resencatinib

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that Resencatinib is a synthetic small molecule tyrosine kinase inhibitor. The key information available from the Guide to Pharmacology database and a drug information site is summarized in the table below.

Attribute Description
Drug Class Synthetic organic; Tyrosine Kinase Inhibitor (TKI) [1] [2]
Primary Target RET (Rearranged during Transfection) proto-oncogene [2]
Other Targets Epidermal Growth Factor Receptor (EGFR), HER2 [1]
Mechanism of Action Inhibits kinase activity of RET, EGFR, and HER2, disrupting signaling pathways for cancer cell growth and proliferation [1] [2]
Potential Indications Cancers driven by RET, EGFR, or HER2 alterations (e.g., certain thyroid, lung, breast cancers) [1] [2]
Status Investigational; no approved treatment protocols available [1] [2]

The following diagram illustrates the proposed mechanism of action of this compound based on the information found in the search results.

G cluster_inhibition This compound Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RET/EGFR/HER2) GrowthFactor->RTK Binding SignalingPathway Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) RTK->SignalingPathway Activation CellularResponse Cellular Responses (Proliferation, Survival) SignalingPathway->CellularResponse This compound This compound This compound->RTK Inhibits Inhibition Kinase Domain Blockade

References

General Best Practices in Quantitative Research

Author: Smolecule Technical Support Team. Date: February 2026

To ensure rigor and reproducibility in your research, the following established best practices should be implemented [1]:

  • Team and Project Management: Establish clear roles and data management plans from the outset.
  • Data Collection and Management: Ensure data are fit for purpose, free from bias, and measured with known uncertainty.
  • Reproducibility: Analyses should be traceable to the data, and reporting should be sufficient for others to reproduce the results.
  • Reporting Guidelines: Adhere to established guidelines like those from the EQUATOR Network (e.g., CONSORT for randomized trials, STROBE for observational studies) to enhance the reliability and value of research literature [1].
  • Ethical Guidelines: Follow the American Statistical Association's Ethical Guidelines for Statistical Practice to guide ethical reasoning in data analysis and reporting [1].

Experimental Protocol Framework: A Phase II Trial Example

While not for Resencatinib, the protocol for a Phase II trial investigating the tyrosine kinase inhibitor Lenvatinib offers a robust, adaptable template for clinical study design [2]. The core elements are outlined below.

  • Background & Rationale: The study is based on the hypothesis that short-term treatment with Lenvatinib can restore radioiodine sensitivity in refractory thyroid cancer, potentially offering a less toxic treatment approach [2].
  • Primary Objective: To evaluate the ability of short-term lenvatinib treatment to restore radioiodine uptake sufficient to warrant subsequent I-131 therapy [2].
  • Study Design: A single-center, open label Phase II study [2].
  • Patient Population: Patients with radioiodine-refractory differentiated thyroid cancer with an indication for lenvatinib treatment [2].
  • Methodology & Workflow: The experimental workflow involves sequential imaging and treatment phases, which can be visualized in the following diagram.

workflow Start Patient Enrollment PET1 Baseline I-124 PET/CT Start->PET1 Tx Initiate Lenvatinib PET1->Tx PET2 I-124 PET/CT at 6 & 12 weeks Tx->PET2 Decision Dosimetry Analysis PET2->Decision RAI I-131 Therapy Decision->RAI Effective & Safe FollowUp Clinical Response Evaluation (6-month follow-up) Decision->FollowUp Not Effective/Safe RAI->FollowUp

  • Key Measurements:
    • Quantitative Imaging: I-124 PET/CT is used to quantify radioiodine uptake at baseline and after 6 and 12 weeks of treatment [2].
    • Dosimetry: A prospective dose estimate to target lesions and organs at risk is determined to assess the efficacy and safety of subsequent I-131 therapy [2].
    • Response Evaluation: Clinical response is assessed using serum biomarkers (thyroglobulin) and F-18 FDG PET/CT imaging [2].
  • Statistical Hypothesis: The study hypothesizes that at least 40% of patients will show meaningful renewed RAI uptake [2].

Best Practices in Data Presentation

Effective data presentation is crucial for communicating research findings clearly. The table below summarizes the primary methods and their appropriate use cases [3].

Method Best Use Cases Key Strengths
Text [3] Explaining findings, outlining trends, providing context. Ideal for conveying one or two numbers. Provides interpretation and emphasizes specific data.
Tables [3] Presenting individual, precise information; summarizing and comparing different variables; displaying quantitative and qualitative data together. Presents exact values; accommodates information with different units; allows readers to selectively view data.
Graphs [3] Displaying trends and relationships; simplifying complex information; facilitating comparison (e.g., over time, frequency distributions). Provides an intuitive, overall view of data; effective for revealing patterns at a glance.

A advanced technique to enhance table readability is the heat map, which applies a color gradient to the cell backgrounds to allow for quick visual identification of patterns or values of interest [3].

Modeling Resistance and Experimental Design

For research into drug resistance—a critical area in oncology—mathematical modeling can inform experimental design. One approach involves creating a family of mathematical models, each representing a different mechanism of resistance (e.g., pre-existing, randomly acquired, or drug-induced) [4]. Model selection and parameter sensitivity analysis can then indicate what additional data (e.g., initial resistance fraction from single-cell experiments or dose-escalation volumetric data) are required to distinguish the dominant resistance mechanism [4]. This strategy efficiently leverages the synergy between experimental and computational methods.

References

Lenvatinib Resistance & EGFR Pathway Investigation

Author: Smolecule Technical Support Team. Date: February 2026

A primary mechanism of acquired resistance to Lenvatinib involves the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which is not a direct target of the drug. The experimental workflow below outlines the key steps for establishing this finding.

G Start Start: Establish Lenvatinib- Resistant Cell Lines A Characterize Resistant Phenotype (Western Blot, Growth Assays) Start->A B Identify EGFR Pathway Activation (p-EGFR, p-ERK, p-Akt) A->B C Validate Role of EGFR (EGF Administration, EGFR Inhibitors) B->C D In Vivo Validation (Mouse Xenograft Models) C->D E Conclusion: EGFR Confers Lenvatinib Resistance D->E

Detailed Experimental Protocol

Objective: To establish and characterize Lenvatinib-resistant thyroid cancer cell lines and investigate the role of the EGFR pathway in conferring resistance [1].

Materials:

  • Parental Cell Lines: TPC-1 (with RET/PTC mutation) and FRO (with BRAF V600E mutation) [1].
  • Drugs: Lenvatinib, EGFR inhibitor (e.g., Lapatinib), Epidermal Growth Factor (EGF) [1].
  • Key Equipment: Cell culture facilities, equipment for Western Blotting, equipment for cell viability assays (e.g., WST-1), and an in vivo imaging system for mouse models.

Methodology:

  • Establishment of Resistant Sublines (TPC-1/LR and FRO/LR):

    • Culture parental TPC-1 and FRO cells in progressively increasing concentrations of Lenvatinib over an extended period (e.g., 6-12 months).
    • Maintain the resistant sublines in a medium containing a constant, high concentration of Lenvatinib to ensure stability of the resistant phenotype [1].
  • Phenotypic Characterization:

    • Growth Inhibition Assay: Use the WST-1 assay to generate dose-response curves. Calculate the IC50 values for both parental and resistant lines to quantify the fold-change in resistance [1].
    • Protein Expression Analysis: Perform Western Blotting to analyze the phosphorylation (activation) status of key signaling proteins, including EGFR, ERK, and Akt, in resistant versus parental cells [1].
  • Functional Validation of EGFR's Role:

    • Inducing Resistance: Pre-treat parental TPC-1 and FRO cells with EGF. Assess if this pre-treatment reduces their sensitivity to Lenvatinib in the WST-1 assay [1].
    • Overcoming Resistance: Co-administer Lenvatinib and the EGFR inhibitor Lapatinib to TPC-1/LR cells. Measure the synergistic effect on growth inhibition compared to either drug alone [1].
  • In Vivo Validation:

    • Xenograft Model: Subcutaneously implant TPC-1/LR cells into immunodeficient nude mice.
    • Treatment Arms: Once tumors are established, randomize mice into treatment groups:
      • Vehicle control
      • Lenvatinib monotherapy
      • Lapatinib monotherapy
      • Lenvatinib and Lapatinib combination therapy
    • Endpoint Analysis: Monitor and measure tumor volume twice weekly over 4-6 weeks. Excise tumors at the endpoint for Western Blot and immunohistochemical analysis to confirm pathway modulation in the tissue [1].

Quantitative Data Summary from Key Studies

The table below summarizes core findings from foundational studies on Lenvatinib, providing a reference for expected experimental outcomes.

Table 1: Key Efficacy and Safety Data from Lenvatinib Studies

Study Focus / Cell Line Key Metric Result / Observation Context & Notes
ATC Phase II Trial (Clinical) [2] Objective Response Rate (ORR) 2.9% (1 of 34 patients) Monotherapy in Anaplastic Thyroid Cancer; trial halted for futility.
Median Overall Survival (OS) 3.2 months Highlights aggressive nature of ATC.
Common Adverse Events Hypertension (56%), Decreased Appetite (29%) Safety profile was manageable.
Resistant Cell Line (TPC-1/LR) [1] Fold-Resistance 140x increase vs. parental IC50 compared to parental TPC-1 cells.
Resistant Cell Line (FRO/LR) [1] Fold-Resistance 5.3x increase vs. parental IC50 compared to parental FRO cells.
Xenograft Model (TPC-1/LR) [1] Tumor Growth Inhibition Combination (Lenvatinib + Lapatinib) > Lenvatinib monotherapy Demonstrated synergy and validated EGFR as a therapeutic target.

Advanced Protocol: Dual Pathway Inhibition in BRAF-Mutant Cancers

For cancers with specific mutations like BRAF in Anaplastic Thyroid Cancer (ATC), simultaneous inhibition of multiple pathways shows promise. The following diagram illustrates the rationale for dual BRAF-MAPK and STAT3 inhibition.

Objective: To evaluate the efficacy of a dual-pathway inhibitor (like Resveratrol) against ATC cells with BRAF mutations and compare its performance to standard-of-care BRAF/MEK inhibitors (Dabrafenib/Trametinib) [3].

Materials:

  • Cell Lines: THJ-16T (MKRN1-BRAF fusion), THJ-21T (BRAF V600E point mutation), THJ-11T (wild-type BRAF), and a normal thyroid epithelial line (Nthy-ori 3-1) as control [3].
  • Compounds: Resveratrol, Dabrafenib (BRAF inhibitor), Trametinib (MEK inhibitor), Docetaxel, Doxorubicin [3].
  • Assay Kits: Calcein-AM/PI staining kit, EdU proliferation assay kit, TUNEL apoptosis assay kit.

Methodology:

  • Genotypic Characterization:

    • Use RT-PCR and Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the BRAF mutation status of all cell lines prior to experimentation [3].
  • Functional Cell-Based Assays:

    • Viability/Cytotoxicity (Calcein-AM/PI Assay):
      • Seed cells in 96-well plates and treat with various drug conditions.
      • After 48 hours, incubate with Calcein-AM (labels live cells green) and Propidium Iodide (PI, labels dead cells red).
      • Image and quantify the ratio of live to dead cells using fluorescence microscopy [3].
    • Proliferation (EdU Assay):
      • Treat cells for 48 hours. Add EdU (5-ethynyl-2'-deoxyuridine) for the last 2-4 hours of treatment.
      • Fix cells and perform the "click" reaction to fluorescently label incorporated EdU.
      • Analyze the percentage of EdU-positive nuclei (indicative of DNA synthesis) via flow cytometry or fluorescence microscopy [3].
    • Apoptosis (TUNEL Assay):
      • Treat cells for 48 hours. Fix and permeabilize cells.
      • Label DNA strand breaks (a hallmark of apoptosis) using the TUNEL reaction mixture.
      • Quantify the percentage of TUNEL-positive cells by flow cytometry [3].
  • Mechanistic Signaling Analysis:

    • Perform Western Blotting on protein lysates from treated cells to monitor changes in key signaling proteins, including p-BRAF, p-MEK, p-ERK (MAPK pathway), and p-STAT3 [3].

Future Research Directions for Methodology Optimization

Future research will focus on translating these mechanistic insights into clinically viable strategies.

  • Novel Combination Therapies: Systematically test Lenvatinib in combination with immunotherapy (e.g., anti-PD-1 like Pembrolizumab) or other targeted agents (e.g., mTOR inhibitors) across different cancer types [4].
  • Biomarker Development: Intensify efforts to identify predictive biomarkers (e.g., ctDNA, specific receptor mutations) to select patients most likely to respond to Lenvatinib-based therapies [4].
  • Advanced Formulations: Explore nanoparticle-based delivery systems or modified-release capsules to improve Lenvatinib's pharmacokinetic profile, enhance efficacy, and reduce toxicities [4].

References

Application Notes: Technical Characterization of a Multi-Targeted TKI

Author: Smolecule Technical Support Team. Date: February 2026

Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. Their development requires rigorous characterization of mechanism of action, pharmacokinetic (PK) properties, and pharmacodynamic (PD) effects. The following notes outline the key technical considerations for a TKI with a profile similar to Lenvatinib [1] [2].

  • Mechanism of Action: The therapeutic efficacy of this class of TKIs stems from the simultaneous inhibition of multiple kinase signaling pathways. Primary targets include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT. This multi-target approach potently suppresses tumor angiogenesis and cellular proliferation [1] [2].
  • Pharmacokinetic Profile: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting efficacy and managing drug-drug interactions. Key parameters for this TKI class are summarized in Table 1 below [1].
  • Analytical Methodologies: Robust and sensitive bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are essential for quantifying drug concentrations in biological matrices (e.g., plasma, tissue) for PK studies and Therapeutic Drug Monitoring (TDM) [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the TKI against its key kinase targets.

  • Purpose: To quantify the inhibitory potency of the TKI against purified kinase proteins (e.g., VEGFR2, FGFR1).
  • Materials:
    • Recombinant human kinase proteins (e.g., VEGFR2, FGFR1)
    • ATP solution
    • Specific peptide or protein substrate
    • Detection reagent (e.g., ADP-Glo Kinase Assay kit)
    • White, low-volume 384-well assay plates
    • Multi-channel pipettes
    • Microplate reader capable of measuring luminescence
  • Procedure:
    • Compound Dilution: Prepare a serial dilution of the TKI in DMSO, then further dilute in kinase assay buffer to create a concentration range (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
    • Reaction Setup: In each well of the assay plate, add:
      • 5 µL of kinase solution
      • 5 µL of TKI solution or control
      • Incubate for 15 minutes at room temperature.
    • Initiate Reaction: Add 10 µL of a mixture containing ATP and substrate to start the enzymatic reaction.
    • Stop and Detect: After an appropriate incubation time (e.g., 60 minutes), add an equal volume of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Follow by adding Kinase Detection Reagent to convert ADP to ATP and measure luminescence.
    • Data Analysis: Plot luminescence signal (relative to controls) versus the log of TKI concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value.
Protocol 2: LC-MS/MS Method for Plasma Quantification

This method is used for determining TKI concentration in human plasma.

  • Purpose: To develop and validate a sensitive LC-MS/MS method for the quantification of the TKI in human plasma for PK studies.
  • Materials:
    • HPLC system coupled with a triple quadrupole mass spectrometer
    • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
    • Drug standard and stable isotopically labeled internal standard
    • Control human plasma
    • Acetonitrile and methanol (LC-MS grade)
    • Formic acid
  • Procedure:
    • Sample Preparation: Perform protein precipitation. Add 300 µL of acetonitrile containing internal standard to 100 µL of plasma sample. Vortex mix, then centrifuge at high speed. Dilute the supernatant with water for analysis.
    • Chromatography:
      • Mobile Phase A: 0.1% Formic acid in water.
      • Mobile Phase B: 0.1% Formic acid in acetonitrile.
      • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, then re-equilibrate.
      • Flow Rate: 0.4 mL/min.
      • Column Temperature: 40°C.
      • Injection Volume: 5 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Operation: Multiple Reaction Monitoring (MRM). For Lenvatinib, for example, monitor the transition m/z 427.1 → 270.1 (quantifier) and 427.1 → 337.1 (qualifier).
    • Validation: Validate the method for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

Quantitative Data Summary

The following tables consolidate key quantitative data for Lenvatinib, serving as a reference model for expected data outputs.

Table 1: Clinical Pharmacokinetic Parameters of Lenvatinib [1]

Parameter Value Range Notes
T~max~ 1 - 4 hours Delayed by high-fat meal
Terminal t~1/2~ ~28 hours Supports once-daily dosing
Apparent Oral Clearance 4.2 - 7.1 L/h
Volume of Distribution 50.5 - 163.0 L
Protein Binding 97% - 99% Primarily to albumin
Primary Metabolizing Enzymes CYP3A4, Aldehyde Oxidase >80% by CYP3A4
Excretion Feces (64%), Urine (25%)

Table 2: Clinically Relevant Resistance Mechanisms and Potential Overcoming Strategies [1] [3] [4]

Resistance Mechanism Experimental/Observed Effect Potential Overcoming Strategy
Epithelial-Mesenchymal Transition (EMT) Increased invasiveness and metastasis Nanotechnology for targeted delivery [1]
FGFR2 Kinase Domain Mutations Confers resistance to selective FGFR inhibitors (e.g., Pemigatinib) Lenvatinib retains efficacy due to its distinct binding mode [4]
Activation of Bypass Pathways (PI3K/AKT, JAK/STAT) Sustains cell survival despite primary target inhibition Combination therapy (e.g., Lenvatinib + Everolimus) [3] [5]
Altered Drug Transport Reduced intracellular concentration CRISPR screening to identify key transporters [1]

Experimental and Signaling Pathway Workflows

The diagrams below illustrate the core experimental workflow for TKI characterization and a common resistance pathway encountered in cancer therapy.

workflow start Start TKI Characterization mech Mechanism of Action Studies start->mech in_vitro In Vitro Profiling (Kinase Assays, Cell Viability) mech->in_vitro adme ADME/PK Studies (LC-MS/MS Analysis) in_vitro->adme in_vivo In Vivo Efficacy Models adme->in_vivo resist Resistance Mechanism Investigation in_vivo->resist end Clinical Candidate Selection resist->end

Diagram 1: Experimental Workflow for TKI Characterization.

signaling TKI TKI Treatment BCRABL BCR-ABL Oncogene TKI->BCRABL Inhibits Survival Cell Survival & Proliferation BCRABL->Survival Drives PI3K PI3K/AKT Pathway PI3K->Survival Bypass Activation JAK JAK/STAT Pathway JAK->Survival Bypass Activation SRC SRC/AKT Pathway SRC->Survival Bypass Activation

Diagram 2: TKI Resistance via Alternative Signaling Pathways.

Discussion and Research Outlook

The field of TKI development is rapidly evolving to overcome drug resistance. Key strategies include the rational design of combination therapies and the development of novel inhibitors targeting resistance mutations. For instance, the combination of Lenvatinib with Everolimus has shown improved efficacy in renal cell carcinoma by concurrently targeting VEGF and mTOR pathways [5]. Furthermore, drugs like Lenvatinib have demonstrated an ability to inhibit FGFR2 harboring mutations that cause resistance to more selective FGFR inhibitors, highlighting the therapeutic value of multi-targeted agents in specific contexts [4].

References

Resencatinib protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Resencatinib Drug Profile

The following table summarizes the key characteristics of this compound based on current information:

Attribute Description
Drug Name This compound (Investigational) [1]
Molecular Type Small molecule tyrosine kinase inhibitor [1]
Primary Targets EGFR, HER2, RET [1]
Mechanism of Action Inhibits tyrosine kinase receptors to disrupt cancer cell growth and proliferation signaling pathways [1]
Research Use For research only. Not for diagnostic or therapeutic use [2]
Chemical Properties Contains an Alkyne group, allowing it to be used as a click chemistry reagent [2]

Mechanism of Action and Signaling Pathways

This compound is a multi-targeted tyrosine kinase inhibitor. It works by blocking specific receptors on the surface of cancer cells, which are part of larger signaling networks that promote cell growth and survival [1]. The diagram below illustrates how this compound interacts with these key pathways.

G This compound Inhibits Key Cancer Signaling Pathways cluster_external External Growth Signals EGF EGF EGFR EGFR EGF->EGFR HER2_Ligand Other Growth Factors HER2 HER2 HER2_Ligand->HER2 RET RET HER2_Ligand->RET MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) EGFR->MAPK_Pathway Activates PI3K_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_Pathway Activates HER2->MAPK_Pathway Activates HER2->PI3K_Pathway Activates RET->MAPK_Pathway Activates RET->PI3K_Pathway Activates This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->RET Inhibits Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation

Guidance for Protocol Development and Troubleshooting

Since detailed protocols are not available in the public domain, here is guidance on how to approach protocol optimization and create your troubleshooting guides:

  • Consult Primary Sources: For definitive protocols, search for peer-reviewed publications on platforms like PubMed. The chemical supplier, MedChemExpress, may also provide basic handling and storage information [2].
  • Leverage General Principles: Many protocols for tyrosine kinase inhibitors are well-established. You can adapt general cell-based assays for potency (IC50 determination), proliferation, and apoptosis for this compound.
  • Structure Your FAQs: Base your troubleshooting guides on common experimental issues. Example FAQs could address topics like:
    • Low efficacy in cell assays: Check solvent solubility, concentration verification, and cell line expression of targets (EGFR, HER2, RET).
    • High background in click chemistry assays: Optimize copper catalyst concentration and reaction time.
    • Chemical instability: Ensure proper storage conditions (-20°C, desiccated) and use of fresh DMSO aliquots.

References

Experimental Solubility Measurement in SC-CO2

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core methodology used in recent studies to determine the solubility of various anticancer drugs, which can be adapted for Resencatinib [1] [2] [3].

Aspect Protocol Description
Core Method Static (equilibrium) method using a high-pressure PVT (Pressure, Volume, Temperature) cell [3].
Detection & Analysis Gravimetric analysis (weighing dissolved solute) or UV-Vis spectrophotometry [1] [2] [3].
Typical Temperature Range 308 K to 338 K (approximately 35°C to 65°C) [1] [2] [3].
Typical Pressure Range 12 MPa to 40 MPa (approximately 120 to 400 bar) [1] [2] [3].

| Standard Procedure | 1. Place a known amount of drug in the equilibrium cell. 2. Pressurize and heat the cell with SC-CO2. 3. Allow the system to reach equilibrium (e.g., for 60 minutes) [1]. 4. Trap and analyze the saturated SC-CO2 to determine the amount of dissolved drug. |

The workflow for this experimental process can be visualized as follows:

Start Start Experiment Load Load Drug Sample into PVT Cell Start->Load Pressurize Pressurize with CO2 Load->Pressurize Heat Heat to Target Temperature Pressurize->Heat Equilibrate Equilibrate System Heat->Equilibrate Sample Sample Saturated SC-CO2 Equilibrate->Sample Analyze Analyze Solute Concentration Sample->Analyze Model Model Solubility Data Analyze->Model End End Data Collection Model->End

FAQs and Troubleshooting for Solubility Experiments

Here are answers to common questions and potential issues based on general solubility measurement principles.

Q1: Why is my measured solubility data inconsistent or scattered?

  • A: This is often due to inadequate equilibrium time. Ensure the system is allowed to stabilize fully at each temperature and pressure condition. Other factors include:
    • Impurities in the drug sample: Use a purified drug sample, as some studies pre-purify compounds with SC-CO2 [3].
    • Fluid dynamics: Ensure proper agitation or circulation within the equilibrium cell to avoid stagnant zones [1].

Q2: How can I predict solubility for conditions I haven't tested experimentally?

  • A: Use thermodynamic models to correlate and predict solubility data. The search results show these are highly effective:
    • Density-Based Models: Chrastil, Mendez-Santiago and Teja (MT), and Bartle models are frequently used for their simplicity and accuracy [1] [3].
    • Equation of State (EoS) Models: The Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations, combined with appropriate mixing rules, are industry standards [1] [2].

Q3: What is the "crossover pressure" and why is it important?

  • A: The crossover pressure is a specific point where the effect of temperature on solubility reverses. This is a common phenomenon in supercritical systems [1] [3].
    • Below crossover pressure: Solubility decreases as temperature increases.
    • Above crossover pressure: Solubility increases as temperature increases.
    • Importance: Identifying this pressure is crucial for optimizing processes like particle formation, as it helps select the most efficient temperature and pressure parameters.

How to Locate Specific this compound Data

Since direct information on this compound is unavailable, I suggest these approaches to find the specific data you need:

  • Consult Specialized Databases: Search in-depth scientific databases such as SciFinder, Reaxys, or PubChem, which may contain property data for a wider range of investigational compounds.
  • Review Patent Literature: Pharmaceutical companies often disclose physicochemical properties, including solubility data and formulation techniques, within patent applications.
  • Contact the Manufacturer: Reaching out directly to the company developing this compound (or its licensing partner) is a reliable path to request technical data sheets or pre-formulation guidance.

References

Guide to TKI Toxicity Management: Dasatinib as a Paradigm

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed troubleshooting guide for managing adverse events associated with Tyrosine Kinase Inhibitors.

  • Hematologic Toxicity (Neutropenia/Thrombocytopenia)

    • Clinical Presentation: Low absolute neutrophil count (ANC) or platelet count.
    • Recommended Action:
      • Interrupt dosing until ANC is ≥ 1.0 x 10⁹/L and platelets are ≥ 50 x 10⁹/L [1] [2].
      • Resume treatment:
        • At the original dose if recovery occurs within 7 days.
        • At a reduced dose (e.g., from 100 mg to 80 mg daily) if platelets fall below 25 x 10⁹/L or ANC below 0.5 x 10⁹/L for more than 7 days [2].
    • For Persistent Cases: Consider growth factor support for neutropenia [3].
  • Pleural Effusion

    • Clinical Presentation: Fluid in the pleural space, causing shortness of breath, dry cough, or chest pain.
    • Recommended Action:
      • Interrupt dasatinib until the event resolves. For severe cases, consider corticosteroids and thoracentesis (draining of the fluid) [3] [4].
      • Resume treatment at a reduced dose upon recovery (e.g., from 100 mg to 80 mg or 50 mg daily) [5] [3].
    • Proactive Management: Using a once-daily (100 mg qd) instead of a twice-daily (70 mg bid) schedule has been shown to significantly reduce the incidence of pleural effusion [5].
  • Other Non-Hematologic Adverse Reactions

    • Scope: Includes gastrointestinal toxicity (diarrhea, nausea), fatigue, rash, and cardiovascular events [3].
    • Recommended Action:
      • For severe reactions, withhold treatment until the event resolves or improves.
      • Resume treatment at a reduced dose based on the initial severity [1] [2].
      • For milder events, manage with symptomatic treatment (e.g., anti-diarrheals, anti-emetics) without dose interruption [3].

The workflow for managing these toxicities can be summarized as follows, illustrating the decision points for dose modification:

Start Start TKI Therapy Monitor Regular Monitoring Start->Monitor AE Adverse Event (AE) Occurs Monitor->AE Grade Grade 3/4 or Severe AE? AE->Grade Interrupt Interrupt Dosing Grade->Interrupt Yes Manage Provide Supportive Care Grade->Manage No Interrupt->Manage Resolve Event Resolved? Manage->Resolve Reduce Resume at Reduced Dose Resolve->Reduce Yes, if recurrent or severe Resume Resume at Original Dose Resolve->Resume Yes, if resolved within 7 days Reduce->Monitor Resume->Monitor

Experimental Protocols for Toxicity Monitoring

For researchers, establishing consistent monitoring protocols is crucial for generating reliable data. The following table outlines key experiments and assessments for tracking TKI toxicity in a clinical or pre-clinical setting.

Assessment Type Specific Parameters Recommended Frequency Methodology / Notes
Hematologic Monitoring [1] [3] [2] Complete Blood Count (CBC) with differential (ANC, platelets, hemoglobin) Weekly for first 1-2 months, then monthly or as clinically indicated. Perform venipuncture and analyze with an automated hematology analyzer.
Biochemical Monitoring [3] [2] Liver Function Tests (AST, ALT, Bilirubin), Electrolytes Periodically, or at baseline and when symptoms occur. Monitor for tumor lysis syndrome in patients with high tumor burden.
Cardiovascular & Pulmonary Monitoring [3] [4] Echocardiogram, ECG, Chest X-ray/CT At baseline for high-risk patients; as needed for symptoms (e.g., dyspnea). Monitor for signs of pulmonary arterial hypertension (PAH) and pleural effusion.
Therapeutic Drug Monitoring (TDM) [6] Trough plasma concentration (Cmin) At steady-state (just before next dose). An exploratory target for dasatinib is a Cmin of 2.61 ng/mL. Higher concentrations are linked to both efficacy and toxicity.

The logical flow for implementing these monitoring protocols is shown below:

Baseline Baseline Assessment Hemo Hematologic Tests Baseline->Hemo Bio Biochemical Tests Baseline->Bio Cardio Cardiopulmonary Tests Baseline->Cardio Ongoing Ongoing Monitoring Hemo->Ongoing Bio->Ongoing Cardio->Ongoing HemoFreq Frequent CBC (Weekly/Monthly) Ongoing->HemoFreq BioFreq Periodic Chemistry Panels Ongoing->BioFreq Symptom Symptom-Driven Testing Ongoing->Symptom TDM Therapeutic Drug Monitoring (TDM) HemoFreq->TDM BioFreq->TDM

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the critical drug-drug interactions to manage in patients on dasatinib? A1: Dasatinib is primarily metabolized by CYP3A4. Key interactions include [1] [2]:

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Avoid concomitant use. If unavoidable, consider reducing the dasatinib dose (e.g., from 100 mg to 20 mg daily).
  • Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine): Avoid concomitant use. If unavoidable, consider increasing the dasatinib dose with careful monitoring.
  • Gastric Acid Reducers: Avoid proton pump inhibitors (PPIs) and H2 antagonists. If needed, use antacids, but administer them at least 2 hours before or after dasatinib.

Q2: Are there identifiable risk factors for severe adverse events with TKIs like dasatinib? A2: Yes. Real-world studies indicate that patients with the following are at higher risk for grade ≥3 adverse events [4]:

  • Poorly controlled hypertension.
  • Older age (>60 years).
  • Poor performance status (higher ECOG score).
  • Use of higher starting doses.
  • East Asian ancestry (potentially due to increased drug exposure).

Q3: What is the evidence for therapeutic drug monitoring (TDM) of dasatinib? A3: Evidence supports a relationship between dasatinib exposure and both efficacy and toxicity. Population PK-PD analyses show that a higher weighted average steady-state concentration is significantly associated with major cytogenetic response, while the trough concentration is significantly related to the occurrence of pleural effusion [6]. While TDM is still considered "exploratory" for dasatinib, it is a promising tool for personalized dosing.

References

Key Mechanisms of Lenvatinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary documented mechanisms that contribute to resistance to lenvatinib therapy.

Mechanism Category Specific Process/Pathway Key Molecules/Factors Involved Relevant Cancer Type(s)
Intracellular Mechanisms
• Cell Death & Proliferation Autophagy activation [1] LAPTM5, STOML2, FOXA2 [1] [2] Hepatocellular Carcinoma (HCC)
Ferroptosis inhibition [3] [1] Ferroptosis-related genes, HIF-1α [1] HCC
Epithelial-Mesenchymal Transition (EMT) [3] ZEB1 [2] HCC
• Metabolic Remodeling Serine synthesis pathway activation [2] PHGDH [2] HCC
• Epigenetic Regulation RNA modification (m6A) [3] [1] METTL3, FZD10 [1] HCC
Non-coding RNAs [4] [2] lncRNA HOTAIRM1, miR-6071, circMED27 [1] [4] [2] HCC
Membrane & Transport Mechanisms ATP-binding cassette (ABC) transporters [1] [5] ABCB1 (P-gp) [1] [5] HCC
Exosome-mediated communication [1] Information not specified in search results HCC
Extracellular Mechanisms Tumor Microenvironment (TME) immunosuppression [1] TAMs, Tregs, MDSCs, CAFs [1] HCC
Activation of bypass signaling tracks [6] [7] HGF/c-MET, FGF, EGFR [1] [6] HCC, Medullary Thyroid Cancer

Experimental Data & Research Parameters

For researchers designing experiments to study or overcome resistance, the following pharmacological and molecular data from the literature may be useful.

Parameter Details / Key Findings Experimental Context / Notes
Lenvatinib Pharmacological Parameters [5]
• Protein Binding 98-99% (primarily to albumin) [5] Concentration-independent.
• Maximum Concentration (Tmax) 1-4 hours after oral administration [5] A high-fat diet slows absorption.
• Terminal Half-life (t1/2) ~28 hours [5] Supports once-daily dosing regimen.
• Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) [5] Accounts for >80% of metabolism.
• Key Transporters Substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5] Ketoconazole (an inhibitor) increases C~max~.
Validated Experimental Workflows
• CRISPR/Cas9 Screens Identified LAPTM5 as a driver of resistance by promoting autophagy [1]. Used to discover novel resistance genes.
• Immune Complex Kinase Assay Validated constitutive activity of a novel RET activation loop deletion mutant (p.D898_E901del) [7]. Used to characterize on-target mutations.
• Ba/F3 Cell Transformation Assay Assessed oncogenic potential and inhibitor sensitivity (IC~50~) of kinase mutants [7]. Used for functional validation of mutations.

Strategies to Overcome Resistance

Current research focuses on combination therapies to counteract resistance mechanisms:

  • Combination with Immunotherapy: Lenvatinib combined with anti-PD-1 antibodies is a leading strategy. Lenvatinib can modulate the tumor microenvironment by reducing tumor-associated macrophages and activating NK and T cells, which may synergize with immune checkpoint blockade [1] [2].
  • Combination with Other Targeted Agents: For cancers where resistance is driven by an acquired off-target oncogene, a rational combination is required. A case study in medullary thyroid cancer showed that after resistance to selpercatinib (a RET inhibitor) via an acquired ETV6::NTRK3 fusion, the combination of selpercatinib and the NTRK inhibitor larotrectinib was effective. Subsequent resistance via an EML4::ALK fusion was addressed with a combination of selpercatinib and the ALK/NTRK inhibitor entrectinib [7].
  • Targeting Specific Pathways: Preclinical studies suggest that targeting upregulated pathways like c-MET or FGFR in combination with lenvatinib could help overcome resistance [1].

Visualizing Resistance Pathways and Experimental Workflow

The diagrams below illustrate the complex interplay of resistance mechanisms and a generalized experimental workflow for their investigation.

cluster_intracellular Intracellular Mechanisms cluster_membrane Membrane & Transport cluster_extracellular Extracellular & Microenvironment Lenvatinib Lenvatinib Resistance Resistance Lenvatinib->Resistance Therapeutic Pressure Autophagy Autophagy Activation Ferroptosis Ferroptosis Inhibition EMT Epithelial-Mesenchymal Transition (EMT) Metabolism Metabolic Remodeling (e.g., Serine Synthesis) Epigenetics Epigenetic Regulation (RNA modification, ncRNAs) Transporters ABC Transporter Upregulation (P-gp) TME Immunosuppressive TME (TAMs, Tregs, MDSCs) Bypass Bypass Signaling (c-MET, FGF, EGFR) Resistance->Autophagy Resistance->Ferroptosis Resistance->EMT Resistance->Metabolism Resistance->Epigenetics Resistance->Transporters Resistance->TME Resistance->Bypass

Start Establish Resistant Model Step1 Genomic/Transcriptomic Analysis (NGS) Start->Step1 Step2 Functional Validation (CRISPR, Kinase Assays) Step1->Step2 Step3 Mechanism Confirmation (In vitro/In vivo) Step2->Step3 Step4 Test Combination Therapies Step3->Step4

Frequently Asked Questions (FAQs)

Q1: What are the most common "on-target" vs. "off-target" resistance mechanisms to kinase inhibitors like lenvatinib? While not as commonly documented for lenvatinib as for some other TKIs, "on-target" resistance typically involves secondary mutations in the kinase domain of the primary drug target (e.g., a "gatekeeper" mutation) that sterically hinders drug binding [6]. "Off-target" resistance is more complex and frequent for lenvatinib in HCC. It involves the activation of bypass signaling pathways (e.g., HGF/c-MET) or histological transformation that allows the tumor to proliferate independently of the original drug target [1] [6] [7].

Q2: How can I experimentally determine if resistance in my cell line model is due to upregulated drug efflux? A standard approach is to use inhibitors of specific efflux pumps. Lenvatinib is a known substrate for P-glycoprotein (P-gp/ABCB1) and BCRP [5]. You can test for increased efflux by treating your resistant cells with lenvatinib in the presence of a P-gp inhibitor (e.g., ketoconazole, elacridar). A significant increase in lenvatinib's cytotoxicity and intracellular concentration in the resistant line upon inhibitor co-treatment strongly suggests active efflux as a contributing resistance mechanism [3] [5].

Q3: Are there any known pharmacogenomic factors that affect lenvatinib exposure and potential resistance? Yes, inter-individual variability in drug metabolism can influence efficacy. Lenvatinib is primarily metabolized by the CYP3A4 enzyme [5]. Genetic polymorphisms in CYP3A4 (e.g., the CYP3A4*1G allele) have been shown to affect the maximum plasma concentration (C_max) of lenvatinib in clinical studies [5]. Lower drug exposure due to rapid metabolism could theoretically contribute to de novo resistance, highlighting the importance of considering pharmacological parameters in resistance studies.

References

Systematic Troubleshooting for Assay Validation

Author: Smolecule Technical Support Team. Date: February 2026

When facing a validation failure, a structured investigation is crucial. The following workflow outlines the key decision points for root cause analysis and recovery.

G Start Assay Validation Failure Investigation Formal Investigation & Root Cause Analysis Start->Investigation Q1 Does root cause impact method suitability? Investigation->Q1 Q2 Is the failure in a non-critical parameter? Q1->Q2 No A1 Re-execute validation with original acceptance criteria Q1->A1 Yes A3 Optimize the test method Q2->A3 No A4 Justify & reset acceptance criteria (Accept Inspection Risk) Q2->A4 Yes A2 Tighten operational limits (e.g., sample prep time) A1->A2 A2->A3

Common Validation Issues & Solutions

The table below summarizes frequent problems encountered during bioanalytical method validation and how to address them [1].

Problem Area Root Cause Examples Recommended Corrective Actions
Intermediate Precision Significant variation between instruments, operators, or days [1]. Tighten operational controls, improve operator training, or remove outlier systems from validation scope [1].
Accuracy / "Matching" New method fails to correlate with established reference method [1]. Re-evaluate method specificity or optimize sample preparation steps to improve recovery [1].
Specificity Target interference from drug metabolites, circulating targets, or matrix components (e.g., serum) [2]. Revalidate method using disease-state matrix; incorporate pre-dose study samples for selectivity evaluation [2].
Impurity Profile Inadequate assessment of physiochemical properties (e.g., light sensitivity, reactivity) of the molecule [3]. Re-develop method with full understanding of molecule properties; design validation studies that account for these factors [3].

Detailed Experimental Protocols

These generalized protocols for common techniques can serve as a template for your Resencatinib-specific procedures.

General Sandwich ELISA Protocol [4]

The following diagram and steps outline a standard sandwich ELISA workflow, which is common for quantifying biomolecules.

G Step1 1. Coating Immobilize capture antibody on ELISA plate Step2 2. Blocking Add blocking buffer (e.g., 5% BSA) to prevent non-specific binding Step1->Step2 Step3 3. Sample Incubation Add standards and samples Target antigen binds to capture antibody Step2->Step3 Step4 4. Detection Antibody Add biotinylated detection antibody Binds to captured antigen Step3->Step4 Step5 5. Enzyme Conjugate Add Streptavidin-HRP Binds to detection antibody Step4->Step5 Step6 6. Signal Detection Add substrate (e.g., TMB) HRP catalyzes color change Step5->Step6 Step7 7. Stop & Read Add stop solution (e.g., acid) Measure absorbance at defined wavelength Step6->Step7

Key Materials:

  • Coating Buffer: 100 mM NaHCO₃, pH 9.6 [4].
  • Wash Buffer: PBS or Tris-buffered saline with 0.05 - 0.1% Tween 20 [4].
  • Blocking Buffer: 5% w/v non-fat dry milk or 3% BSA in wash buffer [4] [5].
  • Detection: Biotinylated antibody, Streptavidin-HRP conjugate, and TMB substrate [4].

Critical Steps & Troubleshooting:

  • Standard Curve Issues: Ensure the standard is reconstituted and diluted exactly as per protocol using the provided diluent. Poor curves can also result from incorrect dilution of the viscous HRP conjugate; warm it to room temperature and pipette slowly and accurately [6].
  • High Background: Ensure thorough washing and complete draining of wells after each step. Check that the diluted HRP conjugate is used within 15 minutes of preparation [6] [7].
  • No Signal: Verify all reagents were added in the correct order and were not expired. Confirm the plate is being read at the correct wavelength (e.g., 450nm for TMB) [7].
Western Blotting for Protein Analysis [8] [9]

Western blotting is used to detect specific proteins and confirm a target's presence or size.

Workflow Summary:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay, then denature samples in loading buffer with DTT at 95-100°C for 5-10 minutes [8].
  • Gel Electrophoresis: Load 10-40 µg of protein per well on an SDS-PAGE gel. Choose the gel percentage based on your protein's size (e.g., 4-12% Bis-Tris for 31-150 kDa proteins). Run the gel at constant voltage until the dye front nears the bottom [8].
  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane using wet or semi-dry transfer. For PVDF, pre-wet the membrane in 100% methanol before use [9].
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or a specialized blocking buffer for 1 hour. Incubate with primary antibody (diluted as recommended) for 1 hour at room temperature or overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [9].
  • Detection: Wash the membrane thoroughly. Incubate with a chemiluminescent substrate and image using a compatible system [9].

Common Troubleshooting:

  • No or Faint Bands: Increase the amount of protein loaded or antibody concentration. Confirm the transfer was successful by staining the membrane with Ponceau S. Check for sodium azide in buffers, as it inactivates HRP [5].
  • High Background: Reduce antibody concentration, increase the number and stringency of washes (e.g., higher Tween 20 concentration), or try blocking with 3% BSA instead of milk [5].
  • Extra Bands: This may indicate non-specific antibody binding. Increase the salt concentration (up to 0.5M NaCl) in the antibody solution and wash buffers. Ensure the sample is fully reduced and denatured [5].

Proactive Measures for Robust Assays

Preventing issues is more efficient than troubleshooting them. Consider these strategies:

  • Thorough Method Planning: Before validation, answer fundamental questions about the method's purpose, the product's route of administration, maximum daily dose, and crucial quality attributes to monitor. This ensures the method is fit-for-purpose [3].
  • Understand Species-Specific Differences: For methods used across preclinical and clinical studies, be aware that differences in metabolic rates, protein binding, and matrix components between species can require partial or full revalidation [2].
  • Maintain Rigorous Documentation: Keep robust records of all development and validation work. This is critical for regulatory compliance and provides essential context for troubleshooting any future issues [2].

References

Understanding the Need for Dose Optimization

Author: Smolecule Technical Support Team. Date: February 2026

For modern targeted therapies, the traditional "Maximum Tolerated Dose" (MTD) paradigm, developed for chemotherapies, is often suboptimal [1]. Key reasons for dose optimization include:

  • High Rate of Post-Approval Dose Changes: The FDA has required additional studies to re-evaluate the dosing for over 50% of recently approved cancer drugs [1].
  • Mismatch with Drug Mechanism: Targeted therapies and immunotherapies work differently from chemotherapeutics. The MTD-based approach often leads to high rates of dose reductions in later-stage trials due to intolerable side effects, without necessarily improving efficacy [1] [2].
  • The Project Optimus Initiative: The FDA has launched this project to encourage a shift towards dosing strategies that better balance both safety and efficacy [1].

Lenvatinib Dosing: Standard Protocols & Key Concepts

Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for several cancers, including hepatocellular carcinoma (HCC) and thyroid cancer [3]. The following table outlines its standard dosing and a critical optimization metric.

Cancer Indication Standard Starting Dose Key Dose Optimization Metric
HCC (≥60 kg) 12 mg orally, once daily Maintain a high Relative Dose Intensity (RDI)
HCC (<60 kg) 8 mg orally, once daily Maintain a high Relative Dose Intensity (RDI)
RCC (with pembrolizumab) 20 mg orally, once daily -
Thyroid (DTC) 24 mg orally, once daily -
Hepatic Impairment (Child-Pugh C) Dose reduction required (e.g., 14 mg for DTC) [3] -

A key finding from real-world studies on Lenvatinib in HCC is the importance of Relative Dose Intensity (RDI), which is the ratio of the dose actually received to the planned standard dose [4]. One study found that achieving an 8-week RDI of ≥67% was significantly associated with a better Objective Response Rate and improved Overall Survival [4]. This makes RDI a crucial parameter to monitor in clinical practice.

Experimental Protocols for Optimization Research

For researchers investigating dosing schedules, here are methodologies derived from recent studies.

Protocol: Analyzing the Impact of RDI

This protocol is based on a retrospective clinical study of Lenvatinib in hepatocellular carcinoma [4].

  • Objective: To evaluate the relationship between Relative Dose Intensity (RDI) and treatment response in a clinical setting.
  • Methods:
    • Patient Cohort: Enroll patients with unresectable HCC receiving Lenvatinib. Record baseline characteristics, including liver function (Child-Pugh grade) [4].
    • Dosing: Administer Lenvatinib according to the standard, body-weight-based protocol (12 mg for ≥60 kg, 8 mg for <60 kg) [4] [3].
    • RDI Calculation: For each patient, calculate the RDI at weeks 4, 8, 12, and 16. RDI = (Actual Dose Intensity / Planned Dose Intensity) × 100% [4].
    • Response Assessment: Evaluate tumor response using imaging (CT or MRI) every 8 weeks, assessed by both RECIST (Response Evaluation Criteria in Solid Tumors) and mRECIST (modified RECIST) criteria [4].
    • Statistical Analysis: Use ROC curves to determine the optimal RDI cutoff value for predicting an Objective Response. Compare Overall Survival between high- and low-RDI groups using Kaplan-Meier curves and the log-rank test [4].
Protocol: Investigating Treatment Beyond Progression

This protocol explores a strategic dose optimization concept: continuing therapy beyond initial disease progression.

  • Objective: To determine if continuing Lenvatinib beyond first radiological progression (PD) provides a survival benefit [5].
  • Methods:
    • Study Design: Retrospective, multi-center analysis.
    • Patient Groups: Divide patients into two cohorts upon first PD (confirmed by RECIST 1.1): Group A (discontinue Lenvatinib) and Group B (continue Lenvatinib beyond PD for >1 month) [5].
    • Data Collection: Record hepatic function (e.g., ALBI grade), performance status (ECOG), and adverse events (like Hand-Foot Skin Reaction) at baseline and at the time of PD [5].
    • Outcome Measurement: The primary endpoint is Overall Survival (OS) after progression. Use statistical methods like propensity score weighting and multivariate Cox hazard analysis to adjust for confounding factors and identify prognostic variables [5].

Troubleshooting Guide & FAQ

Q1: A high percentage of patients in our study require dose reduction due to adverse events. What is the recommended management strategy?

  • A: This is a common challenge. Proactive management is key.
    • Dose Modification: Follow prescribing guidelines for dose reduction and interruption. For Lenvatinib in HCC, this typically involves reducing from 12 mg to 8 mg, then to 4 mg if needed [4] [3].
    • Supportive Care: Implement aggressive management of common adverse events (e.g., hypertension, fatigue, decreased appetite, proteinuria) [4] [3].
    • Consider Alternative Schedules: Research into other TKIs (e.g., Fruquintinib) has shown that alternative dosing schedules can maintain efficacy while improving tolerability [6]. Investigate whether a similar "dosing holiday" or intermittent schedule could be applied in your Lenvatinib research context.

Q2: Our preclinical data from animal models does not translate well to human trials for dose selection. How can we improve this process?

  • A: The traditional method of scaling doses from animals to humans based on weight is limited [1].
    • Use Mathematical Modeling: Adopt Model-Informed Drug Development (MIDD) approaches. These use physiological and pharmacological data to build models that can more accurately predict human starting doses, receptor occupancy, and pharmacokinetics [1].
    • Novel Trial Designs: Move beyond the traditional "3+3" dose-escalation design. Utilize adaptive trial designs that allow for more nuanced dose decisions based on efficacy and late-onset toxicities from earlier cohorts [1].

Visualizing the Dose Optimization Workflow

The following diagram illustrates the core conceptual shift and key steps in modern oncology dose optimization, as outlined by the FDA's Project Optimus and recent research.

References

Resencatinib administration difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib Dosing Guide by Indication

The recommended starting dose of Lenvatinib varies significantly based on the specific cancer being treated and whether it is used as monotherapy or in combination with other agents. The following table summarizes the standard initial dosing regimens [1] [2] [3].

Indication Regimen Type Recommended Starting Dose Combination Agent Dose (if applicable)
Differentiated Thyroid Cancer (DTC) [1] Monotherapy 24 mg orally, once daily -

| Hepatocellular Carcinoma (HCC) [1] [2] | Monotherapy | Weight-based: • ≥60 kg: 12 mg daily • <60 kg: 8 mg daily | - | | Renal Cell Carcinoma (RCC) [1] | Combination | 18 mg orally, once daily | Everolimus 5 mg orally, once daily | | Renal Cell Carcinoma (RCC) (1st-line) [1] | Combination | 20 mg orally, once daily | Pembrolizumab 200 mg IV every 3 weeks | | Endometrial Carcinoma [1] | Combination | 20 mg orally, once daily | Pembrolizumab 200 mg IV every 3 weeks |

Managing Adverse Reactions & Dose Modifications

Lenvatinib treatment is associated with several adverse reactions that require proactive management. The strategy typically involves treatment interruption until the adverse event resolves to a certain grade, followed by dose reduction upon resumption. The following table outlines management protocols for common adverse reactions [4] [1].

Adverse Reaction Withhold Lenvatinib Until: Resume at Reduced Dose? Permanently Discontinue for:
Hypertension [1] Grade 3 hypertension is controlled with antihypertensive therapy. Yes Grade 4 hypertension
Proteinuria [1] Proteinuria is <2 g/24 hr. Yes Nephrotic syndrome
Diarrhea / GI Toxicity [4] [1] Grade 3 nausea, vomiting, or diarrhea resolves to Grade ≤1. Yes Grade 4 nausea, vomiting, or diarrhea; any grade GI perforation; Grade 3-4 fistula
Fatigue [4] Grade 3 fatigue resolves to Grade ≤1. Yes Grade 4 fatigue
Hand-Foot Skin Reaction [4] Grade 2-3 reaction resolves to Grade 0-1. Yes Grade 4 reaction
Standard Dose Reduction Schemes

The dose is reduced in a step-wise manner based on the indication [1]:

  • For DTC: 24 mg → 20 mg14 mg10 mg
  • For RCC or Endometrial Cancer: 20 mg → 14 mg10 mg8 mg
  • For HCC (patients ≥60 kg): 12 mg → 8 mg4 mg (daily)4 mg (every other day)

Clinical Evidence & Dosing Rationale

  • Real-World Dosing Experience: Clinical experience suggests that the full starting dose can be difficult for patients to tolerate. Many physicians report starting patients at a lower dose (e.g., 12 mg for endometrial cancer) or reducing the dose early to manage toxicity while still maintaining efficacy [5].
  • Mechanism of Action: Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Its efficacy comes from simultaneously inhibiting VEGF receptors (anti-angiogenic effect) and FGFR, PDGFRα, RET, and KIT (direct anti-tumor effect). This broad mechanism also explains its specific toxicity profile, such as hypertension and proteinuria from VEGFR inhibition [2] [3].
  • Combination Therapy Rationale: Lenvatinib's inhibition of VEGF and FGF signaling can transform the tumor microenvironment from immunosuppressive to immune-stimulatory. This provides a strong scientific rationale for its enhanced antitumor activity when combined with immune checkpoint inhibitors like pembrolizumab [3].

Adverse Reaction Management Workflow

The diagram below outlines the standard clinical decision-making process for managing adverse reactions during Lenvatinib treatment.

Lenvatinib_Management Start Patient on Lenvatinib Experiences Adverse Reaction (AR) Assess Assess AR Severity (Grade 1-4) Start->Assess Grade1 Grade 1 AR Assess->Grade1 Mild Grade2 Grade 2 AR (Persistent or Intolerable) Assess->Grade2 Moderate Grade3 Grade 3 AR (or specific Grade 2 Lab Abnormality) Assess->Grade3 Severe Grade4 Grade 4 AR (or Life-Threatening) Assess->Grade4 Life-Threat. Continue Continue Lenvatinib at Current Dose with Monitoring Grade1->Continue Withhold WITHHOLD Lenvatinib Grade2->Withhold Grade3->Withhold Discontinue PERMANENTLY DISCONTINUE Grade4->Discontinue Manage Initiate Supportive Care & Specific Management Withhold->Manage Resolved AR Resolved to Grade 0-1? Manage->Resolved Resolved->Withhold No Reduce RESUME at REDUCED DOSE Resolved->Reduce Yes

Key Takeaways for Practitioners

  • Proactive Monitoring is Crucial: Given the high frequency of adverse reactions like hypertension, fatigue, and diarrhea, establish a rigorous monitoring schedule at treatment initiation [4] [2].
  • Dose Reduction is a Standard Strategy: Do not hesitate to interrupt and reduce the dose to manage toxicity. This is a well-established part of the treatment protocol and is essential for maintaining patients on therapy long enough to derive clinical benefit [5] [1].
  • Start Low in Vulnerable Populations: For older patients or those with a borderline performance status, consider initiating treatment at a lower-than-standard dose (e.g., 12-14 mg) to improve tolerability without necessarily compromising efficacy [5].

References

Resencatinib analytical method validation issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

Analytical method validation demonstrates that a laboratory method is suitable for its intended purpose, ensuring reliable results for assessing drug quality. The core principles are defined by regulatory bodies like the ICH and USP [1] [2].

The table below outlines the key performance characteristics that must be validated for a method to be considered reliable.

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity [1] Ability to accurately measure the analyte despite potential interference from other components (e.g., impurities, matrix). No interference at the retention time of the analyte.
Accuracy [1] Closeness of test results to the true value. Recovery of 90-110% for API, 80-120% for impurities at various levels [1].
Precision [1] Degree of agreement among individual test results from multiple sampling of the same homogenous sample. RSD (Relative Standard Deviation) ≤ 2% for API, ≤ 10% for impurities [1].
Linearity [1] Ability to obtain test results directly proportional to the analyte concentration. Correlation coefficient (r) > 0.999 for API, >0.995 for impurities [3].
Range [1] Interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. From LOQ to 120-150% of the test concentration.

| LOD/LOQ [1] | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. For LOQ, accuracy and precision should also meet criteria [4] [3]. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, flow rate). | Method performance remains within specified criteria. |

Example Experimental Protocols

While methods must be adapted for Resencatinib, protocols for related drugs provide an excellent starting point for development and troubleshooting.

1. UPLC-MS/MS Method for Kinase Inhibitors in Plasma This protocol, used for simultaneous determination of lenvatinib and telmisartan, exemplifies a highly sensitive bioanalytical method [5].

  • Sample Preparation: Plasma samples were treated with acetonitrile for protein precipitation, a simple and high-throughput technique [5].
  • Chromatography:
    • System: Ultra-Performance Liquid Chromatography (UPLC).
    • Column: XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm).
    • Mobile Phase: A) Water with 5 mM ammonium acetate and 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
    • Elution: Gradient elution.
    • Flow Rate: Not specified in the abstract, but typically 0.2-0.6 mL/min for such columns.
    • Injection Volume: Not specified.
  • Detection:
    • Technique: Tandem Mass Spectrometry (MS/MS).
    • Ion Mode: Positive.
    • Mode: Multiple Reaction Monitoring (MRM). The specific transitions (m/z) were 427.1→370 for lenvatinib and 515.2→497.3 for telmisartan [5].

2. HPLC-UV Method for Impurity Detection This protocol, developed for selpercatinib, is a common approach for related substance testing in active pharmaceutical ingredients (APIs) [3].

  • Sample Preparation: Dissolve the API and impurities in a suitable solvent.
  • Chromatography:
    • System: High-Performance Liquid Chromatography (HPLC) with UV detector.
    • Column: C18 (4.6 mm × 250 mm, 5 μm).
    • Mobile Phase: A) Buffer (2 mM KH₂PO₄, pH 2.5 with 0.4% triethylamine) and Acetonitrile in 9:1 ratio; B) Pure Acetonitrile.
    • Elution: Gradient elution (e.g., 5% B to 45% B over 35 minutes).
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 35°C.
    • Detection Wavelength: 235 nm.
    • Injection Volume: 10 μL [3].

Troubleshooting Common HPLC/UPLC Issues

The following workflow diagrams and tables address common problems encountered during method development and validation.

G HPLC/UPLC Peak Shape Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Broadening) Contamination Check for System/Column Contamination Start->Contamination ColumnAge Evaluate Column Age and Performance Contamination->ColumnAge No issue found FlushColumn Flush and regenerate column or replace inlet frit Contamination->FlushColumn Contamination suspected MobilePhase Verify Mobile Phase pH and Composition ColumnAge->MobilePhase Column is good ReplaceColumn Replace with new column ColumnAge->ReplaceColumn Column degraded Temperature Check Column Temperature MobilePhase->Temperature Parameters correct AdjustpH Adjust buffer pH; ensure fresh mobile phase preparation MobilePhase->AdjustpH pH/Buffer incorrect SampleSolvent Confirm Sample Solvent Strength vs. Mobile Phase Temperature->SampleSolvent Temperature stable MatchStrength Use weaker solvent for sample dissolution SampleSolvent->MatchStrength Solvent too strong

G Method Robustness Investigation Start Method Fails Robustness Test FactorScreening Identify Critical Parameters (e.g., pH, Temp, %B, Flow Rate) Start->FactorScreening DoE Design of Experiment (DoE) Systematically vary parameters FactorScreening->DoE DataAnalysis Analyze Impact on Key Responses (Rs, tR, etc.) DoE->DataAnalysis Solution1 Use statistical tools (Box-Behnken, Central Composite) DoE->Solution1 DefineRange Define Acceptable Ranges for each Critical Parameter DataAnalysis->DefineRange Solution2 Establish controlled ranges in final method protocol DefineRange->Solution2

Issue Potential Causes Solutions & Troubleshooting Steps

| Poor Peak Shape | Column contamination or degradation [3]. Inappropriate mobile phase pH/buffer. Sample solvent stronger than mobile phase. Extra-column volume. | Flush and regenerate the column. Check column performance with a test mixture. Adjust buffer pH and ensure fresh preparation. Use a weaker solvent for sample dissolution. Minimize connection volumes. | | Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. Column temperature not stabilized. Column equilibrium not reached. | Use HPLC-grade solvents and high-precision mixing. Ensure column thermostat is functioning. Allow sufficient equilibration time between runs. | | Low Recovery | Incomplete sample preparation (extraction, precipitation). Sample adsorption or degradation. Incorrect standard preparation. | Optimize sample preparation technique (e.g., sonication, vortex time). Use appropriate stabilizers in the solution. Verify standard purity and preparation steps. | | Failing System Suitability | Uncontrolled method parameters affecting precision, resolution, or tailing. | Investigate method robustness using a structured approach like a Design of Experiment (DoE) to define acceptable parameter ranges (e.g., pH ± 0.2, temperature ± 2°C) [4] [2]. | | High Baseline Noise | Contaminated detector cell. Mobile phase degassing issues. Contaminated solvents or buffer. | Flush the detector cell. Thoroughly degas mobile phase. Use fresh, high-purity solvents. |

Frequently Asked Questions (FAQs)

Q1: How do I set the Limit of Detection (LOD) and Limit of Quantification (LOQ)? For instrumental techniques like HPLC, LOD and LOQ are typically based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ [4] [3]. The LOQ should also be validated to demonstrate that the analyte can be quantified with acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 10%) [1].

Q2: What is the difference between robustness and system suitability? Robustness is a validation parameter that evaluates the method's capacity to remain unaffected by small, deliberate variations in operational parameters (e.g., ±0.1 pH unit, ±2°C column temperature) [2]. It is tested during method development. System suitability is a set of tests performed before each analytical run to ensure the system (instrument, reagents, column) is functioning correctly on that day, using predefined criteria from the robustness study (e.g., resolution, precision, tailing factor) [1].

Q3: How can I improve the selectivity of my HPLC method for this compound and its impurities? Method selectivity can be enhanced by:

  • Optimizing the gradient program: Adjusting the rate and proportion of organic solvent can improve separation [3].
  • Adjusting mobile phase pH: Small changes in pH can significantly alter the ionization and retention of analytes [5] [3].
  • Using a different column: Switching to a column with different stationary phase chemistry (e.g., C8, phenyl, pentafluorophenyl) can alter selectivity.
  • Employing Mass Spectrometry (MS): Coupling HPLC to an MS detector provides ultimate selectivity by separating compounds based on their mass-to-charge ratio [5].

Q4: What is the best way to validate the stability of analytical solutions? Solution stability should be validated under the conditions of storage and use. Prepare stock and working solutions of the analyte and store them at specified temperatures (e.g., room temperature and 4°C). Inject these solutions at regular intervals and compare the analyte response (peak area) and appearance (no new peaks) with a freshly prepared solution. Stability is accepted if the deviation from the initial value is within ±2% for area and no significant degradation is observed [3].

References

Resencatinib storage conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Stability Studies

When specific data is unavailable for a new chemical entity, you can establish stability profiles through systematic forced degradation studies. The following table summarizes the standard stress conditions to understand drug stability characteristics, based on methodologies applied to similar kinase inhibitors like lenvatinib [1] [2].

Stress Condition Typical Parameters Key Analytical Monitoring Information Gained
Acidic Hydrolysis e.g., 0.1M HCl, room temp. or elevated temp. (e.g., 60°C) for 24-48 hours [2] HPLC/PDA to track main peak decrease and new degradation peaks [1] Susceptibility to acid-catalyzed degradation; identifies acid-specific degradants
Basic Hydrolysis e.g., 0.1M NaOH, room temp. or elevated temp. (e.g., 60°C) for 24-48 hours [2] HPLC/PDA and LC-MS for degradant identification [1] Susceptibility to base-catalyzed degradation; identifies base-specific degradants
Oxidative Stress e.g., 3% H₂O₂, room temp. for 24 hours [1] [2] HPLC/PDA and LC-MS for degradant identification [1] Susceptibility to oxidation; identifies oxidative degradants (e.g., N-oxides)
Thermal Stress (Solid) e.g., 60°C for 10 days [1] HPLC for assay and related substances [2] Intrinsic stability of the API in its solid state under dry conditions
Photolytic Stress e.g., exposure to UV and visible light per ICH Q1B guidelines [1] HPLC/PDA for assay and related substances [1] Photosensitivity of the drug substance

This systematic approach helps identify degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods [1] [2]. The workflow for conducting these studies is outlined below:

Start Start: Drug Substance Stress Apply Stress Conditions Start->Stress Analysis Analysis by UPLC/HPLC-MS Stress->Analysis Identify Identify Major Degradants Analysis->Identify Method Develop Stability-Indicating Method Identify->Method

Detailed Experimental Protocol for Forced Degradation

You can adapt this detailed protocol, based on studies of lenvatinib, for "Resencatinib" [1]:

  • Sample Preparation: Prepare a stock solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  • Stress Studies:
    • Acidic/Basic Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl and 0.1 M NaOH separately in volumetric flasks. Heat these solutions at 60°C for 24-48 hours [2]. Neutralize the solutions after the stress period before analysis.
    • Oxidative Stress: Add 1 mL of stock solution to 1 mL of 3% hydrogen peroxide in a volumetric flask. Keep this solution at room temperature for 24 hours [1].
    • Thermal Stress: Expose the solid drug substance to a dry heat of 60°C in an oven for 10 days [1].
    • Photolytic Stress: Expose the solid drug substance to a validated photostability chamber providing both UV and visible light, as per ICH Q1B guidelines [1].
  • Analysis: Analyze all stressed samples alongside an unstressed control using a UPLC or HPLC system coupled with a photodiode array (PDA) detector and mass spectrometer (MS).
    • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm)
    • Mobile Phase: A gradient of a buffer (e.g., 10 mM ammonium acetate, pH ~3.5) and an organic modifier (e.g., acetonitrile) can be optimized [2].
    • Flow Rate: 0.8 mL/min
    • Detection: PDA scan from 200-400 nm; MS with ESI positive/negative mode for degradant identification.
  • Data Interpretation: Compare the chromatograms of stressed samples with the control. A significant change (a decrease of 5-20% in the main peak area) confirms that the degradation is substantial [1]. Use the MS data to characterize the molecular weights and propose structures for the degradation products.

Frequently Asked Questions

Q: How early in drug development should we conduct forced degradation studies? A: Forced degradation studies are most valuable when initiated early in the preformulation stage. The insights gained are critical for guiding the formulation strategy, selecting excipients, and defining storage conditions for toxicology studies, thereby reducing the risk of late-stage failures [3].

Q: Our drug is a tyrosine kinase inhibitor. What are the common degradation pathways we should expect? A: Based on studies of similar drugs like lenvatinib and sunitinib, you should be vigilant about:

  • Hydrolysis: Especially under acidic or basic conditions, which can lead to the cleavage of amide bonds or other labile groups [1].
  • Oxidation: Molecules with heteroaromatic rings or sulfur atoms are prone to form N-oxides or sulfoxides [1].
  • Photodegradation: Some TKIs can be photolabile. Sunitinib, for instance, acts as a photosensitizer, and its spectral properties can lead to photodegradation or phototoxicity [4].

Q: What is the best way to present stability data for regulatory submissions? A: A modern and highly regarded approach is to use Quality by Design (QbD) principles. This involves systematically screening and optimizing the analytical method using statistical designs (e.g., Plackett-Burman for screening, Response Surface Methodology for optimization). A QbD-based stability-indicating method, validated as per ICH guidelines, provides a strong case for regulators [2].

References

A Framework for TKI Delivery Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The challenges in delivering TKIs are well-documented for drugs like Dasatinib. The table below summarizes the core problems and the advanced nanocarrier strategies being used to solve them.

Table 1: Common TKI Delivery Challenges & Enhancement Strategies

Challenge Impact on Therapy Proposed Enhancement Strategy
Poor Aqueous Solubility (BCS Class II drug) [1] [2] Low oral bioavailability; requires high doses leading to systemic toxicity [1] [2] Lipid-based hybrid nanoparticles: Combine polymeric core with lipid shell to improve solubility and intestinal absorption [2].
Rapid Systemic Clearance Short half-life (3-5 hours); necessitates frequent dosing, reducing patient compliance [1] [2] PEGylated Nanoparticles: "Stealth" coating extends circulation time by reducing immune clearance [1] [2].
Off-Target Toxicity Side effects (e.g., pleural effusion, myelosuppression) limit dose escalation and reduce quality of life [1] [2] Ligand-functionalized Targeted Delivery: Use of antibodies, peptides, or aptamers on nanocarriers for selective tumor accumulation [1] [2].
Drug-Drug Interactions Susceptibility to P-glycoprotein efflux; interactions with proton pump inhibitors reducing gastric solubility and absorption [2] Mucoadhesive Hybrid Nanoparticles: Use of materials like chitosan to enhance gut residence time and permeability, overcoming efflux [2].

Troubleshooting Guides & Experimental FAQs

Based on the general hurdles in developing high-concentration formulations and nanocarriers, here are some anticipated troubleshooting guides.

▸ FAQ: Overcoming Solubility and Viscosity Issues
  • Q: Our high-concentration liquid formulation is facing solubility limits and unacceptably high viscosity, making injection difficult. What are our options?
    • A: This is a primary challenge. A survey of 100 formulation experts found that 75% faced solubility issues and 72% viscosity challenges when developing high-concentration biologics [3] [4].
    • Troubleshooting Steps:
      • Re-evaluate Concentration Necessity: Consider if a lower-concentration, larger-volume formulation is feasible using an on-body delivery system (OBDS) or SC infusion pump, which can administer volumes over 2-3 mL [3] [4].
      • Screen Excipients: Explore a wide range of stabilizing and viscosity-reducing excipients (e.g., sugars, surfactants, amino acids) [3].
      • Optimize the Primary Container: Changing the vial or syringe material can sometimes mitigate stability issues, though experts note this can be costly and time-consuming [3].
▸ FAQ: Ensuring Stability and Preventing Aggregation
  • Q: Our nanoparticle formulation shows unacceptable levels of drug aggregation and instability during storage. How can this be improved?
    • A: Aggregation is a critical failure mode, cited by 68% of formulation experts [3] [4].
    • Troubleshooting Steps:
      • Analyze Stress Conditions: Perform rigorous stability testing under thermal, mechanical, and freeze-thaw stresses to identify the primary cause of aggregation.
      • Modify Surface Properties: For nanocarriers, PEGylation or engineering the surface charge (zeta potential) can improve colloidal stability and prevent particle clumping [1] [2].
      • Implement Process Controls: Ensure consistent and gentle mixing during manufacturing; filter through appropriate size-exclusion membranes to remove pre-existing aggregates.

The following workflow outlines a systematic approach to troubleshooting these formulation issues:

Start Start: Formulation Issue Analyze Analyze Problem Type Start->Analyze Solubility Solubility/Viscosity Analyze->Solubility Stability Stability/Aggregation Analyze->Stability Efficacy Low Efficacy/Toxicity Analyze->Efficacy Step1 1. Screen novel excipients Solubility->Step1 Step2 2. Test lower concentration with large-volume device Solubility->Step2 Step3 3. Change primary container Solubility->Step3 Step4 1. Conduct stress tests (thermal, mechanical) Stability->Step4 Step5 2. Modify surface properties (e.g., PEGylation) Stability->Step5 Step6 3. Implement process controls Stability->Step6 Step7 1. Develop targeted nanocarrier (e.g., ligand-functionalized) Efficacy->Step7 Step8 2. Explore stimuli-responsive release (e.g., pH-sensitive) Efficacy->Step8 Step9 3. Optimize dosing schedule Efficacy->Step9 Evaluate Evaluate Improved Formulation Step1->Evaluate Step2->Evaluate Step3->Evaluate Step4->Evaluate Step5->Evaluate Step6->Evaluate Step7->Evaluate Step8->Evaluate Step9->Evaluate End End: Proceed to Pre-clinical Evaluate->End

▸ FAQ: Improving Target Efficacy and Reducing Toxicity
  • Q: In vivo models show poor tumor targeting and high off-target toxicity with our current delivery system. What strategies can we employ?
    • A: This is the core goal of advanced delivery systems. The key is to move from passive distribution to active targeting.
    • Troubleshooting Steps:
      • Incorporate Targeting Ligands: Functionalize nanocarriers with targeting moieties (e.g., peptides, antibodies, folates) that bind to receptors overexpressed on your target cancer cells [1] [2].
      • Utilize the Tumor Microenvironment: Design "smart" stimuli-responsive systems that release the drug in response to the slightly acidic pH or specific enzymes present in the tumor microenvironment [2].
      • Re-assess Dosing Schedule: Collaborate with pharmacologists to explore alternative dosing regimens. Historical use of maximum tolerated dose is often suboptimal for targeted therapies, and dose optimization can improve the benefit/risk balance [5].

References

Resencatinib pharmacokinetic challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the major factors contributing to lenvatinib exposure variability in a real-world patient population? Real-world patients often differ from those in controlled clinical trials. A study found that patients with metastatic renal cell carcinoma (mRCC) in routine care were more heavily pre-treated and had a worse performance status than trial participants. This was associated with overall lower pharmacokinetic (PK) exposure and a shorter median time to treatment discontinuation (7.5 months vs. 11.0 months in the trial). To manage tolerability, 66% of these patients started with a reduced dose [1].

  • FAQ 2: How does a reduced starting dose of lenvatinib impact efficacy in combination therapy? While reduced doses are used to mitigate toxicity, they may compromise efficacy. A real-world study on lenvatinib combined with pembrolizumab for advanced endometrial cancer showed that while toxicity was high with the standard 20 mg dose, an age-adjusted analysis found a significantly higher hazard of progression or death in the group starting with ≤10 mg. This suggests that dose reductions, though common, require careful consideration in the context of potential efficacy loss [2].

  • FAQ 3: Are there known differences in lenvatinib pharmacokinetics between adult and pediatric populations? The safety and efficacy of lenvatinib in pediatric patients have not been firmly established [3]. Preclinical data from rat studies indicate that juvenile rats exhibited a notably different mean retention time and had one-third lower steady-state concentrations of lenvatinib in the liver compared to adult rats after multiple doses. This was linked to higher mRNA expression of the metabolic enzyme CYP3A2 in juveniles, suggesting that pediatric patients might require different dosing to achieve desired clinical outcomes [4].

  • FAQ 4: What are the key solubility and biopharmaceutical properties of lenvatinib that could affect formulation? Lenvatinib is a kinase inhibitor (KI) that is poorly soluble and is generally categorized in Biopharmaceutics Classification System (BCS) class II or IV. This poor solubility increases the risk that improper manipulation of the solid oral dosage form (e.g., crushing tablets for suspension) could alter its pharmacokinetics and bioavailability [5].

Troubleshooting Common Experimental Challenges

Challenge 1: Managing Variable Patient Exposure and Tolerability

  • Problem: High inter-patient variability in PK exposure and poor tolerability in real-world cohorts, leading to frequent dose reductions and potential efficacy trade-offs [1] [2].
  • Recommended Protocol:
    • Therapeutic Drug Monitoring (TDM): Implement TDM by measuring lenvatinib plasma concentrations. This is crucial for patients who are more heavily pre-treated or have a poorer performance status [1].
    • Personalized Dosing: Use TDM data to guide dose adjustments proactively, rather than relying solely on a fixed starting dose. This helps balance efficacy and safety.
    • Adherence to Management Guidelines: Rigorously follow protocols for monitoring and managing adverse effects like hypertension, fatigue, and diarrhea to avoid unnecessary treatment interruptions [3].

Challenge 2: Formulation Manipulation for Preclinical or Special Populations

  • Problem: The need for flexible oral formulations in pediatric studies or for patients with swallowing difficulties, without compromising bioavailability [5].
  • Recommended Protocol:
    • Suspension Preparation: Lenvatinib can be administered as a suspension via a feeding tube. The suspension should be prepared with water or apple juice and administered at a consistent daily schedule, regardless of meals [3].
    • Stability Consideration: When compounding an extemporaneous oral liquid from crushed tablets, be aware that this manipulation is based on Level of Evidence 5 (theoretical considerations) due to the drug's poor solubility. The stability and in vivo performance of such a formulation may not be fully established [5].
    • Bioequivalence Testing: For critical research applications, if a manipulated formulation is used, consider conducting a small-scale bioequivalence study to ensure the AUC and Cmax of the manipulated form are within 80-125% of the reference (solid oral dosage form) [5].

Lenvatinib Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters and clinical observations for lenvatinib.

Parameter / Observation Details Context / Source
Time to Peak Plasma (Tmax) 1 to 4 hours [3] Absorption rate delayed by high-fat meal (median Tmax 2 to 4 hours) [3].
Elimination Half-life Approximately 28 hours [3] Supports once-daily dosing regimen.
Primary Metabolic Pathways CYP3A4, Aldehyde Oxidase, Non-enzymatic processes [3] Potential for drug interactions with CYP3A4 inducers/inhibitors.
Route of Excretion Feces (64%), Urine (25%) [3] Consider in patients with hepatic or renal impairment.
Real-World Exposure (mRCC) Lower overall PK exposure [1] Compared to phase III trial population.
Pediatric Preclinical Exposure Lower steady-state liver concentration [4] Juvenile rat model compared to adult rats.

Lenvatinib Metabolism and Transport Pathway

The following diagram illustrates the key pathways involved in lenvatinib's pharmacokinetics, based on available data.

G cluster_1 Metabolic Pathways cluster_2 Transport (Preclinical Data) cluster_3 Elimination Routes Lenvatinib_Administered Lenvatinib Oral Dose Absorption Absorption Lenvatinib_Administered->Absorption Distribution Distribution - High protein binding (97-99%) - Steady-state Vd: 97 L Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Feces Feces (64%) Excretion->Feces Urine Urine (25%) Excretion->Urine CYP3A4 Enzymatic: CYP3A4 CYP3A4->Metabolism Aldehyde_Oxidase Enzymatic: Aldehyde Oxidase Aldehyde_Oxidase->Metabolism Non_Enzymatic Non-enzymatic Processes Non_Enzymatic->Metabolism SLC22A1 Uptake Transporter SLC22A1 (OCT1) SLC22A1->Distribution Potential Influence

References

Metabolic Stability & Resistance: Core Concepts from Literature

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how cancer cells rewire their metabolism is crucial for overcoming drug resistance. The table below summarizes key metabolic mechanisms identified in research on other TKIs, which are highly relevant for investigating any novel compound.

Drug Observed Metabolic Shift Key Molecules/Pathways Experimental Evidence Citation
Lenvatinib (in HCC) Increased glycolysis → lactate accumulation → serine metabolism reprogramming Lactylated IGF2BP3, PCK2, NRF2, SAM, m6A RNA modification Proteomics, lactylation assays, siRNA knockdown, glycolysis inhibition (2-DG) restored sensitivity in vivo. [1]
Lenvatinib (in HCC) Shift from mitochondrial OXPHOS to glycolysis BNIP3-mediated mitophagy, AMPK, ENO2 signaling RNA-seq, GSEA, flow cytometry, in vivo orthotopic models. BNIP3 inhibition re-sensitized cells. [2]
Dasatinib (in Thyroid Cancer) Altered glycolysis, TCA cycle, and amino acid metabolism; 2-oxoglutarate accumulation Src and MEK1/2 pathways Mass spectrometry-based metabolomics (8-h and 24-h treatment time points). [3]

Troubleshooting Guide & FAQs: Applying the Concepts

Based on the general principles observed, here are some anticipated issues and methodological guides for your work on Resencatinib.

Frequently Asked Questions
  • Q1: What are the most likely metabolic pathways that could confer resistance to a new TKI like this compound?

    • A: Evidence from other TKIs strongly points to glycolytic flux and serine synthesis pathway activation as a common resistance mechanism. This reprogramming can support antioxidant defense systems and provide precursors for macromolecule synthesis. You should also investigate mitochondrial function (mitophagy) and one-carbon metabolism [1] [2] [4].
  • Q2: If my in vitro models show promising this compound efficacy, but in vivo results are variable, what could be the cause?

    • A: High pharmacokinetic variability is a known challenge with TKIs. Factors affecting absorption, especially gastric pH, can drastically alter drug exposure. Concomitant use of acid-reducing agents (PPIs, H2RAs, antacids) is a major culprit. Inter- and intra-patient variability in metabolism and distribution are also significant factors [5] [6].
Detailed Experimental Protocols

Here are detailed methodologies for key experiments, adapted from the literature, to investigate metabolic stability.

Protocol 1: Investigating Glycolysis-Driven Resistance Mechanisms

This protocol is adapted from studies on lenvatinib resistance to identify if a similar lactylation-driven feedback loop could exist for this compound [1].

  • 1. Objective: To determine if this compound resistance is associated with increased glycolysis and a subsequent lactylation-mediated epigenetic loop.
  • 2. Materials:
    • Parental and this compound-resistant HCC cell lines (e.g., Hep3B, Huh7).
    • Glycolysis inhibitor (e.g., 2-Deoxy-D-glucose, 2-DG).
    • siRNAs targeting key readers (e.g., IGF2BP3).
    • Antibodies for pan-Klac and IGF2BP3.
  • 3. Method:
    • Step 1: Establish resistant cells by chronic exposure to increasing doses of this compound.
    • Step 2: Confirm resistant phenotype via IC50 determination and apoptosis assays.
    • Step 3: Measure glucose uptake and lactate production in resistant vs. parental cells.
    • Step 4: Perform Western blotting to compare global protein lactylation (pan-Klac) levels.
    • Step 5: Use 4D label-free proteomics to identify specific lactylated proteins and mRNA targets in resistant cells.
    • Step 6: Validate the functional role of top hits (e.g., IGF2BP3) using siRNA knockdown and assess this compound sensitivity restoration.
  • 4. Troubleshooting:
    • Problem: Low lactylation signal in Western blot.
    • Solution: Treat parental cells with sodium L-lactate (e.g., 25 mM) as a positive control to induce lactylation.

Protocol 2: Profiling the Metabolomic Response to Treatment

This protocol is based on research showing that dasatinib and trametinib significantly alter the cancer metabolome, providing a template for studying this compound's effects [3].

  • 1. Objective: To characterize the short- and long-term changes in the metabolome of cancer cells treated with this compound.
  • 2. Materials:
    • Cancer cell lines (e.g., thyroid, liver).
    • This compound.
    • Methanol:acetonitrile:water (5:3:2) lysis extraction buffer.
    • UHPLC system coupled to a high-resolution mass spectrometer.
  • 3. Method:
    • Step 1: Plate cells and allow to adhere for 24 hours.
    • Step 2: Treat with DMSO (vehicle), this compound, and positive control TKIs (e.g., dasatinib) for 2, 8, and 24 hours. Include a combination therapy arm if relevant.
    • Step 3: At each time point, harvest cells at 4°C, wash with cold PBS, and lyse in extraction buffer.
    • Step 4: Centrifuge to pellet proteins and analyze the supernatant using hydrophilic interaction liquid chromatography (HILIC)-MS.
    • Step 5: Integrate peaks using software like Maven against standard metabolite libraries.
    • Step 6: Perform Principal Component Analysis (PCA) and pathway analysis (e.g., with MetaboAnalyst) to identify altered metabolic pathways.
  • 4. Troubleshooting:
    • Problem: Metabolite degradation during harvest.
    • Solution: Maintain a cold chain throughout; use pre-chilled buffers and perform steps quickly on ice.

Experimental Workflow Visualization

The diagram below outlines the logical flow for investigating this compound metabolic resistance, integrating the protocols above.

resencatinib_workflow cluster_1 Mechanism Investigation Start Start Establish this compound-Resistant\nCell Line Model Establish this compound-Resistant Cell Line Model Start->Establish this compound-Resistant\nCell Line Model Phenotypic Validation\n(IC50, Apoptosis Assay) Phenotypic Validation (IC50, Apoptosis Assay) Establish this compound-Resistant\nCell Line Model->Phenotypic Validation\n(IC50, Apoptosis Assay) Metabolomic Profiling\n(LC-MS) Metabolomic Profiling (LC-MS) Phenotypic Validation\n(IC50, Apoptosis Assay)->Metabolomic Profiling\n(LC-MS) Identify Key Altered\nPathways (e.g., Glycolysis) Identify Key Altered Pathways (e.g., Glycolysis) Metabolomic Profiling\n(LC-MS)->Identify Key Altered\nPathways (e.g., Glycolysis) Functional Assays\n(Seahorse, Lactate Measurement) Functional Assays (Seahorse, Lactate Measurement) Identify Key Altered\nPathways (e.g., Glycolysis)->Functional Assays\n(Seahorse, Lactate Measurement) Proteomics & Epigenetics\n(Lactylation, Target Identification) Proteomics & Epigenetics (Lactylation, Target Identification) Functional Assays\n(Seahorse, Lactate Measurement)->Proteomics & Epigenetics\n(Lactylation, Target Identification) Functional Validation\n(siRNA/Knockdown) Functional Validation (siRNA/Knockdown) Proteomics & Epigenetics\n(Lactylation, Target Identification)->Functional Validation\n(siRNA/Knockdown) In Vivo Confirmation &\nCombination Therapy Testing In Vivo Confirmation & Combination Therapy Testing Functional Validation\n(siRNA/Knockdown)->In Vivo Confirmation &\nCombination Therapy Testing End End In Vivo Confirmation &\nCombination Therapy Testing->End

Suggestions for Further Research

Given the lack of direct data on this compound, I suggest the following paths forward:

  • Verify the compound name: Ensure the spelling of "this compound" is correct. It may be helpful to search for its developmental code (e.g., XYZ-123) or the company developing it.
  • Explore related TKIs: The strategies used to study lenvatinib and dasatinib resistance are directly applicable. You can use the protocols and workflows provided here as a blueprint for your own investigations into this compound.
  • Focus on pharmacokinetics: If metabolic stability is a primary concern, the research on dasatinib's high variability and sensitivity to gastric pH offers a critical perspective for planning preclinical and clinical studies [5] [6].

References

Resencatinib: Drug Interaction Management FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary metabolic pathways and key drug interaction risks for Resencatinib? While specific data is limited, as a tyrosine kinase inhibitor, this compound's interactions are often related to its metabolism and its effect on certain enzymes [1].

  • Metabolic Pathway: The specific enzymes involved in this compound's metabolism (e.g., Cytochrome P450) are not detailed in the available search results. This is a critical data point to establish through initial experiments.
  • Interaction Risks: Based on its class, the main interaction risks typically involve:
    • Strong CYP3A4 Inhibitors: Can decrease the metabolism of many TKIs, leading to increased drug levels and a higher risk of adverse effects.
    • Strong CYP3A4 Inducers: Can increase the metabolism of many TKIs, leading to reduced drug levels and potential loss of efficacy.
    • Drugs that Prolong QT Interval: Concomitant use may increase the risk of cardiac arrhythmias.
    • Gastric pH Modifiers: Antacids, H2 blockers, and Proton Pump Inhibitors can alter the solubility and absorption of some TKIs.

Q2: How should potential interactions with common medications be managed? Until this compound-specific studies are conducted, a conservative and precautionary approach is recommended. The table below outlines common medication classes and proposed management strategies, drawing from general TKI interaction profiles [2].

Medication Class Example Drugs Potential Interaction & Result Proposed Management Strategy
Strong CYP3A4 Inhibitors Clarithromycin, Itraconazole, Ritonavir May increase this compound plasma concentration, raising the risk of toxicity. Avoid concurrent use. If unavoidable, closely monitor for adverse effects and consider a this compound dose reduction.
Strong CYP3A4 Inducers Rifampin, Carbamazepine, St. John's Wort May decrease this compound plasma concentration, reducing its efficacy. Avoid concurrent use. If unavoidable, consider a this compound dose increase and monitor for loss of efficacy.
Gastric pH Modifiers Omeprazole, Famotidine, Calcium Carbonate May reduce this compound absorption, potentially decreasing its efficacy. Stagger administration by at least 2-4 hours. For H2 blockers, administer this compound 2 hours before or 10 hours after the H2 blocker.
QT-Prolonging Drugs Azithromycin, Citalopram, Amiodarone Potential additive effect on QT interval, increasing arrhythmia risk. Avoid combination if possible. If used, conduct regular ECG monitoring of the QT interval.

Q3: Are there any known food or supplement interactions with this compound?

  • Grapefruit and Grapefruit Juice: Should likely be avoided. It is a strong CYP3A4 inhibitor and can significantly increase the plasma concentration of many drugs, leading to an elevated risk of side effects [2].
  • St. John's Wort: Should likely be avoided. It is a strong CYP3A4 inducer and can reduce the plasma concentration of many drugs, potentially making them less effective [2].
  • Sodium Bicarbonate (Baking Soda): Often found in antacids. While supplements may interact, the amount in food is typically not a concern. However, sodium bicarbonate supplements should be dosed separately, similar to antacids [2].

Experimental Protocols for Interaction Profiling

Protocol 1: In Vitro Cytochrome P450 Enzyme Inhibition Assay This protocol determines this compound's potential to inhibit key drug-metabolizing enzymes.

  • Objective: To identify if this compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9), which would indicate a risk of increasing the plasma levels of co-administered drugs metabolized by these enzymes.
  • Methodology:
    • Reaction System: Use human liver microsomes or recombinant CYP enzymes incubated with specific probe substrates for each CYP enzyme.
    • Incubation: Co-incubate the probe substrate with a range of this compound concentrations (e.g., from 0.1 to 100 µM) and the essential co-factor NADPH.
    • Control: Include control groups without this compound (positive control) and without NADPH (negative control).
    • Termination: Stop the reaction at predetermined times by adding acetonitrile or another quenching agent.
    • Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from each probe substrate. The percentage of enzyme activity remaining in test groups compared to the control is used to calculate the IC₅₀ value.

Protocol 2: Caco-2 Cell Permeability Assay to Assess the Impact of Gastric pH Modifiers This protocol evaluates how changes in pH might affect the absorption of this compound.

  • Objective: To predict the potential for drug interactions with antacids, H2 receptor antagonists, and proton pump inhibitors.
  • Methodology:
    • Cell Culture: Grow Caco-2 cells on semi-permeable membrane inserts until they form a confluent, differentiated monolayer.
    • Dosing: Prepare this compound solutions at different pH levels (e.g., pH 1.2 to simulate gastric acid, pH 4.5, and pH 7.4 to simulate intestinal and plasma environments).
    • Transport Study: Add the this compound solution to the donor compartment (apical side for absorption study) and a buffer at pH 7.4 to the receiver compartment (basolateral side). Samples are taken from both compartments over time.
    • Analysis: Quantify the amount of this compound transported using HPLC or LC-MS. Calculate the apparent permeability (Papp). A significant decrease in Papp at higher pH values would indicate a potential interaction with gastric acid-reducing agents.

Visualizing Drug Interaction & Management Pathways

The following diagram outlines a logical workflow for identifying, assessing, and managing potential drug interactions during this compound therapy. This provides a clear, actionable guide for clinical researchers.

Resencatinib_Interaction_Workflow This compound Interaction Management Start Patient Prescribed This compound CheckMeds Check for Concomitant Medications Start->CheckMeds RiskHigh High-Risk Interaction Identified CheckMeds->RiskHigh Strong CYP3A4 Inhibitor/Inducer RiskLow No Critical Interaction CheckMeds->RiskLow No interacting medications ActionMonitor Action: MANAGE with dosing separation or monitoring. CheckMeds->ActionMonitor Gastric pH Modifier ActionAvoid Action: AVOID combination. Consider alternative. RiskHigh->ActionAvoid Proceed Proceed with Therapy and Monitor RiskLow->Proceed ActionAvoid->Proceed ActionMonitor->Proceed

Decision Workflow for this compound Drug Interactions

References

Common Manufacturing Challenges & Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Category Specific Challenge Potential Mitigation Strategy
Formulation & Process High-concentration formulation issues (solubility, viscosity, aggregation) [1] Use traditional excipients with large-volume delivery devices (e.g., OBDS) instead of ultra-high-concentration formulations [1].
High product variability and process robustness [2] Implement Automated Manufacturing Platforms with real-time monitoring and process control [2].
Scalability & Cost High cost of goods (COGs), especially for autologous products [2] Adopt automation, closed manufacturing systems, and simplify process steps to drive down costs [2].
Scalability of vein-to-vein processes for personalized therapies [2] Develop fit-for-purpose models, including patient-adjacent or regionalized manufacturing [2].
Supply Chain & Logistics Management of patient-specific supply chains and cold chain [2] Utilize advanced digital logistics platforms for end-to-end traceability and chain-of-identity [2].
Reliance on fragile global supply chains [3] Build resilient, digitally-connected supply chains using tools like digital twins and blockchain [3].
Analytical Development Ensuring robustness and consistency of analytical methods [4] Employ Analytical Quality by Design (AQbD) and Design of Experiments (DoE) for method development [4].

Detailed Experimental Protocol: AQbD for Analytical Methods

For developing a robust analytical method (e.g., for impurity profiling or drug concentration measurement), the Analytical Quality by Design (AQbD) approach is highly recommended. The methodology for Ponatinib provides a transferable template [4].

The workflow below visualizes the AQbD process for developing a robust HPLC method, which you can adapt for Resencatinib analysis.

AQbD Workflow for HPLC Method Development start Define Analytical Target Profile (ATP) step1 Factor Screening (e.g., via Taguchi Design) start->step1 step2 Identify Critical Method Parameters (CMPs) step1->step2 step3 Optimization (e.g., via Box-Behnken Design) step2->step3 step4 Establish Method Operable Design Region (MODR) step3->step4 step5 Method Validation & Control step4->step5

Key Steps in the Protocol:

  • Define the Analytical Target Profile (ATP): Clearly state the method's purpose. For this compound, this could be "to separate and quantify this compound from its known process impurities and degradation products with a resolution greater than 2.0" [4] [5].
  • Factor Screening with a Taguchi Design: Identify which factors significantly impact the method's performance (Critical Analytical Attributes or CAAs). Test factors like:
    • Composition of the organic phase
    • Ratio of organic solvent in the mobile phase
    • Flow rate
    • Buffer pH and strength
    • Column temperature [4]
  • Optimization with a Box-Behnken Design (BBD): Once the Critical Method Parameters (CMPs) are identified, use a BBD to model their interaction effects and find the optimal operational range for each [4].
  • Establish the Method Operable Design Region (MODR): Define the multidimensional combination of CMPs where the method meets the ATP criteria, ensuring robustness [4].
  • Method Validation and Control: Finally, validate the method for specificity, accuracy, precision, and robustness as per ICH guidelines to ensure it is fit for its intended use [4] [5].

Suggested Troubleshooting Guides & FAQs

Based on the challenges identified, here are potential FAQs you could develop for your technical support center.

Formulation & Process

  • Q: How can we mitigate high viscosity and aggregation issues in a high-concentration formulation of a biologic drug?
    • A: Consider avoiding ultra-high concentrations. Research indicates that maintaining a lower concentration and using a large-volume delivery device like an On-Body Delivery System (OBDS) can be less risky and more cost-effective than developing a high-concentration formulation for a small-volume autoinjector [1].

Scalability & Supply Chain

  • Q: What strategies can make the autologous cell therapy supply chain more robust?
    • A: The industry is moving towards patient-adjacent or regionalized manufacturing models coupled with advanced digital logistics platforms. This helps manage the cold-chain, strict time constraints, and the critical need for end-to-end traceability [2].
  • Q: How can we reduce the high cost of manufacturing personalized therapies?
    • A: The primary strategy is the incorporation of automation and closed manufacturing processes. This reduces labor inputs, minimizes errors, and improves scalability [2].

References

Understanding Purity Issues and Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

For small-molecule drugs like Resencatinib, purity can be compromised by the formation of degradation products during manufacturing or storage. A forced degradation study, which stresses the drug under various conditions, is the standard approach to identify these potential impurities [1].

The table below outlines common stress conditions and the types of degradation they can cause, which should be considered for this compound.

Stress Condition Example Typical Degradation Pathway
Acidic Hydrolysis HCl Hydrolysis, Dealkylation
Basic Hydrolysis NaOH Hydrolysis, Oxidative Degradation (in presence of oxygen)
Oxidative Stress H₂O₂ N-oxidation, Ring Hydroxylation
Thermal Stress (Solid) High Temperature Dehydration, Polymorphic Conversion
Photolytic Stress UV/VIS Light Ring Opening, Dimerization

The following workflow diagram outlines the core process for a forced degradation study.

Start Start: API Sample Stress Apply Stress Conditions Start->Stress Analyze UPLC/HPLC-MS Analysis Stress->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Report Report & Establish Control Strategy Identify->Report

Troubleshooting HPLC Analysis for Purity

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity. The following table lists common HPLC issues that can skew purity results and their solutions [2] [3].

Symptom Potential Cause Troubleshooting Action
Peak Tailing Silanol interactions, Column void Use high-purity silica columns; Add competing amine to mobile phase; Replace column [2].
Peak Fronting Column overload, Blocked frit Reduce injection amount; Replace column inlet frit or guard column [2].
Retention Time Drift Mobile phase evaporation, Column temperature fluctuation, Leak Use fresh, well-mixed mobile phase; Cover solvent reservoirs; Control column temperature; Check for system leaks [4] [3].
Broad Peaks Large detector cell volume, Extra-column volume Ensure flow cell volume is ≤1/10 of peak volume; Use short, narrow-bore capillaries [2].
Extra Peaks Sample degradation, Contamination, Carryover Check sample stability; Flush injector and column; Use sufficient wash solvent [2].
Erratic Baseline Contaminated mobile phase, Insufficient degassing Use high-purity solvents; Degas mobile phase thoroughly [2].

Experimental Protocol: Forced Degradation Study

This protocol, adapted from a study on Lenvatinib, provides a detailed methodology for identifying degradation products [1].

  • 1. Instrumentation and Conditions

    • System: UPLC coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTof-MS).
    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
    • Mobile Phase: A: 10 mM Ammonium Acetate (pH ~4.5), B: Acetonitrile.
    • Gradient: 5% B to 95% B over 10 minutes.
    • Flow Rate: 0.3 mL/min.
    • Detection: PDA (Photodiode Array) and MS with electrospray ionization (ESI) in positive mode.
  • 2. Sample Preparation

    • Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.
    • For stress studies, dilute the stock solution to a working concentration of 100 µg/mL using the following conditions:
      • Acidic Hydrolysis: 0.1 N HCl, room temperature for 24 hours (or reflux at 60°C for shorter durations).
      • Basic Hydrolysis: 0.1 N NaOH, room temperature for 24 hours.
      • Oxidative Stress: 3% (v/v) H₂O₂, room temperature for 24 hours.
      • Thermal Stress: Expose solid drug substance to 60°C for 10 days.
      • Photolytic Stress: Expose solid drug substance to UV light (e.g., 1.2 million lux hours).
  • 3. Analysis and Characterization

    • Inject stressed samples into the UPLC-QTof-MS system.
    • Compare the chromatograms with an unstressed control sample to identify new peaks.
    • For each degradation product, use the high-resolution mass data to determine the exact molecular mass and propose an elemental composition.
    • Use tandem MS/MS fragmentation patterns to elucidate the chemical structure of the degradation products.

Frequently Asked Questions (FAQs)

What are the most critical parameters to ensure a stable HPLC method for this compound purity? The most critical factors are a well-buffered mobile phase (e.g., 20-50 mM concentration) to maintain consistent pH, a thermostatted column compartment to prevent retention time drift, and the use of high-purity solvents and additives. Always use freshly prepared mobile phase [3].

How can I distinguish between a degradation product and an impurity from synthesis? Degradation products are time-dependent and their levels increase under stress conditions. Process-related impurities are typically present in the initial drug substance and their levels remain constant over time unless the synthesis changes. Mass spectrometry is essential to confirm their distinct chemical structures [1].

Our purity results are not reproducible between different HPLC systems. What could be the cause? This is often due to extra-column volume differences between systems. Check the internal diameter and length of all tubing, especially the connection between the injector and column, and the column and detector. Ensure the detector flow cell volume is appropriate for the column dimensions [2].

References

Selpercatinib vs. Standard Therapies: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Selpercatinib is a first-in-class, highly selective RET inhibitor developed for treating cancers with RET gene alterations. [1] The standard therapies it is compared against include:

  • Multikinase inhibitors (MKIs): Such as cabozantinib or vandetanib for medullary thyroid cancer. [1]
  • Platinum-based Chemotherapy: Often combined with immunotherapy for non-small cell lung cancer (NSCLC). [1]

The following table summarizes the core comparative efficacy data based on an interpatient analysis of the LIBRETTO-001 trial. [1]

Cancer Type Treatment Arm Objective Response Rate (ORR) Median PFS (vs. Comparator) Hazard Ratio (HR) for Progression/Death
RET fusion-positive NSCLC Selpercatinib (1L) 85.3% Significantly Longer 0.54 [1]
Standard Therapy (1L) 39.7% (Reference)
RET-mutated MTC Selpercatinib (1L) 82.6% Significantly Longer 0.15 [1]
Standard Therapy (1L) 15.2% (Reference)
RET fusion-positive TC Selpercatinib (1L) 81.8% Significantly Longer 0.12 [1]
Standard Therapy (1L) 31.8% (Reference)

Experimental Data and Methodology

The key evidence for selpercatinib comes from the LIBRETTO-001 trial, a pivotal Phase I/II single-arm, multicenter clinical trial. [1] A dedicated interpatient analysis was conducted to compare its first-line use against standard therapies.

Comparative Effectiveness Analysis Design

This analysis created a "comparator arm" from within the same trial by using data from patients who had first received standard therapies and then crossed over to selpercatinib in a later line of treatment. [1] This innovative methodology helps provide a controlled comparison despite the lack of a traditional randomized control group in the main trial.

G LIBRETTO-001 Trial Analysis Design Patient_Pool Patients with RET-altered Cancers Enrolled in LIBRETTO-001 Selpercatinib_Arm Selpercatinib Arm (1L) • Naive to any systemic therapy (NSCLC/TC) • Naive to cabozantinib/vandetanib (MTC) Patient_Pool->Selpercatinib_Arm Assigned to Comparator_Arm Comparator Arm (1L) • Received standard therapy first • Later received selpercatinib (2L+) Patient_Pool->Comparator_Arm Assigned to Analysis_Step Analysis: Compare 1L outcomes (Time to Progression, Objective Response Rate) Selpercatinib_Arm->Analysis_Step Comparator_Arm->Analysis_Step

Key Efficacy Endpoints

The analysis compared several time-to-event endpoints, all favoring first-line selpercatinib. [1]

  • Time to Treatment Discontinuation (TTD): Time from treatment start until discontinuation for any reason.
  • Time to Next Treatment or Death (TTNT-D): Time from treatment start until the next line of therapy or death.
  • Time to Progression (TTP): Time from treatment start until disease progression.

RET Signaling Pathway and Mechanism of Action

Selpercatinib directly targets the underlying oncogenic driver in RET-altered cancers.

G RET Signaling Pathway and Selpercatinib Inhibition cluster_pathway Downstream Pro-Tumorigenic Signaling RET_Alteration Oncogenic RET Alteration (Mutation or Fusion) Downstream Activation of downstream pathways (e.g., MAPK, PI3K/AKT) RET_Alteration->Downstream Cellular_Effects Cellular Outcomes: • Uncontrolled Proliferation • Cell Survival • Tumor Growth Downstream->Cellular_Effects Selpercatinib Selpercatinib (Highly Selective RET Inhibitor) Selpercatinib->RET_Alteration Potent Inhibition

Interpretation and Research Implications

The data demonstrates that first-line selpercatinib use is associated with significantly improved outcomes compared to standard therapies for patients with advanced/metastatic RET-activated cancers. [1] The hazard ratios far below 1.0 across all endpoints and cancer types indicate a substantial reduction in the risk of progression or death.

For researchers, these findings underscore:

  • The importance of biomarker-driven therapy: Selecting treatment based on specific molecular alterations (RET fusions/mutations) can yield superior outcomes over histology-based standard care.
  • The clinical value of high selectivity: Selpercatinib's targeted action achieves greater efficacy and likely a more favorable toxicity profile compared to less selective multikinase inhibitors. [1]

References

Comparison of Selected Kinase Inhibitors in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety data from recent clinical trials for several targeted cancer therapies.

Drug (Target) Cancer Indication Trial Phase & Design Key Efficacy Results Common Adverse Events (≥20%)

| Sitravatinib + Nivolumab (TAM, VEGFR, c-MET, PDGFR) [1] | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase I-II, single-arm [1] | - ORR: 35.7%

  • Median PFS: 11.7 months
  • DCR: 88.1% [1] | Hypertension, fatigue, diarrhea, decreased appetite, arthralgia/myalgia, decreased weight, palmar-plantar erythrodysesthesia, proteinuria [1] | | Lenvatinib (VEGFR, FGFR, PDGFR, RET) [2] | Unresectable Hepatocellular Carcinoma (HCC) | Phase 3, randomized vs. sorafenib (REFLECT trial) [2] | - OS (non-inferior): HR 0.92
  • Median OS: 13.6 mo (lenvatinib) vs 12.3 mo (sorafenib)
  • Median PFS: 7.4 mo vs 3.7 mo
  • ORR: 24.1% vs 9.2% (mRECIST) [2] | Hypertension, fatigue, diarrhea, decreased appetite, arthralgia/myalgia, decreased weight, abdominal pain, palmar-plantar erythrodysesthesia syndrome, proteinuria, dysphonia, hemorrhagic events, hypothyroidism, nausea [2] | | Sotorasib (KRAS G12C) [3] [4] | KRAS G12C-mutated NSCLC | Phase 3, randomized vs. docetaxel (CodeBreaK 200) [3] | - PFS (in brain mets): HR 0.43; Median CNS PFS: 9.6 mo vs 4.5 mo (docetaxel) [5]
  • CNS tumor shrinkage ≥30%: 33.3% vs 15.4% (docetaxel) [5] | Diarrhea, nausea, vomiting, liver enzyme elevations [3] |

Experimental Protocols for Cited Data

For independent verification and to understand the data generation process, here are the key methodologies from the trials referenced above.

  • Sitravatinib + Nivolumab Trial (Phase I-II) [1]

    • Objective: To determine the optimal starting dose of sitravatinib with a fixed dose of nivolumab.
    • Population: 42 immunotherapy-naïve patients with advanced ccRCC refractory to prior anti-angiogenic therapies.
    • Dose-Finding Design: Used a late-onset efficacy-toxicity (LO-EffTox) model. Sitravatinib starting doses of 80, 120, and 150 mg daily were evaluated against a fixed dose of nivolumab.
    • Efficacy Assessment: Tumor response was assessed per RECIST 1.1 criteria. Key endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
  • Lenvatinib REFLECT Trial (Phase 3) [2]

    • Objective: To prove non-inferiority of lenvatinib versus sorafenib for overall survival in first-line unresectable Hepatocellular Carcinoma (HCC).
    • Population: 954 patients with previously untreated metastatic or unresectable HCC.
    • Design: International, multicenter, randomized, open-label trial. Patients were randomized 1:1 to lenvatinib (12 mg for ≥60 kg, 8 mg for <60 kg) or sorafenib (400 mg twice daily).
    • Efficacy Assessment: Overall survival (OS) was the primary endpoint. Progression-Free Survival (PFS) and Objective Response Rate (ORR) were key secondary endpoints, assessed by investigators per modified RECIST (mRECIST) for HCC.
  • Sotorasib CodeBreaK 200 (Phase 3) - Brain Metastases Analysis [5]

    • Objective: To assess the intracranial efficacy of sotorasib versus docetaxel in patients with pretreated KRAS G12C-mutated NSCLC and brain metastases.
    • Population: Exploratory post-hoc analysis of a subgroup of patients from the CodeBreaK 200 trial who had treated and stable brain metastases at baseline.
    • Design: Patients were randomized 1:1 to sotorasib or docetaxel.
    • CNS Efficacy Assessment: CNS Progression-Free Survival (PFS) and time to CNS progression were assessed by Blinded Independent Central Review (BICR) using study-modified Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.

Signaling Pathways of Targeted Therapies

The following diagram illustrates the general signaling pathways targeted by the kinase inhibitors discussed, highlighting their roles in key cellular processes.

G cluster_upper Growth Factor Receptors cluster_mid Intracellular Signal Transduction cluster_lower Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., VEGFR, FGFR, PDGFR) RAS RAS GTPase (KRAS G12C) RTK->RAS Sitravatinib, Lenvatinib PI3K PI3K RTK->PI3K RAF RAF Kinases RAS->RAF Sotorasib MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Angio Angiogenesis ERK->Angio Metas Metastasis ERK->Metas AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif mTOR->Angio

References

Recent Clinical Trial Outcomes in Advanced Kidney Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from a recent head-to-head phase II trial (LenCabo) presented at the ESMO 2025 Congress, which compared two combination therapies used after initial immunotherapy fails [1].

Trial Name Intervention Arm Control Arm Patient Population Primary Efficacy Outcome (Progression-Free Survival) Key Secondary Outcomes
LenCabo (Phase II) [1] Lenvatinib + Everolimus [1] Cabozantinib [1] 90 patients with metastatic clear-cell renal carcinoma (ccRCC) progressing after first-line immunotherapy [1] Median PFS: 15.7 months [1] N/A
Hazard Ratio (HR): Not explicitly provided

| CLEAR (Phase III) [2] | Lenvatinib + Pembrolizumab [2] | Sunitinib [2] | Treatment-naive adults with advanced RCC (clear-cell component) [2] | Median PFS: Significantly improved (HR 0.39, 95% CI 0.32–0.49) [2] | Overall Survival (OS): Improved (HR 0.66) [2] Objective Response Rate (ORR): 71.0% vs 36.1% [2] |

Experimental Protocol Overview

For the LenCabo trial, the methodology was as follows [1]:

  • Study Design: Randomized Phase II trial.
  • Patients: Enrolled patients with metastatic or advanced clear-cell renal carcinoma (ccRCC) whose disease had progressed after one or two prior treatments, which had to include an immunotherapy targeting PD-1 or PD-L1.
  • Interventions: Patients were randomized to receive either the combination of lenvatinib (20 mg orally once daily) and everolimus (5 mg orally once daily) or cabozantinib (60 mg orally once daily).
  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
  • Statistical Analysis: The PFS was estimated using the Kaplan-Meier product-limit method.

Signaling Pathways of Targeted Therapies

The drugs discussed—lenvatinib, everolimus, and cabozantinib—are multi-kinase inhibitors that work by targeting key signaling pathways that cancer cells use to grow and survive, such as the MAPK pathway, and by affecting tumor blood vessels (angiogenesis) through the VEGF/VEGFR axis [3]. The diagram below illustrates these core mechanisms.

G RTK Receptor Tyrosine Kinases (RTKs) MAPK_Pathway MAPK Pathway (Cell proliferation, survival) RTK->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K-Akt-mTOR Pathway (Cell growth, metabolism) RTK->PI3K_Akt_Pathway Activates Angiogenesis Angiogenesis (Tumor blood vessel formation) RTK->Angiogenesis Stimulates via VEGF/VEGFR CancerPhenotype Uncontrolled Cancer Growth & Survival MAPK_Pathway->CancerPhenotype PI3K_Akt_Pathway->CancerPhenotype Angiogenesis->CancerPhenotype Supports Lenvatinib Lenvatinib / Cabozantinib Lenvatinib->RTK Inhibits Everolimus Everolimus Everolimus->PI3K_Akt_Pathway mTOR Inhibitor

Diagram Title: Key Signaling Pathways in Kidney Cancer and Drug Targets

Insights for Researchers

  • Trend in Trial Design: The LenCabo trial is an example of a head-to-head comparison of active regimens in a specific line of therapy, which provides high-level evidence to guide treatment sequencing [1]. This aligns with a broader trend of "re-innovation" in clinical trials, moving beyond traditional placebo-controlled designs to more efficient and directly informative models [4].
  • Biomarker-Driven Approaches: While this particular trial used prior immunotherapy failure as an inclusion criterion, modern oncology is increasingly leveraging biomarkers. The use of molecular profiling to guide therapy selection is central to innovative trial designs like umbrella and basket trials [5].

References

Resencatinib therapeutic index assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ALK Inhibitors in NSCLC

The following tables summarize key efficacy and safety data from clinical trials for ALK-positive non-small cell lung cancer (NSCLC). This can provide a model for the kind of comparative guide you are developing.

Table 1: Efficacy Data from Key Phase 3 Clinical Trials (First-Line Setting) [1] [2]

ALK Inhibitor (Generation) Trial Name mPFS (Months) mOS (Months) ORR (%) Intracranial ORR (%)
Alectinib (2nd) ALEX 34.8 81.1 82.9% 85.7% (with prior RT)
Brigatinib (2nd) ALTA-1L 24.0 Not Reached (3-yr OS 71%) 74% 78%
Lorlatinib (3rd) CROWN Not Reached (5-yr PFS 60%) Not Reported 76% 83%
Crizotinib (1st) PROFILE 1014 10.9 54.2 (in ALEX) 74% 45% (treated metastases)

Table 2: Safety Profile and Common Adverse Events (AEs) [3] [4] [5]

ALK Inhibitor Most Frequent Adverse Events (All Grades) Common Grade 3-5 Adverse Events Rate of Grade 3-4 AEs (from NMA)
Alectinib Anemia, constipation, myalgia [3] Elevated CPK, increased weight, anemia [2] 16.2% [3]
Brigatinib GI reactions, hypertension, cough, headache, elevated liver enzymes [3] Elevated CPK, lipase increase, hypertension [2] 63.7% [3]
Lorlatinib Hyperlipidemia, weight gain [3] Weight gain, hypercholesterolemia, hypertriglyceridemia [2] 91.6% [3]
Crizotinib Vision disorders, diarrhea, edema, elevated liver enzymes [3] Elevated liver enzymes, neutropenia [4] 46.4% [3]
Ceritinib Diarrhea, hepatotoxicity, increased serum creatinine [3] Elevated ALT, elevated AST [2] 78.3% [3]

Overview of Common Experimental Protocols

The data in the tables above are primarily derived from Phase 3, randomized, open-label clinical trials. Here is a summary of the standard methodology employed in these studies, which aligns with your request for experimental protocols [4] [1].

  • Study Design: Global, multi-center, randomized controlled trials (RCTs). Patients are typically randomized into two groups: one receiving the investigational ALK inhibitor and a control group (often receiving crizotinib or chemotherapy).
  • Patient Population: The studies enroll treatment-naive adult patients with advanced, ALK-positive NSCLC, as confirmed by an FDA-approved test (e.g., FISH, IHC, or NGS) [4].
  • Dosing:
    • Alectinib: 600 mg administered orally twice daily [1].
    • Crizotinib: 250 mg administered orally twice daily [1].
  • Key Endpoints:
    • Primary Endpoint: Progression-Free Survival (PFS), often assessed by a Blinded Independent Review Committee (BIRC).
    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Intracranial ORR, Duration of Response (DOR), and safety/tolerability.
  • Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

ALK Signaling Pathway and Mechanism of Action

The following diagram illustrates the core signaling pathway targeted by ALK inhibitors, which is fundamental to their mechanism of action.

G cluster_pathway ALK-Driven Oncogenic Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK_STAT JAK-STAT ALK_Fusion->JAK_STAT Activates MAPK MAPK ALK_Fusion->MAPK Activates PI3K_AKT PI3K/AKT ALK_Fusion->PI3K_AKT Activates Downstream Downstream Signaling Pathways Cellular_Effects Cellular Effects Proliferation Uncontrolled Proliferation JAK_STAT->Proliferation MAPK->Proliferation Survival Enhanced Cell Survival PI3K_AKT->Survival Proliferation->Cellular_Effects Survival->Cellular_Effects ALK_TKI ALK Tyrosine Kinase Inhibitor (TKI) ALK_TKI->ALK_Fusion Inhibits

How to Proceed with Information on Resencatinib

Since this compound was not found in the current scientific literature, here are suggestions for your further research:

  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov using "this compound" as a keyword. This may reveal ongoing or planned clinical trials where preliminary data might be available.
  • Explore Company Pipeline: If you know the pharmaceutical company developing this compound, check their official website for pipeline updates and investor presentations, which sometimes contain early-stage data.
  • Verify the Name: Confirm the exact spelling and nomenclature of the drug, as names can sometimes vary or be updated.

References

Surrogate Endpoint Validation: A Framework for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

For a new drug candidate, establishing a surrogate endpoint is a multi-step process that requires robust statistical and clinical evidence. The table below summarizes the key statistical methods used in surrogate endpoint validation.

Method Category Key Methodology Primary Use Case Key Measures/Output
Meta-Analytic Methods Copula models, Bivariate frailty models [1] Gold standard for trial-level surrogacy validation using data from multiple RCTs [1] Trial-level coefficient of determination (R²) [1]
Information-Theoretic Methods Shannon Entropy, Havrda and Charvat (H-C) Entropy [2] Quantifying uncertainty reduction about the true endpoint provided by the surrogate [2] Information-theoretic measure of association (ITMA, ( R^2_h )) [2]
Novel & Evolving Methods Restricted Mean Survival Time (RMST) differences, Causal inference frameworks [1] Handling non-proportional hazards, modeling time-lags between endpoints, addressing semi-competing risks [1] Coefficient of determination at multiple timepoints [1]

Detailed Experimental and Methodological Protocols

To implement the frameworks above, here are detailed protocols for key experiments and analyses.

Protocol 1: Two-Stage Meta-Analytic Validation Using RMST

This protocol is based on a novel model that addresses limitations of traditional methods, such as the proportional hazards assumption [1].

  • Stage 1 - Data Preparation and Pseudo-Values: For each randomized controlled trial (RCT) in your meta-analysis, obtain individual patient data for both the surrogate (e.g., PFS) and true endpoint (e.g., OS). Calculate the Restricted Mean Survival Time (RMST) for each endpoint at pre-specified time points (e.g., 3, 5, 7 years). Generate pseudo-observations for each patient's contribution to the RMST.
  • Stage 2 - Generalized Linear Mixed Model (GLMM): Model the pseudo-observations using a GLMM. The model will include random effects for the trial, treatment arm, and the interaction between treatment and the surrogate endpoint's effect.
  • Surrogacy Quantification: From the model, estimate the trial-level coefficient of determination (R²). This value represents how well the treatment effect on the surrogate endpoint predicts the treatment effect on the true endpoint across the different trials. An R² close to 1.0 indicates strong surrogacy.
Protocol 2: Information-Theoretic Validation for a Single Trial

This approach is useful for early-phase trials or when IPD from multiple trials is unavailable [2].

  • Model Specification: Define a joint statistical model for the true endpoint (T) and the surrogate endpoint (S). For example, this could be a joint model for a longitudinal continuous surrogate (e.g., a biomarker) and a binary clinical endpoint (e.g., response).
  • Entropy Calculation: Using the joint model, calculate the entropy (a measure of uncertainty) for the true endpoint, ( h(T) ), and the conditional entropy of the true endpoint given the surrogate, ( h(T|S) ).
  • Surrogacy Quantification: Compute the information-theoretic measure of association (ITMA): [ R^2_h = 1 - e^{-2I(T,S)} ] where ( I(T,S) = h(T) - h(T|S) ) is the mutual information. The ( R^2_h ) value, between 0 and 1, represents the proportion of uncertainty about T that is reduced by knowing S.

Regulatory Context and Critical Considerations

  • Regulatory Acceptance: The FDA maintains a Table of Surrogate Endpoints that have been used as a basis for drug approval [3]. This is a critical reference, but it is not a blanket endorsement. The acceptability of a surrogate endpoint is always determined on a case-by-case basis, considering the disease, mechanism of action, and available therapies [3].
  • A Note of Caution: While surrogate endpoints can accelerate drug development, they must be used cautiously. A review of FDA analyses found that only one out of 15 surrogate validation studies demonstrated a strong correlation with overall survival, highlighting the risk of relying on unvalidated surrogates [4].

The following diagram illustrates the logical workflow and key decision points in the surrogate endpoint validation process.

Start Start: Propose a Surrogate Endpoint Step1 Define Clinical Context (Disease, Population, MoA) Start->Step1 Step2 Select Validation Strategy Step1->Step2 Step3a Multi-Trial Meta-Analysis Step2->Step3a IPD from Multiple RCTs Available Step3b Single-Trial or Early-Phase Analysis Step2->Step3b Single Trial or Early Phase Step4a Apply Meta-Analytic Model (e.g., RMST) Step3a->Step4a Step4b Apply Information- Theoretic Model (e.g., ITMA) Step3b->Step4b Step5a Calculate Trial-Level R² Step4a->Step5a Step5b Calculate R²_h (ITMA) Step4b->Step5b Step6 Is Surrogacy Statistically Robust? Step5a->Step6 Step5b->Step6 Step6->Step1 No Step7 Engage Regulators (FDA Table Reference) Step6->Step7 Yes End Endpoint Accepted for Use in Trials Step7->End

I hope this detailed guide provides a solid foundation for your work on surrogate endpoint validation. The field is evolving with methods like RMST offering more flexibility.

References

Comparative Clinical Data of Approved Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key clinical data for several kinase inhibitors, which can be used as a benchmark for comparing drug performance.

Table 1: First-Line Treatment in Advanced ALK-positive NSCLC (Real-World Study) [1] This study compared the real-world effectiveness of several ALK inhibitors. "Time to discontinuation" (TTD) and "time to next treatment" (TTNT) are proxies for real-world progression-free survival.

Treatment Subgroup 24-Month Overall Survival Time to Discontinuation (HR vs. Crizotinib) Time to Next Treatment (HR vs. Crizotinib)
Alectinib With Brain Mets 84% 0.32 (0.24–0.42) 0.30 (0.22–0.40)
Without Brain Mets 83% 0.47 (0.39–0.56) 0.47 (0.39–0.57)
Brigatinib With Brain Mets 83% 0.32 (0.16–0.64) 0.33 (0.16–0.68)
Without Brain Mets 84% 0.44 (0.26–0.75) 0.53 (0.30–0.91)
Lorlatinib With Brain Mets 87% 0.25 (0.12–0.50) 0.21 (0.11–0.43)
Without Brain Mets 76% 0.47 (0.28–0.81) 0.47 (0.25–0.85)

Abbreviations: HR, Hazard Ratio; Mets, Metastases. An HR < 1.0 favors the study drug over crizotinib.

Table 2: Overview of ALK-TKIs and Their Profiles [2] [3]

Drug (Generation) Example Sensitive Mutations Example Resistant Mutations Key Development & Design Goal
Crizotinib (1st) L1198F, E1210K L1196M, G1269A, G1202R First-in-class ALK/ROS1/MET inhibitor; poor CNS penetration [3]
Alectinib (2nd) C1156Y, F1174L, G1269A G1202R, I1171N/T/S Designed for higher ALK inhibition & activity against gatekeeper L1196M [3]
Lorlatinib (3rd) C1156Y, L1196M, G1202R L1198F, L1256F Macrocyclic structure for BBB penetration & broad mutation coverage [3]
NVL-655 (4th) G1202R, L1196M, G1269A - Designed to overcome lorlatinib resistance & avoid TRK-related neurotoxicity [3]

Examples of Preclinical to Clinical Translation

The following cases illustrate the translation of key preclinical data into clinical outcomes, a core aspect of your query.

  • Zidesamtinib (Nuvalent): This investigational ROS1-selective inhibitor was designed preclinically to overcome the G2032R resistance mutation and to be brain-penetrant while avoiding off-target TRK inhibition [5]. In the ARROS-1 clinical trial, these design goals translated into tangible clinical benefits for TKI-pre-treated patients with advanced ROS1+ NSCLC, forming the basis for its regulatory submission [5].

Experimental Protocols for Key Assays

The methodologies below are standard for evaluating kinase inhibitors in preclinical development [2].

  • In Vitro Kinase Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified kinase proteins.
    • Protocol: A range of inhibitor concentrations is incubated with the purified kinase domain, ATP, and a substrate. Kinase activity is measured by detecting phosphorylated substrate, often using ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or mobility shift assays. Data are fitted to a dose-response curve to calculate the IC50 value.
  • Cell-Based Viability/Proliferation Assay

    • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines driven by the target kinase.
    • Protocol: Cell lines harboring the kinase alteration (e.g., fusion or mutation) and control lines are treated with a dose range of the inhibitor. After 72-120 hours, cell viability is quantified using assays like MTT, CellTiter-Glo (ATP luminescence), or sulforhodamine B (SRB). The IC50 is calculated from the dose-response curve.
  • In Vivo Efficacy Studies (Xenograft Models)

    • Objective: To evaluate the antitumor activity of the compound in a live animal model.
    • Protocol: Immunodeficient mice are implanted with cancer cells or patient-derived tumor fragments (CDX/PDX) containing the target alteration. Once tumors are established, mice are randomized into groups receiving: the test compound at one or more doses, a vehicle control, and often a standard-of-care control. Tumor volumes and body weights are measured regularly. Efficacy is reported as percent tumor growth inhibition or as the number of partial/complete regressions.

Drug Development Workflow

The following diagram outlines a generalized workflow for translating a kinase inhibitor from the lab to the clinic, integrating the assays and considerations discussed.

workflow Target_ID Target Identification & Validation Lead_Opt Lead Optimization & Design Target_ID->Lead_Opt Define target product profile Preclin_Prof Preclinical Profiling Lead_Opt->Preclin_Prof Select candidate molecule IND IND Submission Preclin_Prof->IND Compile PK/PD, safety, & efficacy data Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials Regulatory approval to proceed NDA NDA Submission & Approval Clinical_Trials->NDA Demonstrate safety & efficacy in patients

References

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib (also known as E7080) is an oral multi-targeted tyrosine kinase inhibitor. Its mechanism of action, which underpins its efficacy and safety profile in comparisons, involves inhibiting a range of kinase targets involved in tumor proliferation and angiogenesis [1] [2]:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Primary regulators of angiogenesis [1] [2].
  • Fibroblast Growth Factor Receptors (FGFR1-4): Also involved in angiogenesis; inhibition of FGFR may help overcome resistance to VEGF-targeted therapies [1] [2].
  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Contributes to cellular migration and angiogenesis [1] [2].
  • Other Kinases: Also inhibits RET and KIT, which are involved in tumor cell proliferation [1] [2].

The following diagram maps the primary signaling pathways inhibited by Lenvatinib and their roles in cancer progression.

G cluster_targets Kinase Targets cluster_effects Biological Effects Lenvatinib Lenvatinib VEGFR VEGFR 1-3 Lenvatinib->VEGFR FGFR FGFR 1-4 Lenvatinib->FGFR PDGFR PDGFRα Lenvatinib->PDGFR RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT AntiAngio Inhibition of Angiogenesis VEGFR->AntiAngio AntiLymph Inhibition of Lymphangiogenesis VEGFR->AntiLymph FGFR->AntiAngio PDGFR->AntiAngio AntiProlif Inhibition of Tumor Cell Proliferation RET->AntiProlif KIT->AntiProlif

Comparative Efficacy and Safety Data

The tables below summarize comparative data for Lenvatinib from clinical and real-world studies, focusing on efficacy and safety across different cancers.

Table 1: Comparative Analysis in Hepatocellular Carcinoma (HCC) This table synthesizes data from real-world studies comparing Lenvatinib and Sorafenib as first-line or salvage therapy for advanced HCC [3] [4].

Metric Lenvatinib Sorafenib Notes
Overall Survival (OS) 48% risk reduction vs. Sorafenib [3] - Hazard Ratio (HR): 0.52 (95% CI: 0.34–0.81); p=0.0034 [3].
Median OS 11 months follow-up [3] 11 months follow-up [3] Actual median values not fully reported in results.
Progression-Free Survival (PFS) 4.97 months (salvage) [4], 9.0 months (1st line) [3] 2.47 months (salvage) [4], 4.9 months (1st line) [3] Lenvatinib showed significantly longer PFS.
Objective Response Rate (ORR) 25.6% (salvage) [4], 29.4% (1st line) [3] 3.6% (salvage) [4], 2.8% (1st line) [3] Assessed per mRECIST [4].
Frequent Adverse Events Hypertension, Fatigue [3] HFSR, Diarrhea, Fatigue [3] HFSR: Hand-Foot Skin Reaction.

Table 2: Safety Profile of TKIs in Metastatic Renal Cell Carcinoma (RCC) This table ranks treatments based on a network meta-analysis of common adverse events, where a higher P-score indicates a better safety profile for that event [5].

Adverse Event (AE) Best Treatment Option (Highest P-Score) Worst Treatment Option (Lowest P-Score)
Any AE / Grade ≥3 AEs Tivozanib (monotherapy) [5] Lenvatinib + Pembrolizumab [5]
Treatment Discontinuation due to AEs Sorafenib (monotherapy) [5] Lenvatinib + Pembrolizumab [5]
Diarrhea (any grade) Sunitinib [5] Cabozantinib (monotherapy) [5]
Fatigue (any grade) Sorafenib [5] Lenvatinib + Pembrolizumab [5]
Hypertension (any grade) Sorafenib [5] Cabozantinib (monotherapy) [5]
Nausea / Vomiting (any grade) Sorafenib [5] Lenvatinib + Pembrolizumab [5]

Table 3: Efficacy in Other Cancers Lenvatinib has also been investigated in other malignancies, often showing promising activity [6] [7].

Cancer Type Study Details Key Efficacy Findings
Metastatic Colorectal Cancer Phase II trial (LEMON); post-standard chemotherapy [6] Disease Control Rate: 70.0%; Median PFS: 3.6 months; Median OS: 7.4 months [6].
Metastatic Renal Cell Carcinoma Meta-analysis of combination therapy [7] Lenvatinib + Everolimus significantly improved PFS vs other TKIs (HR: 0.46, 95% CI: 0.38-0.54) [7].

Experimental Methodologies for Comparison

To generate the comparative data cited above, researchers employed standardized clinical and preclinical protocols.

1. Clinical Trial Design (Phase III REFLECT Trial in HCC) The REFLECT trial established Lenvatinib as a first-line treatment for uHCC. Its methodology is a benchmark for comparison [2] [4]:

  • Objective: To demonstrate the non-inferiority of Lenvatinib compared to Sorafenib in overall survival (OS).
  • Design: Multicenter, randomized, open-label trial.
  • Participants: Patients with untreated, unresectable HCC.
  • Intervention: Lenvatinib (12 mg or 8 mg daily based on weight) vs. Sorafenib (400 mg twice daily).
  • Primary Endpoint: Overall Survival (OS).
  • Key Secondary Endpoints: Progression-Free Survival (PFS), Time to Progression (TTP), Objective Response Rate (ORR) assessed by mRECIST.
  • Blinding: While the trial was open-label, independent review of imaging was often blinded to minimize assessment bias.

2. Preclinical In Vivo Xenograft Models These models help elucidate the mechanism of action and antitumor efficacy before clinical trials [2]:

  • Objective: Evaluate the antitumor activity and mechanism of Lenvatinib in hepatocellular carcinoma (HCC) models.
  • Cell Lines/Models: Human HCC cell lines (e.g., Hep3B2.1-7, SNU-398) and patient-derived xenograft (PDX) models.
  • Procedure:
    • Tumor Inoculation: HCC cells or tumor fragments are implanted subcutaneously into immunodeficient mice.
    • Randomization & Dosing: Once tumors reach a predetermined volume (e.g., 100-300 mm³), mice are randomly allocated to treatment groups. They receive daily oral doses of Lenvatinib, Sorafenib, or a vehicle control.
    • Monitoring: Tumor dimensions and body weight are measured regularly.
    • Endpoint Analysis:
      • Efficacy: Tumor volume inhibition is calculated. Immunohistochemical staining of tumor tissues assesses microvessel density (CD31) to measure anti-angiogenic effect.
      • Mechanism: Western blot analysis of tumor lysates detects changes in phosphorylation of signaling proteins (e.g., FRS2, ERK1/2) to confirm pathway inhibition.

The following diagram illustrates the workflow of a typical in vivo xenograft study.

G Start Subcutaneous Implantation of HCC Cells/PDX A Tumor Growth to ~100-300 mm³ Start->A B Randomization of Mice into Treatment Groups A->B C Daily Oral Treatment: Lenvatinib vs. Sorafenib vs. Vehicle B->C D Monitoring: Tumor Volume & Body Weight C->D E Endpoint Analysis D->E

Key Interpretations and Context

  • Combination vs. Monotherapy: While Lenvatinib monotherapy shows a favorable balance of efficacy and safety, combinations with immunotherapy (e.g., Pembrolizumab) often yield superior efficacy at the cost of a higher incidence of adverse events [5]. The choice depends on the clinical scenario and patient fitness.
  • Real-World Evidence (RWE): RWE studies complement clinical trials by confirming drug effectiveness in broader, more heterogeneous patient populations encountered in routine practice [3] [4].
  • Tumor-Specific Differences: The comparative profile of a TKI is not universal. A drug that is the "best" option for one adverse event (e.g., Sorafenib for hypertension) might be less favorable for another, and its efficacy profile varies significantly by cancer type [5].

References

Clinical Performance of Selpercatinib vs. Standard Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy outcomes for first-line selpercatinib compared to standard first-line therapies (such as multikinase inhibitors or platinum-based chemotherapy) from an analysis of the LIBRETTO-001 trial [1].

Cancer Type Comparison Hazard Ratio (HR) for TTP (95% CI) Hazard Ratio (HR) for TTNT-D (95% CI) Objective Response Rate (ORR)
Non-Small Cell Lung Cancer (NSCLC) Selpercatinib vs. Standard Therapies 0.54 0.48 85.3% vs. 39.7%
Medullary Thyroid Cancer (MTC) Selpercatinib vs. Cabozantinib/Vandetanib 0.15 0.11 82.6% vs. 15.2%
Thyroid Cancer (TC) Selpercatinib vs. Lenvatinib/Sorafenib 0.12 0.09 81.8% vs. 31.8%

Abbreviations: TTP (Time to Progression); TTNT-D (Time to Next Treatment or Death); CI (Confidence Interval) [1].

Experimental Protocol Overview

The data in the table above comes from a post-hoc, interpatient comparative effectiveness analysis within the LIBRETTO-001 clinical trial. Here is the detailed methodology [1]:

  • Trial Design: The data was derived from LIBRETTO-001, an ongoing Phase I/II, single-arm, multicenter, open-label, multicohort clinical trial.
  • Study Populations: The analysis included three independent cohorts:
    • Patients with RET fusion-positive advanced/metastatic NSCLC.
    • Patients with RET-mutant advanced/metastatic Medullary Thyroid Cancer (MTC).
    • Patients with RET fusion-positive advanced/metastatic Thyroid Cancer (TC).
  • Comparative Arms:
    • Selpercatinib Arm: Patients who were treatment-naïve (for NSCLC and TC) or naïve to cabozantinib/vandetanib (for MTC) and received selpercatinib as a first-line therapy.
    • Comparator Arm: Patients from the same trial who had first received standard therapies (e.g., platinum-based chemotherapy for NSCLC; cabozantinib/vandetanib for MTC; lenvatinib/sorafenib for TC) and only received selpercatinib in a later line of treatment after progression. This internal comparison helps control for variability between different clinical trials.
  • Key Endpoints:
    • Time to Treatment Discontinuation (TTD): Time from treatment start to permanent discontinuation for any reason.
    • Time to Next Treatment or Death (TTNT-D): Time from treatment start to the initiation of a subsequent systemic therapy or death.
    • Time to Progression (TTP): Time from treatment start to investigator-assessed disease progression.
    • Objective Response Rate (ORR): Proportion of patients with a predefined reduction in tumor size (complete or partial response).

The workflow illustrates the interpatient analysis method used to generate the comparative data [1].

G Libretto001 LIBRETTO-001 Trial Population (RET-Altered Cancers) SelpercatinibArm Selpercatinib Arm (1st-line Selpercatinib) Libretto001->SelpercatinibArm Patient Stratification ComparatorArm Comparator Arm (1st-line Standard Therapy → 2nd-line+ Selpercatinib) Libretto001->ComparatorArm Outcomes1 Outcomes Analyzed: - TTD (Time to Discontinuation) - TTNT-D (Time to Next Treatment/Death) - TTP (Time to Progression) - ORR (Objective Response Rate) SelpercatinibArm->Outcomes1 Data Collection ComparatorArm->Outcomes1

Interpretation and Context

  • Mechanism of Action: Selpercatinib is a highly selective RET kinase inhibitor, whereas the standard therapies it was compared against (e.g., cabozantinib, lenvatinib, sorafenib) are multi-kinase inhibitors with lower selectivity for RET, leading to more off-target side effects [1].
  • Clinical Significance: The exceptionally low Hazard Ratios (HRs) across all endpoints and cancer types indicate a substantial and consistent clinical benefit for selpercatinib over the standard of care. An HR of less than 1.0 favors selpercatinib, and the values observed (e.g., 0.15 for TTP in MTC) represent a major reduction in the risk of progression or death [1].
  • Safety Profile: While not detailed in the table, the safety and tolerability of a drug are critical for clinical validation. The analysis noted that selpercatinib's safety profile was consistent with previous reports, which is an important consideration when comparing it to often less well-tolerated multikinase inhibitors [1].

References

A Framework for Analytical Validation & Comparison

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and drug development professionals, a robust analytical validation guide should objectively compare key performance characteristics. The table below outlines the core areas you would typically assess for any drug compound, using the established drug Selpercatinib as a concrete example of the data to include [1].

Validation Parameter Typical Industry Standards & Methodologies Illustrative Example: Selpercatinib (from LIBRETTO-001 Trial)
Selectivity & Specificity Chromatographic separation (UPLC/MS-MS); lack of interference from blank plasma or matrix components [2]. Demonstrated high selectivity for RET kinase; minimal off-target activity against other kinases [1].
Accuracy & Precision Intra- and inter-day precision (RSD <15%); accuracy (85-115% of nominal concentration) [2]. High objective response rate (ORR) indicating precise anti-tumor effect; consistent results across patient subgroups [3].
Linearity & Range Calibration curves with a correlation coefficient (r) >0.99 over a defined concentration range [2]. Effective across a range of RET-altered cancers (NSCLC, MTC, TC) and tumor burdens [1].
Sensitivity (LLOQ) Lower Limit of Quantification (LLOQ) signal-to-noise >5; precision and accuracy <20% [2]. Effective in patients with low prior treatment exposure (treatment-naïve); significant progression-free survival benefit [1].

Experimental Protocols for Key Assays

To ensure reproducibility, your guide should detail the experimental methodologies. The following protocols are examples from research on other kinase inhibitors, which can serve as a model for the level of detail required.

  • Protocol for a Cell Proliferation Assay (e.g., EdU Assay) [4]:

    • Cell Seeding: Plate cancer cells (e.g., ATC cell lines like THJ-16T, THJ-21T) in culture medium and allow to adhere.
    • Drug Treatment: Introduce the drug compound at desired concentrations. Include control groups (e.g., DMSO vehicle) and comparator drugs (e.g., docetaxel/doxorubicin).
    • EdU Labeling & Detection: After an incubation period (e.g., 48 hours), add EdU solution to the culture medium for a specified duration (e.g., 2 hours) to label proliferating cells.
    • Fixation and Staining: Fix cells, permeabilize, and use a click-chemistry reaction to attach a fluorescent dye to the EdU molecule.
    • Analysis: Use fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.
  • Protocol for Pharmacokinetic Analysis via UPLC-MS/MS [2]:

    • Sample Preparation: Precipitate proteins in plasma samples using acetonitrile.
    • Chromatographic Separation: Use a UPLC system with a suitable column (e.g., XSelect HSS T3). Employ a gradient elution with mobile phases such as water (with 5mM ammonium acetate and 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor specific ion transitions for the drug and its internal standard.
    • Data Quantification: Use the peak area ratio of the drug to the internal standard against the nominal concentration to generate a linear calibration curve for determining unknown concentrations.

Signaling Pathway Context

For targeted therapies, it is crucial to illustrate the drug's mechanism of action within its signaling pathway. For a RET inhibitor like Selpercatinib, the pathway can be summarized as follows [5] [1]:

G GDNF GDNF GFRalpha GFRalpha GDNF->GFRalpha RET RET GFRalpha->RET Co-receptor Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Activates Cellular Outcomes\n(Proliferation, Survival) Cellular Outcomes (Proliferation, Survival) Downstream Signaling\n(e.g., MAPK, PI3K/AKT)->Cellular Outcomes\n(Proliferation, Survival) RET Inhibitor\n(e.g., Selpercatinib) RET Inhibitor (e.g., Selpercatinib) RET Inhibitor\n(e.g., Selpercatinib)->RET Inhibits

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

535.23318781 g/mol

Monoisotopic Mass

535.23318781 g/mol

Heavy Atom Count

40

UNII

VW69FG2AYB

Dates

Last modified: 08-10-2024

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